Product packaging for Zidebactam(Cat. No.:CAS No. 1436861-97-0)

Zidebactam

Número de catálogo: B611936
Número CAS: 1436861-97-0
Peso molecular: 391.40 g/mol
Clave InChI: YCZPXRQPDCXTIO-BBBLOLIVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Zidebactam (also known as WCK-5107) is a novel, investigational bicyclo-acyl hydrazide belonging to the diazabicyclooctane (DBO) class. It functions as a potent β-lactamase inhibitor and a penicillin-binding protein 2 (PBP2) inhibitor, exhibiting a unique dual mechanism of action. Its β-lactamase inhibitory activity is effective against Ambler class A and class C enzymes. Furthermore, its high-affinity binding to PBP2 provides intrinsic antibacterial activity against many Gram-negative pathogens and acts as a β-lactam enhancer when combined with PBP3-targeting partner drugs like cefepime. The combination of cefepime and this compound, known as WCK 5222, demonstrates potent in vitro and in vivo activity against a broad spectrum of multidrug-resistant (MDR) Gram-negative pathogens. This includes carbapenem-resistant Enterobacteriaceae (CRE) producing metallo-β-lactamases (MBLs) like NDM and VIM, as well as challenging non-fermenters such as Pseudomonas aeruginosa and Acinetobacter baumannii. The enhancer effect, achieved by simultaneously targeting PBP2 and PBP3, is a key mechanism behind its efficacy against otherwise highly resistant strains. Research has also shown that this compound can restore the susceptibility of other β-lactams, such as sulbactam, against carbapenem-resistant Acinetobacter baumannii (CRAB). This compound displays linear pharmacokinetics, low protein binding (<15%), and is primarily eliminated renally. It is currently in clinical development for treating complicated urinary tract infections (cUTI) and hospital-acquired bacterial pneumonia (HABP)/ventilator-associated bacterial pneumonia (VABP), highlighting its significant research value in combating antimicrobial resistance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21N5O7S B611936 Zidebactam CAS No. 1436861-97-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[(2S,5R)-7-oxo-2-[[[(3R)-piperidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O7S/c19-11(8-2-1-5-14-6-8)15-16-12(20)10-4-3-9-7-17(10)13(21)18(9)25-26(22,23)24/h8-10,14H,1-7H2,(H,15,19)(H,16,20)(H,22,23,24)/t8-,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZPXRQPDCXTIO-BBBLOLIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NNC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C(=O)NNC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1436861-97-0
Record name Zidebactam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1436861970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zidebactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13090
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZIDEBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPM97423DB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Zidebactam

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Zidebactam (WCK-5107) is a novel bicyclo-acyl hydrazide antibiotic adjuvant that functions as a β-lactam enhancer. It possesses an innovative dual mechanism of action, combining direct antibacterial activity through high-affinity binding to penicillin-binding protein 2 (PBP2) with inhibition of Ambler class A and C β-lactamases. When combined with the fourth-generation cephalosporin cefepime to form WCK 5222, this compound acts synergistically to overcome a wide array of resistance mechanisms in Gram-negative pathogens. This complementary PBP binding—this compound to PBP2 and cefepime primarily to PBP3—results in potent bactericidal activity even against organisms producing metallo-β-lactamases (MBLs) and OXA-type carbapenemases, for which this compound has no direct inhibitory activity. This technical guide provides a detailed examination of this compound's molecular mechanisms, supported by quantitative data and key experimental protocols.

Core Mechanism of Action: A Dual Approach

This compound's efficacy stems from a unique two-pronged mechanism that distinguishes it from traditional β-lactamase inhibitors.[1][2] It not only protects its partner β-lactam from enzymatic degradation but also contributes directly to bacterial cell death.

High-Affinity Penicillin-Binding Protein 2 (PBP2) Inhibition

This compound exhibits potent and specific binding to PBP2, an essential transpeptidase involved in the synthesis and maintenance of the peptidoglycan cell wall in Gram-negative bacteria.[3][4][5] This interaction is the basis of this compound's intrinsic antibacterial activity. By acylating the active site of PBP2, this compound disrupts the cross-linking of peptidoglycan strands, leading to the formation of non-viable, spherical cells (spheroplasts) and eventual cell lysis.[3] This PBP2 binding is a critical component of its "β-lactam enhancer" effect.[3][5]

β-Lactamase Inhibition

In addition to its PBP2 activity, this compound is an effective inhibitor of Ambler class A (e.g., KPC, TEM, SHV) and class C (e.g., AmpC) serine-β-lactamases.[1][3] It forms a stable, covalent acyl-enzyme intermediate with these enzymes, preventing them from hydrolyzing and inactivating partner β-lactams like cefepime.

Notably, this compound is not an inhibitor of Ambler class B metallo-β-lactamases (MBLs, e.g., NDM, VIM, IMP) or most class D serine-β-lactamases (oxacillinases, e.g., OXA-23, OXA-48).[3][6][7] Its efficacy against pathogens producing these enzymes relies entirely on its PBP2-binding mechanism, as detailed in the following section.

Caption: this compound's dual mechanism of action.

The "β-Lactam Enhancer" Effect: Synergistic PBP Inhibition

The term "β-lactam enhancer" describes this compound's ability to potentiate the activity of a partner β-lactam, most notably cefepime in the combination WCK 5222.[1][3] This synergy is achieved through complementary and concurrent inhibition of multiple essential PBPs.[8]

  • This compound binds with high affinity to PBP2 .[3]

  • Cefepime primarily targets PBP3 , which is critical for cell septation, and also binds to PBP1a/1b.[1]

This dual PBP blockade leads to a potent bactericidal effect that is often greater than the sum of the individual agents.[8] Crucially, this mechanism allows the combination to remain effective against bacteria expressing MBLs or OXA carbapenemases. Even if the MBLs hydrolyze cefepime, this compound is stable against these enzymes and continues to exert its lethal effect by inhibiting PBP2, while sufficient cefepime can still reach its PBP3 target.[1][8] This results in cell elongation (from PBP3 inhibition) and spheroplast formation (from PBP2 inhibition), culminating in rapid cell death.

Beta_Lactam_Enhancer_Effect cluster_drugs Antibiotics cluster_targets Bacterial Targets cluster_outcome Synergistic Outcome Cefepime Cefepime PBP3 PBP3 Cefepime->PBP3 Inhibits This compound This compound PBP2 PBP2 This compound->PBP2 Inhibits MBL Metallo-β-Lactamase (MBL) This compound->MBL Stable (No Inhibition) CellLysis Potent Bactericidal Activity & Cell Lysis MBL->Cefepime Hydrolyzes PBP2_Inhibition Spheroplast Formation PBP2_Inhibition->CellLysis PBP3_Inhibition Cell Filamentation PBP3_Inhibition->CellLysis PBP_Binding_Workflow start Start prep Prepare Bacterial Cell Membranes start->prep incubate Incubate Membranes with Serial Dilutions of this compound prep->incubate label Add Fluorescent Probe (Bocillin-FL) for Labeling incubate->label separate Separate Proteins via SDS-PAGE label->separate detect Visualize and Quantify Fluorescence in Gel separate->detect analyze Plot Intensity vs. Concentration and Calculate IC50 detect->analyze end End analyze->end BLI_Assay_Workflow start Start mix Mix Purified β-Lactamase with this compound Dilutions start->mix incubate Pre-incubate to Allow Binding mix->incubate add_sub Add Nitrocefin Substrate to Initiate Reaction incubate->add_sub measure Measure Absorbance Change (490 nm) over Time add_sub->measure calc Calculate Reaction Rates and Percent Inhibition measure->calc analyze Plot % Inhibition vs. Concentration and Determine IC50 calc->analyze end End analyze->end MIC_Workflow start Start dilute Prepare Serial Dilutions of Antibiotic in Plate start->dilute inoculum Standardize Bacterial Inoculum (0.5 McFarland) start->inoculum inoculate Inoculate Plate Wells with Bacteria dilute->inoculate inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read Visually Inspect for Growth and Determine MIC incubate->read end End read->end

References

Zidebactam: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria represents a critical global health threat, necessitating the development of novel therapeutic agents. Zidebactam (formerly WCK 5107) is a novel β-lactam enhancer developed by Wockhardt that addresses this challenge through a unique mechanism of action.[1][2][3] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and multifaceted mechanism of action of this compound, presenting key data and experimental methodologies for the scientific community.

Discovery and Development

This compound is a bicyclo-acyl hydrazide (BCH) derivative of the diazabicyclooctane (DBO) scaffold.[4] Its development was the result of a strategic research program aimed at creating agents that not only inhibit β-lactamases but also possess intrinsic antibacterial activity.[1][5] The core medicinal chemistry challenge was to identify a side chain at the C-2 position of the DBO core capable of penetrating the periplasmic space of Gram-negative bacteria to access Penicillin-Binding Proteins (PBPs) on the cytoplasmic membrane.[5] This led to the synthesis of a novel class of DBOs, with this compound emerging as a lead candidate due to its potent dual-action mechanism.[1][5] In combination with cefepime, this compound is known as WCK 5222 and has undergone extensive clinical development.[3][6]

Chemical Synthesis

The synthesis of this compound is a convergent process that involves the coupling of two key chiral intermediates: the sodium salt of (2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid and N-Boc-(R)-(-)-ethyl nipecotate hydrazide.[7] This is followed by a series of chemical transformations to yield the final active pharmaceutical ingredient.

Synthetic Workflow

The overall synthetic scheme is depicted below. The process begins with the preparation of the core DBO structure and the chiral side chain, followed by their coupling and subsequent deprotection and sulfation steps.

Zidebactam_Synthesis cluster_0 DBO Core Synthesis cluster_1 Side Chain Synthesis cluster_2 Convergent Synthesis Start1 Starting Materials DBO_acid (2S,5R)-6-benzyloxy-7-oxo- 1,6-diaza-bicyclo[3.2.1]octane- 2-carboxylic acid Start1->DBO_acid Chiral Resolution Coupling Coupling Reaction DBO_acid->Coupling Start2 Ethyl Nipecotate Side_chain N-Boc-(R)-(-)-ethyl nipecotate hydrazide Start2->Side_chain Boc protection & Hydrazinolysis Side_chain->Coupling Intermediate Coupled Intermediate Coupling->Intermediate EDC.HCl, HOBt Deprotection Deprotection (Pd/C, H2) Intermediate->Deprotection Sulfation Sulfation (SO3-pyridine) Deprotection->Sulfation Final_product This compound Sulfation->Final_product Ion Exchange & Final Deprotection

Caption: Convergent synthesis workflow for this compound.

Mechanism of Action: The β-Lactam Enhancer Effect

This compound exhibits a novel dual mechanism of action that distinguishes it from traditional β-lactamase inhibitors. It acts as both a potent inhibitor of Penicillin-Binding Protein 2 (PBP2) and an inhibitor of certain Ambler class A and C β-lactamases.[8][9] This combined activity is termed the "β-lactam enhancer" effect, as it synergistically increases the potency of partner β-lactams, such as cefepime, which primarily target PBP3.

The concomitant inhibition of both PBP2 by this compound and PBP3 by a partner β-lactam leads to a potent bactericidal effect, causing the formation of spheroplasts and subsequent cell lysis.[10] This dual-targeting approach allows this compound-containing combinations to overcome a wide range of resistance mechanisms, including those mediated by metallo-β-lactamases (MBLs), for which this compound itself is not an inhibitor.[10]

Signaling Pathway of Dual Action

The following diagram illustrates the synergistic mechanism of this compound in combination with a PBP3-targeting β-lactam antibiotic.

Zidebactam_Mechanism cluster_bacterium Gram-Negative Bacterium cluster_periplasm Periplasmic Space PBP2 PBP2 CellWall Peptidoglycan Cell Wall PBP2->CellWall Transpeptidation (Cross-linking) BactericidalEffect Synergistic Bactericidal Effect (Spheroplast formation & Lysis) PBP3 PBP3 PBP3->CellWall Transpeptidation (Septum formation) BetaLactamase β-Lactamase (Class A, C) This compound This compound This compound->PBP2 Inhibits This compound->BetaLactamase Inhibits PartnerBlactam Partner β-Lactam (e.g., Cefepime) PartnerBlactam->PBP3 Inhibits PartnerBlactam->BetaLactamase Hydrolyzed by

Caption: Dual mechanism of action of this compound as a β-lactam enhancer.

In Vitro Activity

This compound, both alone and in combination with cefepime (WCK 5222), has demonstrated potent in vitro activity against a broad spectrum of clinically relevant Gram-negative pathogens, including many multidrug-resistant strains.

Table 1: PBP Binding Affinity and Inhibitory Concentrations of this compound
TargetOrganismMeasurementValueReference(s)
PBP2Pseudomonas aeruginosaIC50Similar to amdinocillin[10]
PBP2Acinetobacter baumanniiIC500.01 µg/mL[4][11]
PBP2GeneralIC500.26 µg/mL[9]
VIM-2 MBLPseudomonas aeruginosaKi app>100 µM[10]
OXA-23Acinetobacter baumanniiKi app>100 µM[11]
Table 2: In Vitro Activity of this compound and Cefepime/Zidebactam (WCK 5222) against Gram-Negative Pathogens
Organism (Resistance Profile)AgentMIC50 (mg/L)MIC90 (mg/L)Reference(s)
Enterobacterales
All isolatesCefepime/Zidebactam0.52[12]
MBL-producersCefepime/Zidebactam0.52[12]
Carbapenem-ResistantCefepime/Zidebactam116[13]
E. coliThis compound0.120.12[9]
Enterobacter spp.This compound0.120.25[9]
Pseudomonas aeruginosa
All isolatesCefepime/Zidebactam816[12]
All isolatesThis compound48[14]
MBL-producersCefepime/Zidebactam816[12]
Acinetobacter baumannii
All isolatesCefepime/Zidebactam1632[14]
All isolatesThis compound>1024>1024[4][11]
All isolatesCefepime/Zidebactam-64[12]

Key Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to characterize this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Antimicrobial agent stock solutions

  • Spectrophotometer or turbidity meter

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on non-selective agar. Adjust the turbidity of the suspension in saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Antimicrobial Dilution: Prepare serial two-fold dilutions of the antimicrobial agent(s) in CAMHB directly in the 96-well microtiter plate. The final volume in each well after inoculation is typically 100 µL.

  • Inoculation: Inoculate each well (except for the sterility control well) with the standardized bacterial suspension.

  • Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., no turbidity) as compared to the growth control well.

PBP Binding Affinity via Bocillin FL Competition Assay

This assay determines the inhibitory concentration (IC₅₀) of a compound for specific PBPs using a fluorescent penicillin analog, Bocillin FL.

Objective: To quantify the binding affinity of this compound to specific PBPs.

Materials:

  • Bacterial cell culture

  • Phosphate-buffered saline (PBS)

  • Bocillin FL (fluorescent penicillin)

  • This compound (or other test compounds) at various concentrations

  • Lysozyme

  • Ultrasonic processor

  • High-speed centrifuge

  • SDS-PAGE equipment

  • Fluorescence imager

Procedure:

  • Cell Preparation: Grow bacterial cells to a specific optical density (e.g., OD₆₂₀ of 0.25-0.30). Harvest cells by centrifugation and wash with PBS.

  • Competition Binding: Resuspend the cell pellet in PBS. Incubate the cells with a fixed concentration of Bocillin FL (e.g., 600 nM) and varying concentrations of the test inhibitor (this compound) for a set time (e.g., 30 minutes) at room temperature.

  • Cell Lysis: Treat the cells with lysozyme to degrade the cell wall, followed by sonication on ice to lyse the cells completely.

  • Membrane Isolation: Isolate the cell membranes, which contain the PBPs, by ultracentrifugation (e.g., 21,000 x g for 10 minutes at 4°C).

  • Protein Analysis: Resuspend the membrane pellet in SDS loading buffer, denature the proteins, and separate them by SDS-PAGE.

  • Visualization and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence imager. The intensity of the fluorescent band for each PBP will decrease as the concentration of the competing inhibitor increases.

  • IC₅₀ Determination: Quantify the band intensities and plot the percentage of Bocillin FL binding inhibition against the inhibitor concentration. The IC₅₀ is the concentration of the inhibitor that reduces the fluorescent signal by 50%.

In Vitro Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Objective: To determine the rate and extent of bacterial killing by this compound, alone and in combination.

Materials:

  • Log-phase bacterial culture

  • Appropriate broth medium (e.g., CAMHB)

  • Antimicrobial agent(s) at desired concentrations (e.g., 2x, 4x MIC)

  • Sterile saline for dilutions

  • Agar plates for colony counting

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a starting inoculum of approximately 10⁵ to 10⁶ CFU/mL from a log-phase bacterial culture in the test broth.

  • Exposure: Add the antimicrobial agent(s) at the desired final concentrations to the inoculated broth. Include a growth control tube with no antibiotic.

  • Time-Point Sampling: Incubate the cultures at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Neutralization and Plating: Immediately perform serial ten-fold dilutions of the samples in sterile saline to neutralize the antimicrobial agent's effect. Plate aliquots of appropriate dilutions onto agar plates.

  • Enumeration: Incubate the plates for 18-24 hours, then count the number of colonies (CFU/mL) for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each antimicrobial concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is typically defined as bactericidal activity.

Conclusion

This compound represents a significant advancement in the fight against Gram-negative bacterial resistance. Its innovative dual-action mechanism, which combines PBP2 inhibition with β-lactamase inhibition, results in a potent "β-lactam enhancer" effect that restores and augments the activity of partner β-lactams against a wide array of challenging pathogens. The robust in vitro data, supported by well-defined synthetic pathways and mechanistic understanding, underscore the therapeutic potential of this compound in addressing critical unmet medical needs in infectious diseases. This guide provides a foundational resource for researchers and developers working to combat antimicrobial resistance.

References

Zidebactam: A Technical Guide to a Novel β-Lactam Enhancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zidebactam (WCK 5107) is a pioneering antibiotic agent belonging to the bicyclo-acyl hydrazide (BCH) class, derived from the diazabicyclooctane (DBO) scaffold.[1][2] It represents a significant advancement in combating multidrug-resistant (MDR) Gram-negative bacterial infections through a novel "β-lactam enhancer" mechanism.[1][3] This technical guide provides an in-depth analysis of this compound's core attributes, including its dual mechanism of action, extensive spectrum of activity, pharmacokinetic profile, and the experimental methodologies used for its evaluation. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate a comprehensive understanding for research and development professionals.

Core Mechanism of Action: The β-Lactam Enhancer Effect

This compound operates through a unique dual-action mechanism that distinguishes it from traditional β-lactamase inhibitors.[4][5][6]

  • High-Affinity Penicillin-Binding Protein 2 (PBP2) Inhibition : this compound binds with high affinity and specificity to PBP2 in Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii.[4][7][8] This intrinsic antibacterial activity disrupts the bacterial cell wall synthesis, leading to the formation of non-viable spheroplasts and eventual cell death.[1][2]

  • β-Lactamase Inhibition : While a potent PBP2 inhibitor, this compound also inhibits a broad spectrum of Ambler class A, C, and some D β-lactamases.[5][9]

When combined with a β-lactam partner that primarily targets other PBPs, such as cefepime which has a high affinity for PBP3, this compound's PBP2 binding creates a synergistic effect.[5][7][10] This concurrent blockade of multiple critical PBPs enhances the bactericidal activity of the partner β-lactam, an effect termed "β-lactam enhancement."[1][7] This mechanism allows the combination to overcome various resistance mechanisms, including those mediated by metallo-β-lactamases (MBLs), which this compound does not directly inhibit.[7][11]

cluster_Bacterium Bacterial Cell This compound This compound PBP2 Penicillin-Binding Protein 2 (PBP2) This compound->PBP2 Inhibits BL Class A, C, D β-Lactamases This compound->BL Inhibits CellWall Cell Wall Synthesis PBP2->CellWall Lysis Bactericidal Effect & Cell Lysis PBP2->Lysis Inhibition leads to Cefepime Cefepime (Partner β-Lactam) Cefepime->BL PBP3 Penicillin-Binding Protein 3 (PBP3) Cefepime->PBP3 Inhibits PBP3->CellWall PBP3->Lysis Inhibition leads to

Figure 1: Dual mechanism of this compound and its enhancer effect with Cefepime.

Chemical and Physical Properties

This compound is a non-β-lactam bicyclo-acyl hydrazide. Its chemical structure and properties are fundamental to its stability against β-lactamases and its specific binding to PBP2.

PropertyValueReference
Chemical Name [(2S,5R)-7-oxo-2-[[[(3R)-piperidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate[12]
Synonyms WCK 5107, WCK-5107[12][13]
Molecular Formula C₁₃H₂₁N₅O₇S[8][12][14]
Molecular Weight 391.40 g/mol [8][12]
CAS Number 1436861-97-0[12][13]

In Vitro Spectrum of Activity

This compound, particularly in combination with cefepime (as WCK 5222), demonstrates a broad and potent spectrum of activity against a wide range of Gram-negative pathogens, including MDR isolates.

Table 1: In Vitro Activity of Cefepime-Zidebactam (FEP-ZID) against Enterobacterales
Organism GroupFEP-ZID MIC₅₀ (mg/L)FEP-ZID MIC₉₀ (mg/L)NotesReference(s)
All Enterobacterales0.030.12 - 0.25Highly active, including against MDR isolates.[6][15]
Carbapenem-Resistant (CRE)0.54.0Potent activity against KPC, OXA-48-like, and MBL producers.[6][16][17]
ESBL Producers0.251.0Effective against CTX-M-15, SHV, and other ESBLs.[16]
Derepressed AmpC0.120.5Overcomes AmpC-mediated resistance.[16]
Table 2: In Vitro Activity of Cefepime-Zidebactam (FEP-ZID) against Non-Fermenters
Organism GroupFEP-ZID MIC₅₀ (mg/L)FEP-ZID MIC₉₀ (mg/L)NotesReference(s)
Pseudomonas aeruginosa1.0 - 2.04.0 - 8.0Active against MBL-producing and MDR strains.[6][14][16][18]
Acinetobacter baumannii complex2.0 - 16.08.0 - 32.0Moderate activity; overcomes OXA carbapenemases.[6][7][16][18]
Stenotrophomonas maltophilia4.032.0Good activity compared to other agents.[6]

Pharmacokinetics

Pharmacokinetic studies in healthy adults and those with renal impairment have characterized the behavior of this compound. It is typically co-administered with a partner β-lactam, such as cefepime.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults (1g Dose)
ParameterMean ValueRangeReference(s)
Cₘₐₓ (mg/L) ~6057.2 - 66.3[9]
AUC (mg·h/L) ~158144 - 172[9]
t₁/₂ (h) ~2.01.7 - 2.39[9][10]
Total Clearance (L/h) ~5.84.33 - 8.58[9][10]
Volume of Distribution (L) ~17.515.0 - 19.7[9][10]
Plasma Protein Binding ~15%-[9]
ELF Penetration Ratio 0.38-[9]

Note: Parameters can vary based on study design and dosing. This compound clearance is primarily renal, requiring dose adjustments in patients with renal impairment.[10][19]

Experimental Protocols and Methodologies

The evaluation of this compound's efficacy relies on standardized and specialized experimental procedures.

Minimum Inhibitory Concentration (MIC) Determination
  • Objective : To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Methodology : Broth microdilution or agar dilution methods are performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[20][21]

    • Inoculum Preparation : A standardized suspension of the test organism (e.g., 5 x 10⁵ CFU/mL) is prepared in cation-adjusted Mueller-Hinton broth.

    • Drug Dilution : Serial twofold dilutions of this compound, cefepime, and the cefepime-zidebactam combination (often in a 1:1 or 2:1 ratio) are prepared in microtiter plates.[16][18]

    • Incubation : The inoculated plates are incubated at 35-37°C for 16-20 hours.

    • Reading : The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth.

A Prepare Standardized Bacterial Inoculum C Inoculate Plates with Bacterial Suspension A->C B Perform Serial Dilutions of Cefepime/Zidebactam in Microtiter Plate B->C D Incubate at 35-37°C for 16-20 hours C->D E Read Plates for Visible Growth D->E F Determine MIC: Lowest Concentration with No Growth E->F

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Time-Kill Assays
  • Objective : To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Methodology : These assays measure the rate of bacterial killing at specific drug concentrations.[1][3]

    • Culture Preparation : A log-phase bacterial culture is diluted to a starting inoculum of ~5 x 10⁵ CFU/mL.

    • Drug Exposure : Cultures are exposed to the antimicrobial agent(s) (e.g., cefepime alone, this compound alone, and the combination) at various multiples of their MIC (e.g., 0.5x, 1x, 2x MIC).[7] A growth control without antibiotics is included.

    • Sampling : Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Quantification : Samples are serially diluted and plated to determine the viable bacterial count (CFU/mL).

    • Analysis : Results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

In Vivo Efficacy Models (Neutropenic Mouse Infection)
  • Objective : To evaluate the in vivo efficacy of the antimicrobial agent and determine its key pharmacokinetic/pharmacodynamic (PK/PD) driver.

  • Methodology : The neutropenic mouse lung or thigh infection model is commonly used.[5][7][22]

    • Neutropenia Induction : Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[7]

    • Infection : Mice are infected via intratracheal inoculation (lung model) or intramuscular injection (thigh model) with a specific bacterial strain.

    • Treatment : At a set time post-infection (e.g., 2 hours), treatment with various dosing regimens of cefepime, this compound, or the combination begins, typically administered subcutaneously.[22]

    • Outcome Measurement : After 24 or 48 hours, mice are euthanized, and the target organs (lungs or thighs) are homogenized to determine the bacterial burden (log₁₀ CFU/organ).

    • PK/PD Analysis : Plasma and epithelial lining fluid (ELF) concentrations of the drugs are measured in satellite groups of animals to determine the PK profile.[22] The efficacy data (change in bacterial burden) is correlated with PK/PD indices, such as the percentage of the dosing interval that free drug concentrations remain above the MIC (%fT>MIC), to determine the exposure required for a specific effect (e.g., stasis or 1-log₁₀ kill).[7][23]

A Induce Neutropenia in Mice (Cyclophosphamide) B Infect Mice with Pathogen (e.g., Lung) A->B C Initiate Treatment Regimens (Drug, Dose, Frequency) B->C D Administer Drug over 24h C->D E Euthanize and Harvest Organs D->E F Determine Bacterial Burden (log10 CFU/organ) E->F H Correlate PK/PD Index (%fT>MIC) with Bacterial Kill F->H G Perform PK studies in Satellite Animal Group G->H

Figure 3: Workflow for the Neutropenic Mouse Infection Model.

Mechanisms of Resistance

While potent, resistance to the cefepime-zidebactam combination can emerge. Studies on in vitro evolution of resistance in P. aeruginosa have shown that it requires the accumulation of multiple mutations.[24][25] Key mechanisms include:

  • Target Modification : Mutations in the genes encoding PBP2 (the target of this compound) and PBP3 (the target of cefepime).[24][25]

  • Efflux Pump Upregulation : Overexpression of efflux systems, particularly MexAB-OprM, which can actively transport the antibiotics out of the cell.[24]

  • AmpC Hyperexpression : Mutations leading to the overproduction of the AmpC β-lactamase.[24]

Importantly, the development of high-level resistance to the combination often incurs a significant fitness cost to the bacterium, potentially limiting its clinical emergence and virulence.[24][25]

Clinical Development

This compound is primarily being developed in combination with cefepime as WCK 5222 and with ertapenem as WCK 6777.[26] WCK 5222 (cefepime-zidebactam) has progressed through Phase 1 and 2 trials and is undergoing global Phase 3 clinical studies for indications including complicated urinary tract infections (cUTI), acute pyelonephritis (AP), and hospital-acquired/ventilator-associated pneumonia (HABP/VABP).[26][27][28] These combinations have been granted Qualified Infectious Disease Product (QIDP) status by the U.S. Food and Drug Administration.[26]

Conclusion

This compound represents a significant innovation in the fight against resistant Gram-negative pathogens. Its dual-action mechanism as a β-lactam enhancer provides a powerful tool that circumvents many common resistance pathways, including those mediated by metallo-β-lactamases. The extensive preclinical and ongoing clinical data support its potential as a valuable therapeutic option for treating serious infections. This guide provides the core technical information necessary for researchers and drug development professionals to understand and further explore the potential of this novel antibiotic class.

References

Zidebactam: A Technical Guide to its Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zidebactam is a novel bicyclo-acyl hydrazide β-lactam enhancer that exhibits a dual mechanism of action. It combines the inhibition of Ambler Class A and C β-lactamases with high-affinity binding to penicillin-binding protein 2 (PBP2) in Gram-negative bacteria.[1][2][3] This unique combination not only protects partner β-lactams from enzymatic degradation but also enhances their activity through a synergistic effect on the bacterial cell wall. This technical guide provides an in-depth overview of the spectrum of activity of this compound, detailing its in vitro efficacy, mechanism of action, and the experimental protocols used to define its profile.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of bacterial cell wall synthesis through two distinct pathways:

  • β-Lactamase Inhibition: this compound effectively inhibits a range of Ambler Class A and C serine β-lactamases, which are responsible for the hydrolysis and inactivation of many β-lactam antibiotics.[1]

  • PBP2 Binding: this compound demonstrates high-affinity binding to penicillin-binding protein 2 (PBP2), a crucial enzyme in the synthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2][3][4] This binding disrupts the normal process of cell wall formation.

When combined with a β-lactam antibiotic that primarily targets other PBPs, such as cefepime which has a high affinity for PBP3, the result is a complementary and potent inhibition of multiple key enzymes in the cell wall synthesis pathway.[1][4] This dual-targeting approach leads to enhanced bactericidal activity against a broad spectrum of Gram-negative pathogens, including those that have developed resistance to other β-lactam antibiotics.[1][4]

This compound Mechanism of Action cluster_0 Bacterial Cell PBP2 Penicillin-Binding Protein 2 (PBP2) CellWall Peptidoglycan Cell Wall PBP2->CellWall Synthesis PBP3 Penicillin-Binding Protein 3 (PBP3) PBP3->CellWall Synthesis BetaLactamase β-Lactamase (Class A & C) Cefepime Cefepime BetaLactamase->Cefepime Hydrolyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to This compound This compound This compound->PBP2 Inhibits This compound->BetaLactamase Inhibits Cefepime->PBP3 Inhibits

This compound's dual mechanism of action.

In Vitro Spectrum of Activity

The following tables summarize the in vitro activity of this compound, both alone and in combination with cefepime, against a range of clinically relevant Gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of this compound and Cefepime/Zidebactam against Enterobacterales
Organism (n)DrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Enterobacterales Cefepime/Zidebactam (1:1)0.030.25≤0.03 - >64
(5,946)Cefepime>64>64-
This compound0.12>64≤0.03 - >64
Carbapenem-Resistant Enterobacterales (CRE) Cefepime/Zidebactam (1:1)14-
(CRE)Cefepime---
This compound---
Escherichia coli, Klebsiella spp., Citrobacter spp., Enterobacter spp. This compound0.12-0.5≤2-
(160)Cefepime/Zidebactam (1+1 mg/L inhibited almost all)---
Proteeae, Serratia spp. This compound>32>32-

Data compiled from multiple sources.[5][6][7][8][9]

Table 2: In Vitro Activity of this compound and Cefepime/Zidebactam against Pseudomonas aeruginosa
Organism (n)DrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Pseudomonas aeruginosa Cefepime/Zidebactam (1:1)14-
(1,291)Cefepime->64-
This compound432-
P. aeruginosa with AmpC, MBLs Cefepime/Zidebactam (8+8 mg/L susceptible)--4-16
(50)This compound--4-16

Data compiled from multiple sources.[5][6][8][10]

Table 3: In Vitro Activity of this compound and Cefepime/Zidebactam against Other Non-Fermenters
Organism (n)DrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Acinetobacter baumannii Cefepime/Zidebactam (1:1)1632-
(639)This compound>32>32-
Stenotrophomonas maltophilia Cefepime/Zidebactam (1:1)832-
(101)This compound>32>32-
Burkholderia spp. Cefepime/Zidebactam (1:1)--16-32
(4)This compound--16-32

Data compiled from multiple sources.[5][8][10]

Experimental Protocols

The in vitro activity data for this compound has been generated using standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method (CLSI M07-A10)

This is the most frequently cited method for determining the MIC of this compound.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Drug Dilution: Serial twofold dilutions of this compound, cefepime, and the cefepime/zidebactam combination are prepared in 96-well microtiter plates. For the combination, a fixed 1:1 ratio is typically used.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Broth Microdilution Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare Serial Dilutions of Antimicrobials in Microtiter Plates prep_plates->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC determination by broth microdilution.

Agar Dilution Method (CLSI M07-A10)

This method is also utilized for determining this compound's MIC values.

  • Plate Preparation: Serial twofold dilutions of the antimicrobial agents are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized to a density of approximately 1 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation: A multipoint inoculator is used to spot-inoculate the prepared agar plates with the bacterial suspensions.

  • Incubation: Plates are incubated at 35°C for 16-20 hours.

  • MIC Reading: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than one or two colonies.

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL is prepared in a suitable broth medium (e.g., CAMHB).

  • Drug Exposure: The antimicrobial agent(s) are added to the bacterial suspension at desired concentrations (often at multiples of the MIC).

  • Sampling: Aliquots are removed from the test tubes at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Neutralization and Plating: The samples are serially diluted in a neutralizing broth to stop the action of the antimicrobial agent, and then plated onto agar plates.

  • Incubation and Counting: The plates are incubated, and the number of viable colonies (CFU/mL) is determined at each time point.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is generally considered bactericidal.

Time-Kill Assay Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum add_drug Add Antimicrobial Agent(s) prep_inoculum->add_drug sampling Collect Samples at Time Points (0, 2, 4, 6, 8, 24h) add_drug->sampling dilute_plate Serially Dilute and Plate Samples sampling->dilute_plate incubate Incubate Plates dilute_plate->incubate count_colonies Count Colonies (CFU/mL) incubate->count_colonies analyze Analyze Data (log10 CFU/mL vs. Time) count_colonies->analyze end End analyze->end

Workflow for a time-kill assay.

Conclusion

This compound, particularly in combination with cefepime (as WCK 5222), demonstrates a potent and broad spectrum of in vitro activity against a wide range of clinically significant Gram-negative bacteria. Its dual mechanism of action, involving both β-lactamase inhibition and direct PBP2 binding, provides a powerful tool against multidrug-resistant pathogens. The standardized methodologies outlined in this guide provide a framework for the continued evaluation and understanding of this promising antimicrobial agent. Further research and clinical studies are essential to fully elucidate its therapeutic potential.

References

Zidebactam: A Technical Deep Dive into Early-Stage Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zidebactam, a novel bicyclo-acyl hydrazide β-lactam enhancer, is emerging as a significant contender in the fight against multidrug-resistant (MDR) Gram-negative bacteria. Its unique dual mechanism of action, combining β-lactamase inhibition with potent penicillin-binding protein 2 (PBP2) binding, offers a promising strategy to overcome challenging resistance mechanisms. This technical guide synthesizes early-stage research on this compound's efficacy, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action

This compound's primary strength lies in its dual-pronged attack on bacterial defenses. Unlike traditional β-lactamase inhibitors, it also functions as a potent antibacterial agent through high-affinity binding to PBP2.[1][2] This binding is crucial for bacterial cell wall synthesis, and its inhibition leads to the formation of non-viable spheroplasts and eventual cell death.[3][4] This "enhancer" effect potentiates the activity of partner β-lactams, such as cefepime, which primarily target other PBPs like PBP3.[1][5] The simultaneous inhibition of multiple PBPs results in a powerful synergistic and bactericidal effect against a broad spectrum of pathogens.[2][5]

Furthermore, this compound exhibits inhibitory activity against Ambler class A and C β-lactamases.[2] While it is not an inhibitor of class B (metallo-β-lactamases) or class D carbapenemases, its stability against hydrolysis by these enzymes allows it to maintain PBP2 binding and its enhancer effect, rendering the combination with cefepime effective against many carbapenem-resistant strains.[5][6]

In Vitro Efficacy

Minimum Inhibitory Concentrations (MICs)

The in vitro potency of this compound, both alone and in combination with cefepime (as WCK 5222), has been extensively evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: this compound MICs against various Gram-Negative Bacteria

OrganismMIC50 (μg/mL)MIC90 (μg/mL)NotesReference
E. coli0.120.12-[7]
Enterobacter spp.0.120.25-[7]
P. aeruginosa48-[8]
P. aeruginosa (PAO1)4--[3]
A. baumannii>32>32-[9]
S. maltophilia>32>32-[9]

Table 2: Cefepime/Zidebactam (WCK 5222) MICs against various Gram-Negative Bacteria

OrganismRatio (Cefepime:this compound)MIC50 (μg/mL)MIC90 (μg/mL)% Susceptible (at ≤8 µg/mL)Reference
Enterobacteriaceae1:1≤0.030.1299.9% (at ≤4 µg/mL)[8]
Carbapenem-Resistant Enterobacteriaceae (CRE)1:11499.3%[8]
P. aeruginosa1:11499.5%[8]
P. aeruginosa (Meropenem-nonsusceptible)1:14898.1%[8]
P. aeruginosa (Ceftazidime-nonsusceptible)1:14897.4%[8]
Acinetobacter spp.1:11632-[8]
MBL-producing P. aeruginosa1:148-[6]
KPC-producing K. pneumoniae---90% (at ≤2 µg/mL)[10]
Carbapenem-Resistant P. aeruginosa---78%[10]
PBP Binding and Enzyme Inhibition

This compound's high affinity for PBP2 is a cornerstone of its efficacy. The 50% inhibitory concentration (IC50) quantifies this binding affinity.

Table 3: this compound PBP2 Inhibition

OrganismIC50 (μg/mL)Reference
P. aeruginosa0.26[7]
A. baumannii0.01[11]

This compound's interaction with β-lactamases has also been characterized, showing potent inhibition of some enzymes while being stable to others.

Table 4: this compound β-Lactamase Inhibition

EnzymeApparent Ki (Ki app) (μM)NotesReference
VIM-2 (MBL)>100No significant inhibition[3][4]
OXA-23>100Poor inhibition[11]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo potency of this compound in combination with cefepime.

Table 5: In Vivo Efficacy of Cefepime-Zidebactam

Animal ModelInfection TypePathogenKey FindingReference
Neutropenic MouseLung InfectionA. baumanniiThis compound significantly lowered the required cefepime exposure (fT>MIC) for a 1-log10 kill from 38.9% to 15.5%.[5]
Neutropenic MousePneumoniaMBL-producing EnterobacteriaceaeThe combination of cefepime and this compound showed significant synergy, resulting in a 1 to 3 log reduction in bacterial burden compared to monotherapy.[2]
MousePeritonitisNDM-producing K. pneumoniaeA non-efficacious dose of cefepime became protective when combined with this compound.[12]

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for determining appropriate dosing regimens.

Table 6: Human Pharmacokinetic Parameters of this compound (1g dose)

ParameterValueUnitReference
Cmax (mean)57.2 - 66.3mg/L[13]
AUC (mean)144 - 172mg·h/L[13]
Half-life (t1/2)1.7 - 2.1hours[13]
Plasma Protein Binding~15%[13]
Epithelial Lining Fluid (ELF) to Plasma Penetration Ratio (mean AUC0–8)0.38-[13][14]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination
  • Method: Broth microdilution or agar dilution methods are standard.[8][9]

  • Procedure (Broth Microdilution):

    • Prepare serial two-fold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth.

    • Inoculate microtiter plates with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

    • For combination studies (e.g., cefepime/zidebactam), a fixed concentration of one agent or a fixed ratio of both agents is used.[3][8]

    • Incubate plates at 35-37°C for 16-20 hours.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Time-Kill Assays
  • Objective: To assess the bactericidal activity of an antimicrobial agent over time.[3]

  • Procedure:

    • Inoculate flasks containing Mueller-Hinton broth with a standardized bacterial suspension (e.g., 105-107 CFU/mL).

    • Add the antimicrobial agent(s) at desired concentrations (e.g., 1x, 2x, or 4x MIC).

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on appropriate agar plates.

    • Incubate the plates and count the number of colonies to determine the viable bacterial count (CFU/mL).

    • Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

In Vivo Murine Infection Models (e.g., Neutropenic Lung Infection)
  • Objective: To evaluate the efficacy of the antimicrobial agent in a living organism.[2][5]

  • Procedure:

    • Render mice neutropenic by administering cyclophosphamide.

    • Infect the mice via intranasal or intratracheal instillation with a standardized bacterial suspension.

    • Initiate treatment with the antimicrobial agent(s) at various doses and dosing intervals (e.g., subcutaneously or intravenously).

    • At a predetermined time point post-infection (e.g., 24 hours), euthanize the mice.

    • Harvest the lungs or other target organs, homogenize the tissue, and perform quantitative bacterial culture to determine the bacterial burden (CFU/g of tissue).

    • Efficacy is determined by the reduction in bacterial burden compared to untreated control animals.

Visualizing this compound's Action and Evaluation

Signaling Pathway: this compound's Dual Mechanism

Zidebactam_Mechanism cluster_bacterium Gram-Negative Bacterium cluster_periplasm Periplasm This compound This compound PBP2 PBP2 This compound->PBP2 Inhibition BetaLactamase β-Lactamase (Class A, C) This compound->BetaLactamase Inhibition Cefepime Cefepime PBP3 PBP3 Cefepime->PBP3 Inhibition CellWall Cell Wall Synthesis PBP2->CellWall Blocked PBP3->CellWall Blocked BetaLactamase->Cefepime Hydrolysis Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to

Caption: Dual mechanism of this compound and its synergy with Cefepime.

Experimental Workflow: In Vitro Synergy Testing

Synergy_Workflow start Start: Bacterial Isolate mic_z Determine MIC of this compound start->mic_z mic_c Determine MIC of Cefepime start->mic_c timekill Time-Kill Assay (Combination vs. Monotherapy) start->timekill checkerboard Checkerboard Assay (Cefepime + this compound) mic_z->checkerboard mic_c->checkerboard data_analysis Data Analysis: FIC Index / Synergy checkerboard->data_analysis timekill->data_analysis result Result: Synergistic, Additive, or Indifferent data_analysis->result

Caption: Workflow for evaluating in vitro synergy of this compound and Cefepime.

Logical Relationship: Overcoming Resistance

Resistance_Overcome cluster_challenge Resistance Mechanisms ESBL ESBL Production AmpC AmpC Overexpression MBL MBL Production (e.g., NDM, VIM) Porin Porin Loss BLI This compound: β-Lactamase Inhibition BLI->ESBL Counteracts BLI->AmpC Counteracts PBP2i This compound: PBP2 Inhibition PBP2i->MBL Bypasses PBP2i->Porin Bypasses Outcome Effective Bacterial Killing PBP2i->Outcome PBP3i Cefepime: PBP3 Inhibition PBP3i->Outcome

Caption: How this compound/Cefepime overcomes various resistance mechanisms.

References

In Vitro Activity of Zidebactam Against Gram-negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Zidebactam is a novel bicyclo-acyl hydrazide β-lactam enhancer that exhibits a dual mechanism of action against Gram-negative bacteria. It demonstrates high-affinity binding to penicillin-binding protein 2 (PBP2) and also inhibits Ambler class A and C β-lactamases.[1][2] This unique profile allows this compound to not only exert direct antibacterial activity against some species but also to potentiate the activity of other β-lactam antibiotics, such as cefepime, against a wide spectrum of multidrug-resistant (MDR) pathogens. This guide provides an in-depth overview of the in vitro activity of this compound, detailing its efficacy against key Gram-negative bacteria, the experimental protocols used for its evaluation, and its mechanism of action.

Quantitative In Vitro Activity

The in vitro potency of this compound, both alone and in combination with cefepime (as WCK 5222), has been extensively evaluated against a global collection of Gram-negative clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data for key pathogen groups.

Activity Against Enterobacterales

This compound, particularly when combined with cefepime, demonstrates potent activity against Enterobacterales, including carbapenem-resistant Enterobacteriaceae (CRE).

Organism/GroupAgentMIC50 (mg/L)MIC90 (mg/L)Percent Susceptible/InhibitedReference(s)
EnterobacteralesCefepime-Zidebactam0.03 - 0.1250.12 - 198.5% - 99.9% inhibited at ≤8 mg/L[3][4][5][6]
Carbapenem-Resistant Enterobacterales (CRE)Cefepime-Zidebactam1497.8% inhibited at ≤8 mg/L[4][7]
KPC-producing EnterobacteralesCefepime-Zidebactam0.5892.0% inhibited at ≤2 mg/L[8][9]
NDM-producing EnterobacteralesCefepime-Zidebactam--79.7% inhibited at ≤2 mg/L[8]
MBL-producing EnterobacteralesCefepime-Zidebactam--90.5% - 94.9% inhibited at ≤8 mg/L[10][11]
Escherichia coliThis compound (alone)0.120.12-[12]
Enterobacter spp.This compound (alone)0.120.25-[12]
Activity Against Pseudomonas aeruginosa

Cefepime-zidebactam is highly active against P. aeruginosa, including isolates resistant to other β-lactams and carbapenems.

Organism/GroupAgentMIC50 (mg/L)MIC90 (mg/L)Percent Susceptible/InhibitedReference(s)
P. aeruginosaCefepime-Zidebactam1 - 24 - 898.9% - 99.2% inhibited at ≤8 mg/L[3][4][5]
Carbapenem-Resistant P. aeruginosaCefepime-Zidebactam--78% of isolates with MICs ≤8 mg/L[13]
MBL-producing P. aeruginosaCefepime-Zidebactam--94.5% inhibited at 8+8 mg/L[11]
P. aeruginosaThis compound (alone)48-[14]
Activity Against Acinetobacter baumannii

The activity of cefepime-zidebactam against A. baumannii is more modest compared to other Gram-negative species, though it demonstrates a significant "enhancer" effect. This compound alone has high MICs against this pathogen.[15][16]

Organism/GroupAgentMIC50 (mg/L)MIC90 (mg/L)Percent Susceptible/InhibitedReference(s)
A. baumannii complexCefepime-Zidebactam163247.4% inhibited at ≤8 mg/L; 77.1% at ≤16 mg/L[3][4][14]
Carbapenem-Resistant A. baumannii (CRAB)Cefepime-Zidebactam--WCK 5222 MICs of 16 to 64 mg/L still showed in vivo efficacy[1]
A. baumanniiThis compound (alone)>1024>1024-[15]
Sulbactam + this compound (4 mg/L)Sulbactam24Restored sulbactam susceptibility in 91% of CRAB isolates[17][18]

Mechanism of Action

This compound's efficacy stems from a dual-action mechanism that involves direct antibacterial activity and β-lactam enhancement. This is achieved through high-affinity binding to PBP2, which is crucial for maintaining cell shape, and inhibition of key β-lactamases.[1][14][19] The combination with cefepime, which primarily targets PBP3, leads to complementary PBP binding and enhanced bactericidal activity.[1][20][21] This synergistic interaction is effective even against bacteria producing metallo-β-lactamases (MBLs), which are not inhibited by this compound.[20][21]

This compound Mechanism of Action cluster_0 Bacterial Cell cluster_1 Periplasmic Space PBP2 PBP2 (Cell Shape) Spheroplast Spheroplast Formation PBP2->Spheroplast PBP3 PBP3 (Cell Division) Filamentation Cell Filamentation PBP3->Filamentation BetaLactamase β-Lactamase (Class A, C) This compound This compound This compound->PBP2 High-affinity binding This compound->BetaLactamase Inhibition Cefepime Cefepime Cefepime->PBP3 Binding Cefepime->BetaLactamase Hydrolysis Lysis Cell Lysis Spheroplast->Lysis Synergistic Bactericidal Activity Filamentation->Lysis Synergistic Bactericidal Activity

This compound's dual mechanism of action.

Experimental Protocols

Standardized methodologies are crucial for the accurate in vitro assessment of novel antimicrobial agents. The following protocols are commonly cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

MIC testing is performed to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Methodology : Broth microdilution or agar dilution methods are performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M07-A10 document.[22][23]

  • Media : Cation-adjusted Mueller-Hinton broth (CAMHB) or Mueller-Hinton agar is used.[18][24]

  • Inoculum : A standardized bacterial suspension is prepared to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Incubation : Plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Endpoint Determination : The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth. For cefepime/zidebactam, testing is often performed with a fixed 1:1 ratio.[4][22]

  • Quality Control : Reference strains such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 are included to ensure the accuracy of the results.[9][25]

Time-Kill Assays

Time-kill assays provide insights into the pharmacodynamics of an antimicrobial agent, determining whether it is bacteriostatic or bactericidal and the rate at which it kills bacteria.

  • Methodology : A starting inoculum of approximately 1 x 10^6 to 5 x 10^6 CFU/mL is added to flasks containing CAMHB with the desired concentrations of the antimicrobial agent(s).[22][24]

  • Drug Concentrations : Testing is typically performed with concentrations at multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC). For combinations like cefepime-zidebactam, fixed concentrations of one agent may be used with varying concentrations of the other.[22][24]

  • Sampling : Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), serially diluted, and plated on agar to determine the number of viable colonies.[22][26]

  • Data Analysis : The change in log10 CFU/mL over time is plotted. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. Synergy is often defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

Penicillin-Binding Protein (PBP) Affinity Assays

PBP binding assays are essential for elucidating the specific molecular targets of β-lactam and related antibiotics.

  • Methodology : A competitive binding assay using a fluorescent penicillin derivative, such as Bocillin FL, is commonly employed.[15][21]

  • Membrane Preparation : Bacterial cell membranes containing PBPs are prepared from late-log-phase cultures by sonication and ultracentrifugation.[15]

  • Assay : A fixed amount of the membrane preparation is incubated with increasing concentrations of the test compound (e.g., this compound) to allow for binding to the PBPs. Subsequently, Bocillin FL is added, which binds to the remaining unoccupied PBPs.

  • Detection : The proteins are separated by SDS-PAGE, and the fluorescently labeled PBPs are visualized using a fluorescence scanner. The intensity of the fluorescent signal is inversely proportional to the binding affinity of the test compound for the specific PBP.

  • Quantification : The 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of Bocillin FL binding to a specific PBP, is determined.[15] this compound has demonstrated a high affinity for PBP2 in A. baumannii and P. aeruginosa.[15][24]

In Vitro Evaluation Workflow start Isolate Collection (Clinical Strains) mic MIC Determination (Broth Microdilution) start->mic Primary Screening time_kill Time-Kill Assays mic->time_kill Assess Bactericidal Activity pbp_assay PBP Binding Assays mic->pbp_assay Identify Molecular Target data_analysis Data Analysis & Interpretation time_kill->data_analysis mechanism Mechanism of Action Elucidation pbp_assay->mechanism mechanism->data_analysis end In Vitro Activity Profile data_analysis->end

Workflow for in vitro evaluation of this compound.

Conclusion

This compound, particularly in combination with cefepime, exhibits potent in vitro activity against a broad range of clinically important Gram-negative pathogens, including many multidrug-resistant strains. Its unique dual mechanism of action, involving PBP2 binding and β-lactamase inhibition, provides a powerful tool against challenging infections. The standardized protocols outlined in this guide are essential for the continued evaluation and understanding of this compound's antimicrobial properties. These in vitro findings, which demonstrate robust bactericidal activity and a clear mechanism, strongly support the ongoing clinical development of cefepime-zidebactam for the treatment of serious Gram-negative infections.[11][14]

References

Zidebactam development history and timeline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Development History and Timeline of Zidebactam

Executive Summary

This compound is a first-in-class β-lactam enhancer antibiotic from the bicyclo-acyl hydrazide (BCH) class, developed by the Indian pharmaceutical company Wockhardt. It represents a significant advancement in the fight against antimicrobial resistance (AMR), particularly against difficult-to-treat, multidrug-resistant (MDR) and extensively drug-resistant (XDR) Gram-negative bacteria. In combination with the fourth-generation cephalosporin cefepime, as WCK 5222 (brand name ZAYNICH™), it employs a novel dual mechanism of action. This guide provides a comprehensive overview of its discovery, mechanism of action, preclinical and clinical development timeline, and key experimental data. On October 1, 2025, Wockhardt announced the submission of a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for this compound-Cefepime, marking a historic milestone as the first drug fully discovered and developed by an Indian pharmaceutical company to reach this stage.[1][2][3]

Discovery and Rationale

This compound emerged from Wockhardt's dedicated antibiotic research program, which has been active for over two decades.[4] The discovery was driven by the urgent need for novel agents to combat the rising threat of carbapenem-resistant Gram-negative pathogens. The limitations of traditional β-lactamase inhibitors, which are often ineffective against metallo-β-lactamases (MBLs) and certain Class D carbapenemases, prompted the exploration of alternative mechanisms.[5] this compound was developed not just as a β-lactamase inhibitor but as a "β-lactam enhancer," designed to work synergistically with partner β-lactams.[6][7][8]

Mechanism of Action

This compound's efficacy, particularly when combined with cefepime, stems from a unique dual-action mechanism that involves both direct antibacterial activity and β-lactamase inhibition.[6][7][9]

  • High-Affinity PBP2 Binding : this compound binds with high affinity to penicillin-binding protein 2 (PBP2) in Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii.[6][9][10] This is a direct bactericidal action.

  • β-Lactamase Inhibition : It inhibits Ambler Class A (like KPC) and Class C (AmpC) β-lactamases.[6][11]

  • Synergistic Action with Cefepime : Cefepime's primary target is PBP3. The combination of cefepime targeting PBP3 and this compound targeting PBP2 leads to a potent, synergistic bactericidal effect.[6][12] This concomitant binding of multiple essential PBPs circumvents the need for direct inhibition of all β-lactamases, providing activity against organisms producing MBLs (like NDM) and Class D carbapenemases, to which this compound is stable but does not directly inhibit.[5][12][13]

cluster_bacterium Gram-Negative Bacterium PBP2 PBP2 CellWall Cell Wall Synthesis PBP2->CellWall Contributes to PBP3 PBP3 PBP3->CellWall Contributes to BL β-Lactamases (Class A, C) This compound This compound This compound->PBP2 Binds & Inhibits This compound->BL Inhibits Cefepime Cefepime Cefepime->PBP3 Binds & Inhibits Cefepime->BL Hydrolyzed by

Diagram 1: Dual mechanism of action of Cefepime-Zidebactam.

Development Timeline and Key Milestones

The development of this compound has progressed steadily from discovery through to regulatory submission, marked by successful clinical trials and key regulatory designations.

cluster_timeline This compound (WCK 5222) Development Timeline Discovery Discovery & Preclinical (Pre-2017) Phase1 Phase 1 Trials (USA & China) Completed Discovery->Phase1 ~2017 Phase2 Phase 2 Trial (India) Completed Phase1->Phase2 QIDP QIDP & Fast Track Designation by FDA Phase2->QIDP Phase3 Phase 3 ENHANCE 1 Trial (Global) Completed Nov 2024 QIDP->Phase3 Start Aug 2022 NDA NDA Submission to FDA Oct 1, 2025 Phase3->NDA

Diagram 2: this compound's clinical development and regulatory timeline.

Key Clinical and Regulatory Events:

  • Preclinical Phase: In vitro and in vivo studies established the dual mechanism of action and potent activity against a wide range of resistant Gram-negative pathogens.[5][6][12]

  • Phase 1 Trials: A robust program of nine Phase 1 studies was conducted in the U.S. and China to evaluate the safety, tolerability, and pharmacokinetics of intravenous this compound-Cefepime.[1][2] The trials were successfully completed.[14][15]

  • Phase 2 Trial: A study in India demonstrated the combination's efficacy against diverse carbapenem-resistant infections, providing the basis for pivotal late-stage trials.[1]

  • Regulatory Designations: The U.S. FDA granted this compound-Cefepime Qualified Infectious Disease Product (QIDP) and Fast Track designations, acknowledging its potential to treat serious or life-threatening infections and facilitating an expedited review process.[1][2][16]

  • Phase 3 Trial (ENHANCE 1): The pivotal global Phase 3 trial (NCT04979806) was a randomized, double-blind study comparing this compound-Cefepime to meropenem for the treatment of complicated urinary tract infections (cUTI) or acute pyelonephritis (AP).[1][17] The study, conducted across 64 sites, successfully met its objectives, with results showing this compound-Cefepime was statistically superior to meropenem in overall success rates.[13] The trial's completion was recorded in November 2024.[17]

  • NDA Submission: Wockhardt submitted the New Drug Application to the U.S. FDA on October 1, 2025.[1][2] Approval is anticipated in 2025.[18]

Data Presentation

Table 1: In Vitro Activity of Cefepime-Zidebactam (1:1 Ratio) against Gram-Negative Pathogens
Organism Group (Resistance Profile)MIC₅₀ (mg/L)MIC₉₀ (mg/L)% Susceptible (at ≤8 mg/L)
Enterobacterales (Overall)0.030.2599.9%[19]
Carbapenem-Resistant Enterobacterales (CRE)--97.8%[19]
KPC-producing Enterobacterales0.251-
MBL-producing Enterobacterales0.58-
Pseudomonas aeruginosa (Overall)14-
MBL-producing P. aeruginosa48-
Acinetobacter spp. 28-
Stenotrophomonas maltophilia 432-

Data compiled from multiple in vitro surveillance studies. MIC values can vary based on the specific collection of isolates.[7][19][20]

Experimental Protocols

Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Testing
  • Methodology : Broth microdilution testing is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Procedure :

    • Bacterial isolates are grown on appropriate agar plates to ensure purity and viability.

    • A standardized inoculum (typically 5 x 10⁵ CFU/mL) is prepared in cation-adjusted Mueller-Hinton broth.

    • Serial two-fold dilutions of Cefepime-Zidebactam (at a fixed 1:1 ratio) and comparator agents are prepared in microtiter plates.

    • The bacterial inoculum is added to each well.

    • Plates are incubated at 35°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Protocol 2: Neutropenic Mouse Lung Infection Model (Acinetobacter baumannii)

This in vivo model was crucial for evaluating the pharmacodynamics of Cefepime-Zidebactam.[5]

  • Animal Preparation : Swiss albino mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 relative to infection. This mimics the immunocompromised state of many patients with severe nosocomial infections.

  • Infection : On day 0, mice are anesthetized and intranasally inoculated with a standardized suspension of an A. baumannii strain to establish a lung infection.

  • Treatment : Two hours post-infection, treatment is initiated. Animals receive subcutaneous injections of cefepime alone, this compound alone, or the combination at various dosing regimens (e.g., every 2, 4, 6, or 12 hours) for 24 hours.

  • Endpoint Analysis : At 24 hours post-treatment initiation, mice are euthanized, and lungs are aseptically harvested and homogenized. Bacterial burden is quantified by plating serial dilutions of the homogenate and counting colony-forming units (CFU).

  • Pharmacodynamic Goal : The primary endpoint is the reduction in bacterial load compared to untreated controls, often targeting a 1-log₁₀ kill. This allows for the determination of the required pharmacodynamic index, such as the percentage of time the free drug concentration remains above the MIC (%fT>MIC), for efficacy. For example, one study found that in the presence of this compound, the required cefepime %fT>MIC for a 1-log₁₀ kill of A. baumannii dropped from 38.9% to 15.5%.[5]

cluster_workflow In Vivo Murine Lung Infection Model Workflow Start Select Mice Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Neutropenia Day -4, -1 Infection Intranasal Inoculation (A. baumannii) Neutropenia->Infection Day 0 Treatment Administer Treatment (Cefepime +/- this compound) Infection->Treatment 2h post-infection Incubation 24-hour Treatment Period Treatment->Incubation Euthanasia Euthanize & Harvest Lungs Incubation->Euthanasia Analysis Homogenize & Plate for CFU Count Euthanasia->Analysis End Determine Bacterial Load Reduction Analysis->End

Diagram 3: Experimental workflow for the neutropenic mouse model.
Protocol 3: Phase 3 Clinical Trial (ENHANCE 1 - NCT04979806)

  • Official Title : A Phase 3, Randomized, Double-blind, Multicenter, Comparative Study to Determine the Efficacy and Safety of Cefepime-zidebactam vs. Meropenem in the Treatment of Complicated Urinary Tract Infection or Acute Pyelonephritis in Adults.[17]

  • Study Design : Non-inferiority, randomized, double-blind.

  • Patient Population : Hospitalized adults (≥18 years) with a clinical diagnosis of cUTI or AP. Approximately 530 subjects were enrolled.[17]

  • Interventions :

    • Investigational Arm : Cefepime-zidebactam (2g/1g) administered intravenously every 8 hours.[8]

    • Comparator Arm : Meropenem (1g) administered intravenously every 8 hours.[8]

  • Treatment Duration : 7 to 10 days.[17]

  • Primary Outcome Measures : To assess the composite cure rate (clinical cure and microbiological eradication) at the Test-of-Cure visit.

  • Status : The study was completed in November 2024.[17]

Conclusion

The development of this compound, in combination with cefepime, represents a paradigm shift from traditional β-lactamase inhibition to a "β-lactam enhancer" strategy. Its journey from a discovery program in India to a successful global Phase 3 trial and subsequent NDA submission to the U.S. FDA is a landmark achievement.[1][21] With its novel dual mechanism of action, this compound-Cefepime demonstrates potent activity against a broad spectrum of multidrug-resistant Gram-negative pathogens, including those producing challenging carbapenemases. It holds the promise of becoming a critical therapeutic option for clinicians treating serious infections with limited or no available treatment alternatives.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Zidebactam

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for key in vitro experiments to evaluate the antimicrobial activity and mechanism of action of zidebactam, a novel β-lactam enhancer. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a bicyclo-acyl hydrazide that exhibits a dual mechanism of action. It acts as a β-lactamase inhibitor, protecting partner β-lactams from degradation by certain Ambler class A and C enzymes. Additionally, and central to its enhanced activity, this compound demonstrates high-affinity binding to penicillin-binding protein 2 (PBP2) in Gram-negative bacteria.[1][2][3] This binding makes it a "β-lactam enhancer," potentiating the activity of β-lactams like cefepime that primarily target other PBPs, such as PBP3.[1][2] The combination of cefepime and this compound (WCK 5222) leverages this synergistic interaction to combat infections caused by multidrug-resistant (MDR) Gram-negative bacilli, including those producing metallo-β-lactamases (MBLs).[1][2][4]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound alone and in combination with cefepime against various Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Cefepime-Zidebactam against Enterobacterales. [5]

OrganismCefepime-Zidebactam (1:1) MIC50 (µg/mL)Cefepime-Zidebactam (1:1) MIC90 (µg/mL)
Escherichia coli≤0.030.12
Klebsiella pneumoniae≤0.030.25
Enterobacter cloacae≤0.030.12
Serratia marcescens0.251
Proteus mirabilis0.060.12

Table 2: Minimum Inhibitory Concentration (MIC) of Cefepime-Zidebactam against Pseudomonas aeruginosa. [5]

CompoundMIC50 (µg/mL)MIC90 (µg/mL)
Cefepime-Zidebactam (1:1)14
This compound alone48
Cefepime alone4>32

Table 3: Penicillin-Binding Protein (PBP) Affinity.

CompoundTarget PBPIC50 (µg/mL)Organism
This compoundPBP20.26[3]Acinetobacter baumannii
This compoundPBP20.01[6]Acinetobacter baumannii
CefepimePBP3-Pseudomonas aeruginosa[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method for determining the MIC of this compound and its combination with a partner β-lactam, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M07-A10 document.[5][7]

Materials:

  • This compound analytical powder

  • Partner β-lactam (e.g., cefepime) analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains for testing

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 2°C)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of this compound and the partner β-lactam in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Drug Dilution:

    • This compound alone: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the microtiter plate to achieve final concentrations typically ranging from 64 to 0.06 µg/mL.

    • Combination Testing (1:1 ratio): Prepare a combined stock solution of this compound and the partner β-lactam. Perform serial two-fold dilutions of this combined stock in CAMHB.

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar medium.

    • Suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the drug dilutions.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Assay

This protocol describes the time-kill methodology to assess the bactericidal activity of this compound, alone and in combination, over time.

Materials:

  • This compound and partner β-lactam

  • CAMHB

  • Bacterial strains

  • Shaking incubator (35°C ± 2°C)

  • Sterile tubes or flasks

  • Agar plates for colony counting

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this to achieve a starting inoculum of approximately 1 x 10^6 CFU/mL.[7]

  • Test Conditions: Prepare flasks or tubes with CAMHB containing the antimicrobial agents at desired concentrations (e.g., 1x, 2x, or 4x the MIC). Include a growth control without any drug.

  • Incubation and Sampling:

    • Inoculate the flasks with the prepared bacterial suspension.

    • Incubate at 35°C with constant agitation.

    • Collect samples at specified time points, such as 0, 2, 4, 6, 8, and 24 hours.[7]

  • Colony Counting:

    • Perform serial dilutions of each sample in sterile saline.

    • Plate the dilutions onto agar plates.

    • Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal. A ≥2-log10 decrease is considered synergistic for combination studies.

Penicillin-Binding Protein (PBP) Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for specific PBPs.[6]

Materials:

  • Bacterial strain (e.g., A. baumannii ATCC 19606)

  • Buffer A (20 mM KH2PO4, 140 mM NaCl, pH 7.5)

  • Sonicator

  • Ultracentrifuge

  • Bocillin FL (a fluorescent penicillin derivative)

  • This compound and comparator compounds

  • SDS-PAGE equipment

  • Fluorescent gel scanner

Procedure:

  • Membrane Preparation:

    • Grow a late-log-phase culture of the bacterial strain.

    • Harvest cells by centrifugation, wash, and resuspend in Buffer A.

    • Lyse the cells by sonication.

    • Centrifuge to remove cell debris.

    • Collect the bacterial membranes by ultracentrifugation of the supernatant.

  • Competitive Binding:

    • Incubate a standardized amount of the membrane preparation with varying concentrations of this compound or comparator compounds for a set period (e.g., 10 minutes at 30°C).

    • Add Bocillin FL to the mixture and incubate for another period to allow it to bind to any PBPs not occupied by the test compound.

    • Stop the reaction by adding an excess of a non-fluorescent penicillin.

  • Detection and Analysis:

    • Solubilize the membrane proteins and separate them by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescent gel scanner.

    • The intensity of the fluorescent band for a specific PBP will decrease with increasing concentrations of a competing compound.

    • Quantify the band intensities to determine the IC50, the concentration of the compound required to inhibit 50% of Bocillin FL binding to a specific PBP.

Visualizations

Zidebactam_Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Outcome This compound This compound PBP2 PBP2 (Cell Shape) This compound->PBP2 Binds & Inhibits BetaLactamase β-Lactamase This compound->BetaLactamase Inhibits Cefepime Cefepime PBP3 PBP3 (Cell Division) Cefepime->PBP3 Binds & Inhibits Cefepime->BetaLactamase Hydrolysis Spheroplast Spheroplast Formation (Cell Lysis) PBP2->Spheroplast Synergy Synergistic Bactericidal Activity PBP2->Synergy Filamentation Filamentation PBP3->Filamentation PBP3->Synergy

Caption: Dual mechanism of action of Cefepime-Zidebactam.

Time_Kill_Assay_Workflow cluster_sampling 4. Sampling and Plating prep_inoculum 1. Prepare Inoculum (~1x10^6 CFU/mL) setup_cultures 2. Set up Test Cultures (Drug + Broth + Inoculum) prep_inoculum->setup_cultures incubation 3. Incubate at 35°C (with shaking) setup_cultures->incubation t0 T=0h incubation->t0 t2 T=2h t4 T=4h t8 T=8h t24 T=24h count_colonies 5. Incubate Plates & Count Colonies (CFU/mL) t24->count_colonies plot_data 6. Plot log10 CFU/mL vs. Time count_colonies->plot_data

Caption: Workflow for a standard time-kill assay.

PBP_Binding_Assay_Workflow prep_membranes 1. Prepare Bacterial Membrane Fractions competitive_incubation 2. Incubate Membranes with this compound prep_membranes->competitive_incubation bocillin_labeling 3. Add Bocillin FL (Fluorescent Penicillin) competitive_incubation->bocillin_labeling sds_page 4. Separate Proteins by SDS-PAGE bocillin_labeling->sds_page fluorescence_scan 5. Scan Gel for Fluorescence sds_page->fluorescence_scan analyze_data 6. Quantify Bands & Determine IC50 fluorescence_scan->analyze_data

Caption: Workflow for PBP competitive binding assay.

References

Application Notes and Protocols: Assays for Measuring Zidebactam's β-Lactamase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zidebactam (WCK 5107) is a novel bicyclo-acyl hydrazide β-lactam enhancer that exhibits a dual mechanism of action.[1][2] It functions by directly inhibiting certain Ambler class A and C β-lactamase enzymes and by binding with high affinity to penicillin-binding protein 2 (PBP2) in Gram-negative bacteria.[1][3] This dual activity protects partner β-lactams, such as cefepime, from degradation and enhances their bactericidal effect through complementary PBP inhibition.[1][4] this compound's unique approach circumvents the need for direct inhibition of all β-lactamase classes, showing efficacy even against pathogens producing metallo-β-lactamases (MBLs) and oxacillinases (OXAs), for which it has poor or no direct inhibitory activity.[4][5][6]

These application notes provide detailed protocols for assessing the β-lactamase inhibitory activity of this compound through biochemical assays and for evaluating its overall efficacy in combination with a partner β-lactam via cell-based methods.

This compound's Dual Mechanism of Action

This compound's efficacy, particularly when combined with cefepime, stems from a synergistic interaction at the level of the bacterial cell wall. Cefepime primarily targets and acylates PBP3, while this compound has a high affinity for PBP2.[1] This concomitant binding of two essential PBPs leads to enhanced bactericidal activity.[4] Simultaneously, this compound can directly inactivate certain β-lactamases (Class A and C), preventing the hydrolysis of cefepime and allowing it to reach its PBP3 target.[1][6]

G cluster_0 Bacterial Cell This compound This compound Cefepime Cefepime BL β-Lactamase (e.g., Class A, C) This compound->BL Inhibition PBP2 PBP2 This compound->PBP2 Binding & Inhibition PBP3 PBP3 Cefepime->PBP3 Binding & Inhibition BL->Cefepime Hydrolysis (Blocked) CellLysis Cell Lysis & Bactericidal Effect

Caption: Dual mechanism of this compound enhancing Cefepime activity.

Biochemical Assay: Direct β-Lactamase Inhibition (IC₅₀ Determination)

This protocol describes a spectrophotometric method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified β-lactamase enzymes using the chromogenic substrate nitrocefin. Hydrolysis of the β-lactam ring in nitrocefin results in a color change that can be monitored at 490 nm.[7]

Experimental Protocol
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, e.g., 50 mM sodium phosphate buffer with 1 mg/mL BSA, pH 7.0.

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in the assay buffer to achieve final desired concentrations for testing.

    • Enzyme Solution: Reconstitute the purified β-lactamase enzyme (e.g., KPC-2, AmpC) in assay buffer to a working concentration that yields a linear rate of hydrolysis for at least 10-15 minutes.

    • Nitrocefin Solution: Prepare a 0.5 mM solution of nitrocefin in the assay buffer. Protect from light.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of this compound dilutions (or assay buffer for uninhibited control) to wells.

    • Add 50 µL of the β-lactamase enzyme solution to each well.

    • Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 30 µL of the nitrocefin solution to each well.

    • Immediately measure the absorbance at 490 nm in kinetic mode using a microplate reader, taking readings every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

G A Prepare Reagents (Buffer, this compound, Enzyme, Nitrocefin) B Add this compound Dilutions to 96-well Plate A->B C Add β-Lactamase Enzyme Solution B->C D Incubate (15 min @ 25°C) (Inhibitor-Enzyme Binding) C->D E Add Nitrocefin Substrate to Initiate Reaction D->E F Measure Absorbance (490 nm) in Kinetic Mode E->F G Calculate Reaction Velocities & Percent Inhibition F->G H Plot Dose-Response Curve & Determine IC₅₀ G->H

Caption: Workflow for determining β-lactamase IC₅₀ of this compound.

Quantitative Data: this compound Inhibitory Activity

This compound shows potent inhibition against Class A and C β-lactamases but is a poor inhibitor of Class B (MBLs) and Class D (OXA-type) enzymes.[6][8]

β-Lactamase ClassEnzyme ExampleInhibition Constant (Kᵢ app)Reference
Class A KPC-2Potent Inhibition (specific value not detailed)[6]
Class C AmpC (PDC-3)Potent Inhibition (specific value not detailed)[6]
Class B VIM-2>100 µM[6]
Class D OXA-23>100 µM[5][8]

Cell-Based Assay: Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) testing is essential to evaluate the combined effect of this compound and a partner β-lactam against clinically relevant bacterial isolates. The broth microdilution method is a standardized technique for determining MIC values.[2]

Experimental Protocol: Broth Microdilution
  • Media and Reagent Preparation:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare stock solutions of Cefepime and this compound. For combination testing, this compound is often used at a fixed concentration (e.g., 4 or 8 mg/L), while Cefepime is serially diluted.[3]

  • Inoculum Preparation:

    • Prepare a bacterial inoculum from 3-5 colonies grown overnight on an agar plate.

    • Suspend the colonies in a saline solution to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Procedure (96-well plate format):

    • Dispense 50 µL of CAMHB into each well.

    • In the first column, add 50 µL of the highest concentration of Cefepime (with the fixed concentration of this compound).

    • Perform 2-fold serial dilutions across the plate.

    • Add 50 µL of the standardized bacterial inoculum to each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation and Reading:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Quantitative Data: Cefepime/Zidebactam Activity Against β-Lactamase Producers

The combination of Cefepime and this compound demonstrates potent activity against a wide range of Gram-negative bacteria producing various β-lactamases.

Organism Group (β-Lactamase Profile)Cefepime/Zidebactam MIC₅₀ (mg/L)Cefepime/Zidebactam MIC₉₀ (mg/L)Reference
Enterobacteriaceae (KPC-producing) 0.251[2]
Enterobacteriaceae (MBL-producing) 0.58[2]
Enterobacteriaceae (ESBL-producing) 0.12 - 0.250.25 - 1[2]
P. aeruginosa (AmpC overexpressing) 48[2]
P. aeruginosa (MBL-producing) 48[2]
A. baumannii (OXA-producing) 1632[9]

Target Engagement Assay: PBP2 Binding

Since a primary mechanism of this compound is its action as a "β-lactam enhancer" through PBP2 binding, it is crucial to quantify this interaction.[2][10] A competitive binding assay using a fluorescent penicillin derivative can determine the IC₅₀ for PBP2.

Experimental Protocol: Competitive PBP Binding
  • Membrane Preparation:

    • Grow the bacterial strain of interest (e.g., P. aeruginosa PAO1) to mid-log phase.

    • Harvest cells by centrifugation, lyse them (e.g., by sonication), and isolate the cell membrane fraction containing the PBPs by ultracentrifugation.

  • Binding Assay:

    • In a microfuge tube, mix the membrane preparation with serial dilutions of this compound.

    • Incubate for 10 minutes at 30°C to allow this compound to bind to PBP2.

    • Add a fluorescent penicillin derivative (e.g., Bocillin FL) at a fixed concentration and incubate for another 10-15 minutes. This will label the PBPs not occupied by this compound.

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Detection and Analysis:

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence imager.

    • Quantify the fluorescence intensity of the band corresponding to PBP2 for each this compound concentration.

    • Plot the percentage of PBP2 binding inhibition versus the logarithm of the this compound concentration and determine the IC₅₀ value.

G A Isolate Bacterial Membranes Containing PBPs B Incubate Membranes with This compound Dilutions A->B C Add Fluorescent Penicillin (Bocillin FL) to Label Unbound PBPs B->C D Separate Labeled Proteins by SDS-PAGE C->D E Visualize and Quantify Fluorescence of PBP2 Band D->E F Plot Inhibition Curve & Determine PBP2 IC₅₀ E->F

Caption: Workflow for determining this compound's PBP2 binding IC₅₀.

Quantitative Data: this compound PBP2 Inhibition

This compound demonstrates potent and specific binding to PBP2 across different Gram-negative species.

OrganismPBP2 IC₅₀ (µg/mL)Reference
P. aeruginosa 0.26[11]
A. baumannii 0.01[5]
E. coli 0.26[12][13]

References

Application Notes and Protocols for Testing Zidebactam's Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro efficacy of Zidebactam, a novel β-lactam enhancer, using various cell culture models. This compound exhibits a dual mechanism of action by binding to penicillin-binding protein 2 (PBP2) and inhibiting Ambler class A and C β-lactamases.[1] This document outlines the necessary procedures to determine the antimicrobial activity of this compound, both alone and in combination with other antibiotics like cefepime, against a range of Gram-negative bacteria.

Data Presentation: In Vitro Activity of this compound and Cefepime-Zidebactam

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and the Cefepime-Zidebactam combination against key Gram-negative pathogens. Data is presented as MIC50 and MIC90, which represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Cefepime-Zidebactam against Enterobacterales

OrganismResistance ProfileCefepime-Zidebactam MIC50 (mg/L)Cefepime-Zidebactam MIC90 (mg/L)Reference(s)
Enterobacterales (overall)Not specified0.03 - 0.1250.25 - 1[1][2][3]
Carbapenem-Resistant Enterobacterales (CRE)Carbapenem-resistant12 - 4[3][4][5]
KPC-producing EnterobacteralesKPC-positive0.251[6]
NDM-producing EnterobacteralesNDM-positive0.58[6]
ESBL-producing EnterobacteriaceaeESBL phenotype0.12 - 0.250.25 - 2[3][4][6]

Table 2: In Vitro Activity of Cefepime-Zidebactam against Pseudomonas aeruginosa

Resistance ProfileCefepime-Zidebactam MIC50 (mg/L)Cefepime-Zidebactam MIC90 (mg/L)Reference(s)
Overall1 - 24 - 8[2][3][7]
Carbapenem-ResistantNot specified16[8]
MBL-producingVIM and IMP48
AmpC overexpressingAmpC overexpression48

Table 3: In Vitro Activity of Cefepime-Zidebactam against Acinetobacter baumannii

Resistance ProfileCefepime-Zidebactam MIC50 (mg/L)Cefepime-Zidebactam MIC90 (mg/L)Reference(s)
Overall1632[1][2][9]
Carbapenem-ResistantCarbapenem-resistant1632
OXA-23/24/58-producingOXA-positive3232

Signaling Pathways and Experimental Workflows

Mechanism of Action

This compound, in combination with cefepime, employs a dual-action mechanism to combat bacterial resistance. Cefepime primarily targets and inhibits Penicillin-Binding Protein 3 (PBP3), which is crucial for bacterial cell septum formation. This compound enhances this activity through two routes: it directly inhibits certain bacterial β-lactamases, preventing the degradation of cefepime, and it also binds with high affinity to Penicillin-Binding Protein 2 (PBP2), another key enzyme in cell wall synthesis. This complementary binding to multiple PBPs leads to enhanced bactericidal activity.[1][10]

This compound Mechanism of Action cluster_bacterium Bacterial Cell Cefepime Cefepime PBP3 PBP3 Cefepime->PBP3 inhibits This compound This compound PBP2 PBP2 This compound->PBP2 inhibits Beta-lactamase Beta-lactamase This compound->Beta-lactamase inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP3->Cell_Wall_Synthesis required for PBP2->Cell_Wall_Synthesis required for Beta-lactamase->Cefepime degrades Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis inhibition leads to

Caption: Dual mechanism of this compound with Cefepime.

General Experimental Workflow

The following diagram outlines a general workflow for assessing the in vitro efficacy of this compound.

Experimental Workflow Start Start Bacterial_Isolate_Selection Select Bacterial Isolates Start->Bacterial_Isolate_Selection Inoculum_Preparation Prepare Standardized Inoculum (0.5 McFarland) Bacterial_Isolate_Selection->Inoculum_Preparation MIC_Determination Determine MIC (Broth Microdilution/Agar Dilution) Inoculum_Preparation->MIC_Determination Synergy_Testing Checkerboard Synergy Assay MIC_Determination->Synergy_Testing Time_Kill_Assay Time-Kill Kinetic Assay MIC_Determination->Time_Kill_Assay Data_Analysis Analyze Data (MIC50/90, FIC Index, Log Reduction) Synergy_Testing->Data_Analysis Time_Kill_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro this compound efficacy testing.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound (alone or in combination with cefepime) that inhibits the visible growth of a bacterial isolate.

Materials:

  • This compound and Cefepime analytical powder

  • Appropriate solvent for drug dissolution (e.g., sterile distilled water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound and Cefepime. For combination testing, prepare a stock solution of the Cefepime-Zidebactam combination (e.g., in a 1:1 or 2:1 ratio). Sterilize by filtration.

  • Drug Dilution Series: In a 96-well plate, perform serial two-fold dilutions of the drug(s) in CAMHB to achieve the desired concentration range (e.g., 0.06 to 128 mg/L).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the drug dilutions. Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Kinetic Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • Materials listed for MIC determination

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline for serial dilutions

  • Colony counter

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB adjusted to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Drug Exposure: Add this compound (or Cefepime-Zidebactam) at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC) to the bacterial suspensions. Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate the cultures in a shaking incubator at 35°C ± 2°C. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Count:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto TSA plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies (CFU) on each plate.

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each concentration.

    • Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Time-Kill Assay Workflow Start Start Inoculum Prepare Inoculum (~5x10^5 CFU/mL) Start->Inoculum Drug_Addition Add Drug at Multiples of MIC (0x, 0.5x, 1x, 2x, 4x MIC) Inoculum->Drug_Addition Incubation Incubate at 35°C with Shaking Drug_Addition->Incubation Sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) Incubation->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate on Agar Serial_Dilution->Plating Incubate_Plates Incubate Plates for 18-24h Plating->Incubate_Plates Colony_Counting Count Colonies (CFU) Incubate_Plates->Colony_Counting Data_Plotting Plot log10 CFU/mL vs. Time Colony_Counting->Data_Plotting End End Data_Plotting->End

Caption: Workflow for the time-kill kinetic assay.

Checkerboard Synergy Assay

Objective: To evaluate the synergistic, indifferent, or antagonistic interaction between this compound and another antibiotic (e.g., cefepime).

Materials:

  • Materials listed for MIC determination

Protocol:

  • Drug Dilution Matrix:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound along the x-axis (e.g., columns 1-10).

    • Prepare serial two-fold dilutions of the partner antibiotic (e.g., cefepime) along the y-axis (e.g., rows A-G).

    • This creates a matrix where each well contains a unique combination of concentrations of the two drugs.

    • Include wells with each drug alone (for MIC determination of individual agents) and a growth control well.

  • Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol (final concentration of ~5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results:

      • Synergy: FICI ≤ 0.5

      • Indifference (or Additive): 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Checkerboard Assay Logic Start Start Create_Matrix Create 2D Drug Dilution Matrix (this compound vs. Partner Drug) Start->Create_Matrix Inoculate Inoculate with Standardized Bacteria Create_Matrix->Inoculate Incubate Incubate for 16-20h Inoculate->Incubate Read_MICs Read MIC of each drug alone and in combination Incubate->Read_MICs Calculate_FIC Calculate FIC for each drug Read_MICs->Calculate_FIC Calculate_FICI Calculate FIC Index (FICI) Calculate_FIC->Calculate_FICI Interpret Interpret FICI Calculate_FICI->Interpret Synergy Synergy (FICI <= 0.5) Interpret->Synergy ≤ 0.5 Indifference Indifference (0.5 < FICI <= 4.0) Interpret->Indifference > 0.5 and ≤ 4.0 Antagonism Antagonism (FICI > 4.0) Interpret->Antagonism > 4.0 End End Synergy->End Indifference->End Antagonism->End

Caption: Logical workflow for the checkerboard synergy assay.

References

Application Notes and Protocols for Zidebactam in Treating Multidrug-Resistant (MDR) Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Zidebactam is a novel bicyclo-acyl hydrazide, first-in-class β-lactam enhancer antibiotic designed to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2] It is developed in combination with cefepime as WCK 5222 (Zaynich®).[1][3] this compound's unique dual mechanism of action, which includes β-lactamase inhibition and intrinsic antibacterial activity through penicillin-binding protein 2 (PBP2) binding, allows it to restore and enhance the efficacy of cefepime against a wide array of challenging pathogens.[4][5] This document provides a comprehensive overview of its application, including its mechanism, in vitro activity, pharmacokinetic profile, and detailed experimental protocols for research and development.

Mechanism of Action

This compound, in combination with cefepime, exhibits a potent bactericidal effect through a dual-action mechanism.[4]

  • β-Lactamase Inhibition: this compound provides protection to cefepime from degradation by inhibiting Ambler class A and C β-lactamases.[4][6]

  • β-Lactam Enhancer Activity: this compound possesses intrinsic antibacterial activity by binding with high affinity to penicillin-binding protein 2 (PBP2) in Gram-negative bacteria.[2][4][7][8] This is complementary to cefepime, which primarily targets PBP3.[4]

This complementary binding of multiple PBPs results in enhanced bactericidal activity, even against pathogens producing metallo-β-lactamases (MBLs), which are not inhibited by this compound.[4][9][10] This "β-lactam enhancer" effect is crucial for its activity against many difficult-to-treat MDR strains.[1][7]

Zidebactam_Mechanism_of_Action Mechanism of Action: Cefepime-Zidebactam cluster_0 Periplasmic Space cluster_1 Penicillin-Binding Proteins (PBPs) beta_lactamase β-Lactamases (Class A, C) pbp2 PBP2 lysis Cell Wall Synthesis Blocked Bacterial Cell Lysis pbp3 PBP3 center_point->lysis Synergistic Inhibition This compound This compound This compound->beta_lactamase Inhibits This compound->pbp2 Binds cefepime Cefepime cefepime->beta_lactamase Hydrolysis (Prevented by this compound) cefepime->pbp3 Binds

Mechanism of Cefepime-Zidebactam against Gram-negative bacteria.

Data Presentation: In Vitro Activity & Pharmacokinetics

Cefepime-zidebactam (WCK 5222) demonstrates broad and potent in vitro activity against a wide range of MDR Gram-negative pathogens.[11][12][13]

Table 1: In Vitro Activity of Cefepime-Zidebactam against MDR Enterobacterales

Organism Group Cefepime-Zidebactam MIC₅₀ (µg/mL) Cefepime-Zidebactam MIC₉₀ (µg/mL) % Susceptible (at ≤8 µg/mL) Reference(s)
All Enterobacterales ≤0.03 - 0.06 0.12 - 0.25 >99.9% [5][8]
Carbapenem-Resistant Enterobacterales (CRE) 1 4 98.5% [14]
Metallo-β-lactamase (MBL)-positive Enterobacterales - - 94.9% [14]

| ESBL-producing Enterobacterales | - | 2 | - |[12] |

Table 2: In Vitro Activity of Cefepime-Zidebactam against MDR Pseudomonas aeruginosa

Organism Group Cefepime-Zidebactam MIC₅₀ (µg/mL) Cefepime-Zidebactam MIC₉₀ (µg/mL) % Susceptible (at ≤8 µg/mL) Reference(s)
All P. aeruginosa 1 - 8 4 - 32 99.2% [5][13][15]
Carbapenem-Resistant P. aeruginosa (CRP) - - 97% (at ≤16 µg/mL) [16][17]
MBL-positive P. aeruginosa - - 100% (at ≤32 µg/mL) [14]

| Isolates non-susceptible to Ceftazidime/avibactam | - | - | 89.0% |[15] |

Table 3: In Vitro Activity of Cefepime-Zidebactam against Other MDR Pathogens

Organism Cefepime-Zidebactam MIC₅₀ (µg/mL) Cefepime-Zidebactam MIC₉₀ (µg/mL) Note Reference(s)
Acinetobacter baumannii 2 - 16 8 - 32 Activity against OXA-carbapenemase producers [5][12]
Stenotrophomonas maltophilia 4 - 8 32 Good activity noted [5][14]

| Burkholderia cepacia complex | - | - | 89.4% inhibited at ≤8 mg/L |[15] |

Table 4: Summary of Pharmacokinetic Parameters (Human Data)

Parameter Cefepime (2g every 8h) This compound (1g every 8h) Reference(s)
Cₘₐₓ (mg/L) ~144 ~57-66 [18]
AUC₀₋₈ (mg·h/L) ~328 ~144-172 [18][19]
Half-life (t½) (h) ~2.0 ~1.7-2.4 [2][18]
Volume of Distribution (V) (L) ~15-18 ~15-18 [18]
Renal Clearance Primary route of elimination Primary route of elimination [2]
ELF/Plasma Penetration Ratio (AUC-based) ~0.39 ~0.38 [19]

ELF: Epithelial Lining Fluid. Data represent steady-state values in healthy adults.

Table 5: Clinical Efficacy from Phase III 'ENHANCE 1' Trial (Complicated UTI)

Endpoint Cefepime-Zidebactam (Zaynich®) Meropenem Note Reference
Clinical Cure Rate (at Test of Cure) 96.8% - High clinical efficacy observed. [3]

| Composite Cure (Clinical + Microbiologic Eradication) | 89.0% | 68.4% | Demonstrated superiority over meropenem. |[3] |

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing (AST)

This protocol outlines the determination of Minimum Inhibitory Concentrations (MICs) using the reference broth microdilution method, consistent with Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][14][20]

AST_Workflow Workflow for Broth Microdilution MIC Testing start Start prep_inoculum 1. Prepare Bacterial Inoculum Standardize to 0.5 McFarland (~1-2 x 10^8 CFU/mL) start->prep_inoculum dilute_inoculum 2. Dilute Inoculum To achieve final concentration of ~5 x 10^5 CFU/mL in wells prep_inoculum->dilute_inoculum inoculate 4. Inoculate Plates Add diluted bacterial suspension to each well dilute_inoculum->inoculate prep_plates 3. Prepare Drug Dilutions Use 96-well microtiter plates with serial dilutions of Cefepime-Zidebactam prep_plates->inoculate controls 5. Include Controls - Growth Control (no drug) - Sterility Control (no bacteria) - Quality Control Strain inoculate->controls incubate 6. Incubate 35°C ± 2°C for 16-20 hours in ambient air controls->incubate read_mic 7. Read & Record MIC Lowest drug concentration with no visible bacterial growth incubate->read_mic end End read_mic->end Murine_Model_Workflow Workflow for Neutropenic Murine Pneumonia Model start Start neutropenia 1. Induce Neutropenia Administer cyclophosphamide to mice (e.g., days -4 and -1 pre-infection) start->neutropenia prep_bacteria 2. Prepare Bacterial Culture Grow MDR pathogen to mid-log phase neutropenia->prep_bacteria infection 3. Induce Pneumonia Intranasally inoculate mice with ~10^7 - 10^8 CFU/mL bacterial suspension prep_bacteria->infection treatment 4. Administer Treatment Begin dosing 2 hours post-infection. Administer human-simulated regimens (HSR) of Cefepime-Zidebactam subcutaneously infection->treatment monitoring 5. Monitor & Dose Continue dosing for 24 hours (e.g., q4h or q8h) treatment->monitoring sacrifice 6. Euthanize & Harvest Aseptically harvest lungs at 24 hours monitoring->sacrifice quantify 7. Quantify Bacterial Burden Homogenize lungs and perform serial dilutions for CFU plating sacrifice->quantify analysis 8. Analyze Data Compare log10 CFU/lung between treatment and control groups quantify->analysis end End analysis->end

References

Application Notes: Determination of Zidebactam MIC Values

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zidebactam is a novel bicyclo-acyl hydrazide β-lactam enhancer that exhibits a dual mechanism of action. It demonstrates selective and high-affinity binding to penicillin-binding protein 2 (PBP2) in Gram-negative bacteria and also functions as a β-lactamase inhibitor against Ambler class A and C enzymes.[1][2] When combined with a β-lactam antibiotic like Cefepime, which primarily targets PBP3, the combination (Cefepime-Zidebactam, WCK 5222) results in enhanced bactericidal activity through the simultaneous inhibition of multiple critical PBPs.[1][3] This synergistic action makes it a promising therapeutic agent against multidrug-resistant Gram-negative pathogens.[3]

Accurate and reproducible determination of the Minimum Inhibitory Concentration (MIC) is critical for assessing the in vitro potency of this compound in combination with its partner antibiotic, guiding clinical decisions, and conducting surveillance studies. The standardized broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M07, is the recommended reference method.[4][5][6]

Principle of the Test

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after a specified incubation period. For combination agents like Cefepime-Zidebactam, the test is typically performed with a fixed ratio of the two components.[7][8]

Mechanism of Action of Cefepime-Zidebactam

Cefepime-Zidebactam's efficacy stems from its complementary targeting of essential bacterial enzymes involved in cell wall synthesis.

G cluster_bacteria Bacterial Cell PBP3 PBP3 (Cell Division) CWS Peptidoglycan Cross-linking (Cell Wall Synthesis) PBP3->CWS PBP2 PBP2 (Cell Shape) PBP2->CWS BetaLactamase β-Lactamase (Resistance Enzyme) Cefepime Cefepime BetaLactamase->Cefepime Degrades Cefepime->PBP3 Inhibits This compound This compound This compound->PBP2 Inhibits This compound->BetaLactamase Inhibits

Caption: Dual mechanism of Cefepime-Zidebactam targeting bacterial cell wall synthesis.

Experimental Protocol: Broth Microdilution MIC Testing

This protocol is based on the CLSI M07 standard, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".[9][10]

Materials and Reagents
ItemSpecification
Antimicrobial Agents Cefepime and this compound analytical grade powders
Solvent Appropriate solvent for stock solution preparation (e.g., sterile distilled water, DMSO)
Growth Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Test Plates Sterile 96-well microtiter plates with round or U-shaped bottoms
Bacterial Strains Test isolates and Quality Control (QC) strains
Inoculum Prep 0.85% sterile saline or Tryptic Soy Broth; 0.5 McFarland turbidity standard
Equipment Spectrophotometer/turbidimeter, calibrated pipettes, incubator (35°C ± 2°C)

Protocol Workflow

G node_step node_step node_qc node_qc node_final node_final prep_stock 1. Prepare Antimicrobial Stock Solutions prep_plates 2. Prepare Serial Dilutions in Microtiter Plates prep_stock->prep_plates inoculate 4. Inoculate Plates to Final Concentration of ~5 x 10^5 CFU/mL prep_plates->inoculate prep_inoculum 3. Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate 5. Incubate Plates (35°C for 16-20 hours) inoculate->incubate read_mic 6. Read and Record MIC (Lowest concentration with no visible growth) incubate->read_mic validate_qc 7. Validate with QC Strains read_mic->validate_qc report 8. Report Results validate_qc->report

Caption: Standard workflow for the broth microdilution MIC determination method.

Step-by-Step Methodology
  • Preparation of Antimicrobial Stock Solutions:

    • Prepare high-concentration stock solutions of Cefepime and this compound separately using a suitable solvent.

    • For Cefepime-Zidebactam, subsequent dilutions are made to achieve a 1:1 ratio in the test wells.[8][11]

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Create serial twofold dilutions of the Cefepime-Zidebactam combination directly in the plate. For example, for a final test range of 0.06/0.06 to 64/64 µg/mL, add 50 µL of a 4x final concentration to the first well, mix, and transfer 50 µL to the next well, repeating down the column.

    • Ensure the final volume in each well after inoculation will be 100 µL.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate incubated overnight.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each test well. A typical dilution is 1:100 followed by adding 50 µL to each 50 µL of drug dilution in the plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the final diluted bacterial suspension.

    • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, examine the plates from the bottom using a reading mirror or automated plate reader.

    • The MIC is the lowest concentration of Cefepime-Zidebactam that shows complete inhibition of visible bacterial growth. A small, faint button of cells at the bottom of the well may be disregarded.

    • The growth control well must show distinct turbidity. The sterility control well must remain clear.

Quality Control (QC)

QC testing must be performed with each batch of MIC tests to ensure the accuracy of the results. Standard ATCC® strains are used for this purpose.

Quality Control StrainAntimicrobial AgentExpected MIC Range (µg/mL)
Escherichia coli ATCC® 25922Cefepime-Zidebactam (1:1)0.03 - 0.12
Pseudomonas aeruginosa ATCC® 27853Cefepime-Zidebactam (1:1)0.5 - 2
Klebsiella pneumoniae ATCC® 700603Cefepime-Zidebactam (1:1)0.12 - 0.5
Escherichia coli ATCC® 35218Cefepime-Zidebactam (1:1)0.06 - 0.25

Note: These ranges are illustrative and should be confirmed against the latest CLSI M100 or EUCAST QC documents. The sponsor of the drug typically provides QC ranges during development.[5][7][12]

Data Summary and Presentation

MIC data are typically summarized by calculating the MIC₅₀ and MIC₉₀ values, which represent the MICs required to inhibit 50% and 90% of the tested isolates, respectively.

Example MIC Data Table for Cefepime-Zidebactam (1:1 Ratio)

Organism (n=100)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible at ≤8 µg/mL*
Enterobacterales≤0.03 - 40.060.25>99%
P. aeruginosa0.25 - 1614~99%
Acinetobacter spp.2 - >641632~47%

*Preliminary susceptibility breakpoint used for comparison purposes during clinical development.[11][13]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Zidebactam Resistance in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying Zidebactam resistance in Pseudomonas aeruginosa. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound in P. aeruginosa?

A1: The primary mechanism of resistance to this compound is the acquisition of mutations in the pbpA gene, which encodes Penicillin-Binding Protein 2 (PBP2).[1][2][3][4] this compound's main target is PBP2, and alterations in this protein can reduce the drug's binding affinity and efficacy.[1][2][5]

Q2: How does resistance to the combination of Cefepime/Zidebactam (WCK 5222) typically develop?

A2: Resistance to the Cefepime/Zidebactam combination is more complex than resistance to this compound alone. It often requires multiple, simultaneous mutations.[6][7] These can include:

  • Mutations in PBP2 (the target of this compound).[3][4]

  • Mutations in PBP3 (a key target of Cefepime).[3][6]

  • Mutations that lead to the overexpression of the MexAB-OprM efflux pump.[3][4][6]

Q3: What is the "β-lactam enhancer" mechanism of this compound?

A3: this compound is described as a "β-lactam enhancer".[8][9] This means that in addition to its own antibacterial activity via PBP2 inhibition, it enhances the activity of other β-lactams like Cefepime.[10][11] By binding potently to PBP2, this compound acts synergistically with Cefepime (which targets PBP3), leading to a more potent bactericidal effect, even against some strains with β-lactamase-mediated resistance.[10][12]

Q4: Does the development of resistance to Cefepime/Zidebactam impact the fitness or virulence of P. aeruginosa?

A4: Yes, studies have shown that the mutations required for high-level resistance to Cefepime/Zidebactam can impose a significant fitness cost on the bacterium.[3][6][7] This can result in impaired growth and reduced virulence, as observed in models like Caenorhabditis elegans and neutropenic mice.[3][6][7]

Troubleshooting Guides

Issue 1: Unexpectedly high or variable Minimum Inhibitory Concentrations (MICs) in susceptibility testing.
  • Possible Cause 1: Inoculum effect. The density of the bacterial suspension can significantly affect MIC results.

    • Troubleshooting Step: Ensure your inoculum is standardized precisely to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and diluted according to the CLSI guidelines for broth microdilution or agar dilution methods.

  • Possible Cause 2: Contamination. Contamination of your isolate with other bacteria can lead to erroneous results.

    • Troubleshooting Step: Streak your culture on a selective agar plate to ensure purity before starting your MIC assay. Perform a Gram stain to check for uniform morphology.

  • Possible Cause 3: Instability of the antibiotic. Improper storage or handling of this compound or Cefepime can lead to degradation.

    • Troubleshooting Step: Prepare fresh stock solutions of the antibiotics for each experiment. Store stock solutions at the recommended temperature (typically -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Issue 2: Failure to select for resistant mutants in an in vitro evolution (serial passage) experiment.
  • Possible Cause 1: Sub-optimal drug concentration. The concentration of this compound used for selection may be too high (killing all cells) or too low (not providing enough selective pressure).

    • Troubleshooting Step: Start the experiment by exposing the bacteria to a sub-MIC concentration (e.g., 0.5x MIC) of this compound. In subsequent passages, gradually increase the concentration in a stepwise manner.[3][6][7]

  • Possible Cause 2: Insufficient passage duration or population size. The development of resistance mutations is a rare event and requires sufficient time and a large bacterial population.

    • Troubleshooting Step: Ensure each passage allows for sufficient bacterial growth (e.g., 24 hours). Use a sufficiently large culture volume to maintain population diversity. Consider using a hypermutator strain (e.g., a ΔmutS derivative) to increase the mutation rate if resistance is difficult to achieve in a wild-type background.[6][7]

Issue 3: A confirmed pbpA (PBP2) mutation does not confer the expected level of this compound resistance.
  • Possible Cause 1: The specific mutation has a minor effect. Not all mutations in pbpA lead to high-level resistance. The location of the amino acid substitution is critical.

    • Troubleshooting Step: Compare your mutation to those previously reported to confer resistance (see Table 1). To definitively confirm the role of the mutation, use genetic reconstitution. This involves introducing the specific mutation into a susceptible wild-type strain (e.g., PAO1) and then performing MIC testing to see if resistance is conferred.[1]

  • Possible Cause 2: Other resistance mechanisms are at play. Resistance levels can be influenced by other factors like efflux pump expression or outer membrane permeability.[13]

    • Troubleshooting Step: Perform whole-genome sequencing (WGS) on your resistant isolate to screen for mutations in other relevant genes (e.g., mexR, nalC, oprD).[3][6] You can also perform gene expression analysis (RT-qPCR) to check for upregulation of efflux pumps like MexAB-OprM.

Data Presentation

Table 1: Experimentally Identified Mutations Conferring Resistance to this compound and Cefepime/Zidebactam in P. aeruginosa

GeneProteinAmino Acid ChangeResulting Fold Increase in MIC (this compound or Cefepime/Zidebactam)Reference
pbpAPBP2V516M4 to 32-fold[1]
pbpAPBP2D351Y4 to 32-fold[1]
pbpAPBP2I450T4 to 32-fold[1]
pbpAPBP2V517F4 to 32-fold[1]
pbpAPBP2G528V4 to 32-fold[1]
pbpAPBP2V598G4 to 32-fold[1]
mexBMexBMultiple mutationsContributes to resistance to Cefepime/Zidebactam[3]
mexRMexRMultiple mutationsContributes to resistance to Cefepime/Zidebactam[3]
pbpFPBP3Multiple mutationsContributes to resistance to Cefepime/Zidebactam[3][6]

Note: The fold increase in MIC can vary depending on the specific P. aeruginosa strain and experimental conditions.

Experimental Protocols & Visualizations

Protocol 1: In Vitro Evolution of this compound Resistance

This protocol is a generalized method for selecting this compound-resistant P. aeruginosa mutants through serial passage.[1][6][7]

  • Preparation: Determine the baseline MIC of this compound for your P. aeruginosa strain (e.g., PAO1) using standard broth microdilution methods.

  • Initial Exposure: Inoculate a culture of the strain into a Mueller-Hinton Broth (MHB) containing this compound at 0.5x the baseline MIC. Incubate for 18-24 hours with shaking at 37°C.

  • Serial Passage: After incubation, take an aliquot from the tube with the highest concentration of this compound that still shows bacterial growth and use it to inoculate a new series of tubes containing fresh MHB with twofold serial dilutions of this compound, starting from the concentration in the previous growth-positive tube.

  • Repeat: Repeat this process daily.

  • Monitoring: At regular intervals (e.g., every 5 days), determine the MIC of the evolving population to track the development of resistance.

  • Isolation and Characterization: Once a significant increase in MIC is observed (e.g., >8-fold), plate the culture onto antibiotic-free agar to isolate single colonies. Characterize these resistant isolates by confirming their MIC and performing whole-genome sequencing to identify mutations.

In_Vitro_Evolution_Workflow cluster_setup Setup cluster_passage Serial Passage Cycle (Repeat Daily) cluster_analysis Analysis start Start with Susceptible Strain (e.g., PAO1) mic_det Determine Baseline This compound MIC start->mic_det inoculate Inoculate into Broth with Stepwise Increasing [this compound] mic_det->inoculate Start at 0.5x MIC incubate Incubate 18-24h at 37°C inoculate->incubate transfer Transfer from Highest Concentration with Growth to New Tubes incubate->transfer transfer->inoculate Next Passage monitor_mic Periodically Check MIC of Evolving Population transfer->monitor_mic Resistance Emerged? isolate Isolate Single Colonies from Resistant Population monitor_mic->isolate Yes wgs Whole Genome Sequencing (WGS) isolate->wgs analysis Identify Mutations (e.g., in pbpA) wgs->analysis

Caption: Workflow for inducing and identifying this compound resistance in P. aeruginosa.

Protocol 2: Confirming the Role of a PBP2 Mutation via Genetic Reconstitution

This protocol describes how to verify if a specific mutation in pbpA is responsible for this compound resistance.[1]

  • Plasmid Construction: Amplify the wild-type pbpA gene from a susceptible strain (e.g., PAO1) and clone it into an appropriate expression vector for P. aeruginosa.

  • Site-Directed Mutagenesis: Introduce the specific mutation of interest into the cloned pbpA gene using a site-directed mutagenesis kit. Verify the mutation by Sanger sequencing.

  • Transformation: Transform the plasmid carrying the mutated pbpA gene into the susceptible wild-type P. aeruginosa strain. As a control, also transform a separate culture with the plasmid containing the wild-type pbpA gene.

  • Susceptibility Testing: Perform broth microdilution to determine the this compound MIC for the strain carrying the mutated pbpA, the strain with the wild-type pbpA plasmid, and the original wild-type strain.

  • Analysis: An increase in the MIC for the strain with the mutated gene compared to the controls confirms that the specific mutation confers this compound resistance.

Signaling Pathway: Key Mechanisms of Cefepime/Zidebactam Resistance

The following diagram illustrates the key molecular players involved in the development of resistance to the Cefepime/Zidebactam combination therapy.

Resistance_Mechanisms cef Cefepime pbp3 PBP3 cef->pbp3 Inhibits zid This compound pbp2 PBP2 zid->pbp2 Inhibits efflux MexAB-OprM Efflux Pump efflux->cef Expels Drug efflux->zid Expels Drug pbp3_mut Mutation in PBP3 pbp3_mut->pbp3 Alters Target pbp2_mut Mutation in PBP2 pbp2_mut->pbp2 Alters Target efflux_up Upregulation of Efflux Pump efflux_up->efflux Increases Expression

Caption: Key resistance pathways against Cefepime/Zidebactam in P. aeruginosa.

References

Addressing solubility issues of Zidebactam in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Zidebactam Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful implementation of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound, with a focus on solubility and stability.

Q1: My this compound powder is not dissolving properly. What should I do?

A1: this compound can require specific conditions for complete dissolution. Here are several steps you can take:

  • Solvent Selection: this compound is soluble in water and DMSO.[1][2] For aqueous solutions, solubility can be as high as 100 mg/mL, and for DMSO, it can reach up to 250 mg/mL.[1][2]

  • Physical Assistance: Sonication and warming (up to 60°C) are often necessary to achieve a clear solution, especially at higher concentrations.

  • Co-solvents for Complex Media: For in vivo studies or specific in vitro assays where high concentrations are needed in physiological buffers, co-solvent systems are recommended. Common formulations include combinations of DMSO with PEG300, Tween-80, and saline, or with SBE-β-CD in saline.[1]

  • Hygroscopic Nature of DMSO: If using DMSO, ensure it is newly opened as it is hygroscopic and absorbed water can affect solubility.[1]

Q2: I observed precipitation after adding my this compound stock solution to my culture medium. What is the cause and how can I prevent it?

A2: Precipitation upon addition to culture media is a common issue and can be caused by several factors:

  • Solvent Shock: Adding a concentrated DMSO stock directly to an aqueous medium can cause the compound to crash out of solution. To mitigate this, add the stock solution dropwise while vortexing the medium.

  • Media Composition: Bacteriological media are complex mixtures of salts, peptides, and other components.[3][4] High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) can sometimes interact with the sulfate group of this compound, leading to precipitation.

  • pH of the Medium: The pH of the culture medium can influence the solubility of this compound. While specific data on the pH-solubility profile of this compound is not extensively published, drastic shifts in pH upon addition of the stock solution should be avoided.

  • Temperature: Temperature shifts between a warm stock solution and cooler media can sometimes induce precipitation. Ensure all components are at a similar temperature before mixing.

Troubleshooting Steps:

  • Reduce Stock Concentration: Prepare a more dilute stock solution of this compound if possible.

  • Optimize Addition Method: Add the stock solution slowly to the vortexing medium.

  • Pre-warm Media: Ensure your culture medium is at the experimental temperature before adding the this compound stock.

  • Test Different Media: If precipitation persists, consider if a different bacteriological broth with a different salt composition could be used for your experiment.

Q3: How should I store my this compound stock solutions to ensure stability?

A3: Proper storage is crucial for maintaining the activity of this compound.

  • Powder: The solid form of this compound is stable for years when stored at -20°C.[2]

  • Stock Solutions:

    • In DMSO: Store at -80°C for up to 2 years or at -20°C for up to 1 year.[1]

    • In Water: Aqueous stock solutions are less stable and it is recommended to prepare them fresh.[1] If storage is necessary, aliquot and store at -80°C for no more than a few days. Avoid repeated freeze-thaw cycles.[1] For aqueous solutions intended for use in cell culture, sterile filtration through a 0.22 µm filter is recommended after dissolution and before storage.[1]

Q4: Can I use this compound in combination with other β-lactams?

A4: Yes, this compound is a β-lactam enhancer and is often used in combination with other β-lactams, most notably Cefepime.[5] Its mechanism of action involves the inhibition of Penicillin-Binding Protein 2 (PBP2), which complements the activity of other β-lactams that may target other PBPs (like PBP3 for Cefepime).[6][7] This dual-targeting approach can lead to synergistic bactericidal activity.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Solubility of this compound in Various Solvents

Solvent/SystemConcentrationObservations
Water100 mg/mL (255.49 mM)Requires sonication and warming.[1]
DMSO250 mg/mL (638.73 mM)Sonication is recommended.[2]
10% DMSO / 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (5.31 mM)Clear solution.[1]
10% DMSO / 90% corn oil≥ 2.08 mg/mL (5.31 mM)Clear solution.[1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline≥ 1.98 mg/mL (5.06 mM)Clear solution.[1]

Table 2: Key In Vitro Activity Data for this compound

ParameterValueOrganismReference
IC₅₀ (PBP2 Inhibition)0.26 µg/mLP. aeruginosa PAO1[1]
MIC₅₀0.25 mg/LWild-Type Enterobacteriaceae[1]
MIC₅₀/₉₀0.12/0.12 mg/LE. coli[1]
MIC₅₀/₉₀0.12/0.25 mg/LEnterobacter spp.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh out 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes. Intermittent vortexing during sonication can aid dissolution.

  • If necessary, warm the solution to 37-50°C for short periods, followed by vortexing, until a clear solution is obtained.

  • Once fully dissolved, the stock solution can be used immediately or aliquoted into smaller volumes and stored at -20°C or -80°C.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Positive and negative growth controls.

Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Add 50 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate to create a gradient of this compound concentrations. Discard the final 50 µL from the last well.

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a positive control well (CAMHB with inoculum, no drug) and a negative control well (CAMHB only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow This compound Experimental Workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_storage Storage start This compound Powder dissolve Dissolve in appropriate solvent (e.g., DMSO, Water) start->dissolve assist Apply sonication and/or warming if necessary dissolve->assist stock Sterile Filtered Stock Solution assist->stock add_to_media Add stock to experimental medium stock->add_to_media aliquot Aliquot Stock Solution stock->aliquot precip_check Precipitation? add_to_media->precip_check troubleshoot Troubleshoot: - Add dropwise to vortexing media - Adjust stock concentration - Pre-warm media precip_check->troubleshoot Yes proceed Proceed with Experiment (e.g., MIC, Time-Kill Assay) precip_check->proceed No troubleshoot->add_to_media store Store at -20°C or -80°C (Avoid freeze-thaw cycles) aliquot->store

Caption: Workflow for preparing and using this compound solutions.

mechanism_of_action This compound Mechanism of Action This compound This compound beta_lactamase β-Lactamase This compound->beta_lactamase Inhibits pbp2 Penicillin-Binding Protein 2 (PBP2) This compound->pbp2 Inhibits beta_lactam Partner β-Lactam (e.g., Cefepime) beta_lactamase->beta_lactam Hydrolyzes (Inactivated by this compound) cell_wall Bacterial Cell Wall Synthesis pbp2->cell_wall Required for pbp3 Penicillin-Binding Protein 3 (PBP3) beta_lactam->pbp3 Inhibits pbp3->cell_wall Required for lysis Cell Lysis and Death cell_wall->lysis Inhibition leads to

Caption: Dual mechanism of action of this compound.

References

Troubleshooting unexpected results in Zidebactam assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro assays involving Zidebactam.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound exhibits a dual mechanism of action. It is a potent inhibitor of penicillin-binding protein 2 (PBP2), a critical enzyme in bacterial cell wall synthesis.[1][2] Additionally, it functions as a β-lactamase inhibitor, protecting partner β-lactams from degradation by certain Ambler class A and C β-lactamases.[3]

Q2: How should this compound be stored and handled for in vitro assays?

A2: For optimal stability, this compound powder should be stored at -20°C for up to three years. Stock solutions, typically prepared in DMSO or water, should be stored at -80°C for up to two years or -20°C for up to one year.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] If using water as the solvent, the solution should be sterilized by filtration through a 0.22 µm filter before use.[1]

Q3: What are the known mechanisms of resistance to this compound?

A3: Resistance to this compound is primarily associated with mutations in the gene encoding its target, PBP2. Additionally, overexpression of efflux pumps, such as the MexAB-OprM system in Pseudomonas aeruginosa, can contribute to reduced susceptibility by actively transporting the drug out of the bacterial cell.[3][4]

Troubleshooting Guides

Minimum Inhibitory Concentration (MIC) Assays

Problem: High variability or unexpectedly high MIC values for Cefepime/Zidebactam combination.

Possible Cause Troubleshooting Steps
Bacterial Efflux Pump Overexpression Overexpression of efflux pumps like AcrAB-TolC in E. coli or MexAB-OprM in P. aeruginosa can reduce the intracellular concentration of this compound.[3][4] 1. Confirm the efflux phenotype of your test strain. 2. Consider using an efflux pump inhibitor, such as PAβN, in a control experiment to assess the impact of efflux on your MIC values.[5][6] A significant decrease in MIC in the presence of an inhibitor suggests efflux is a contributing factor.
Mutations in PBP2 Alterations in the PBP2 protein can reduce the binding affinity of this compound. 1. If you suspect the emergence of resistance, sequence the pbpA gene (encoding PBP2) of your test isolate to identify potential mutations. 2. Compare the sequence to a susceptible reference strain.
Inappropriate Media or Inoculum Preparation The quality and preparation of the growth media and bacterial inoculum are critical for reproducible MIC results. 1. Ensure the use of high-quality, validated Mueller-Hinton agar or broth with consistent batch-to-batch reproducibility. 2. The agar depth should be 4.0 ± 0.5 mm and the pH should be 7.3 ± 0.1. 3. Prepare the bacterial inoculum to the correct density (e.g., McFarland 0.5 standard) and ensure even distribution on the agar surface.
This compound Degradation Improper storage or handling of this compound can lead to degradation. 1. Prepare fresh working solutions of this compound for each experiment from properly stored stock solutions.[1] 2. Avoid repeated freeze-thaw cycles of stock solutions.[1]

Quantitative Data Summary: Cefepime/Zidebactam MIC Values

Organism TypeCefepime/Zidebactam MIC50 (mg/L)Cefepime/Zidebactam MIC90 (mg/L)Reference
Enterobacterales0.030.25[7]
Carbapenem-resistant Enterobacterales (CRE)12[7]
Pseudomonas aeruginosa14[8]
Acinetobacter baumannii complex1632[8]

Experimental Workflow: Troubleshooting Variable MIC Results

G start Unexpectedly High MIC check_qc Verify QC Strain MICs start->check_qc qc_ok QC MICs in Range? check_qc->qc_ok analyze_strain Investigate Bacterial Strain qc_ok->analyze_strain Yes qc_fail Troubleshoot Basic Assay Parameters (Inoculum, Plates, etc.) qc_ok->qc_fail No check_reagents Prepare Fresh Reagents (Media, this compound) repeat_mic Repeat MIC Assay check_reagents->repeat_mic efflux Test for Efflux Pump Overexpression analyze_strain->efflux pbp_mutation Sequence pbpA Gene for Mutations analyze_strain->pbp_mutation efflux->repeat_mic pbp_mutation->repeat_mic qc_fail->check_reagents

Workflow for troubleshooting high MIC values.

PBP2 Binding Assays

Problem: Low or no detectable binding of this compound to PBP2.

Possible Cause Troubleshooting Steps
Inactive PBP Preparation The membrane fraction containing PBPs may have lost activity. 1. Ensure that the bacterial membranes are prepared from fresh, late-log-phase cultures.[9] 2. Perform all preparation steps at 4°C to minimize protein degradation. 3. Store membrane preparations at -80°C and avoid multiple freeze-thaw cycles.
Incorrect Assay Buffer Composition The buffer composition can affect PBP activity and ligand binding. 1. A commonly used buffer is 20 mM KH2PO4 with 140 mM NaCl, pH 7.5.[9] 2. Ensure all buffer components are of high purity and the pH is correctly adjusted.
Competition with Fluorescent Penicillin In a competition assay, the concentration of the fluorescently labeled penicillin (e.g., Bocillin FL) is critical. 1. Use a concentration of Bocillin FL that is at or below its Kd for PBP2 to ensure sensitive detection of competition. A typical concentration is 25 µM.[9] 2. Optimize the Bocillin FL concentration for your specific PBP preparation.
Insufficient Incubation Time Binding equilibrium may not have been reached. 1. Incubate the PBP preparation with this compound for a sufficient time before adding the fluorescent probe. An incubation of 30 minutes at 35°C is a good starting point.[9] 2. The subsequent incubation with the fluorescent probe should also be optimized (e.g., 30 minutes).[9]

Experimental Protocol: PBP2 Competition Binding Assay

  • Prepare Bacterial Membranes:

    • Grow a 400 mL culture of the test bacterium (e.g., A. baumannii ATCC 19606) to late-log phase (OD600 ≈ 1.0).[9]

    • Harvest cells by centrifugation, wash, and resuspend in Buffer A (20 mM KH2PO4, 140 mM NaCl, pH 7.5).[9]

    • Lyse the cells by sonication on ice.

    • Centrifuge at 4,000 x g for 20 minutes to remove intact cells.[9]

    • Collect the supernatant and pellet the membranes by ultracentrifugation.

    • Resuspend the membrane pellet in Buffer A and determine the protein concentration.

  • Competition Assay:

    • In a microcentrifuge tube, combine 20 µg of the membrane preparation with increasing concentrations of this compound (e.g., 0.0156 to 2 µg/ml).[9]

    • Incubate for 30 minutes at 35°C.[9]

    • Add 25 µM Bocillin FL and incubate for an additional 30 minutes.[9]

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Detection and Analysis:

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence imager.

    • Quantify the fluorescence intensity of the PBP2 band at each this compound concentration.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of Bocillin FL binding to PBP2.

Signaling Pathway: this compound's Dual Action

G cluster_0 Bacterial Cell This compound This compound beta_lactamase β-Lactamase (Class A, C) This compound->beta_lactamase Inhibition pbp2 PBP2 This compound->pbp2 Inhibition beta_lactam Partner β-Lactam (e.g., Cefepime) beta_lactamase->beta_lactam Degrades cell_wall Cell Wall Synthesis pbp2->cell_wall Catalyzes lysis Cell Lysis cell_wall->lysis Disruption leads to beta_lactam->cell_wall Inhibits

Dual mechanism of this compound action.

β-Lactamase Inhibition Assays

Problem: Inconsistent or no inhibition of β-lactamase activity observed.

Possible Cause Troubleshooting Steps
Incorrect β-Lactamase Class This compound is a potent inhibitor of Ambler class A and C β-lactamases but has weak or no activity against class B (metallo-β-lactamases) and some class D enzymes.[10][11] 1. Confirm the class of β-lactamase you are using in your assay. 2. If you are working with a bacterial strain, verify the identity of the β-lactamase(s) it produces.
Sub-optimal Assay Conditions Enzyme kinetics are sensitive to pH, temperature, and buffer components. 1. Ensure the assay is performed at the optimal pH and temperature for the specific β-lactamase (typically pH 7.0 and 25-37°C).[12] 2. Use a suitable assay buffer, such as phosphate buffer.
Substrate Concentration Too High If the concentration of the chromogenic substrate (e.g., nitrocefin) is too high, it may outcompete the inhibitor. 1. Use a substrate concentration at or near the Km value for the enzyme. 2. Perform initial experiments to determine the Km of your β-lactamase for the chosen substrate.
Enzyme Preparation Issues The β-lactamase preparation may be impure or inactive. 1. Use a highly purified and active enzyme preparation. 2. If preparing the enzyme in-house, ensure proper protein folding and activity verification.

Experimental Protocol: β-Lactamase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of the chromogenic substrate nitrocefin in DMSO.[12]

    • Prepare the β-lactamase enzyme in assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Assay Procedure:

    • In a 96-well plate, add a fixed amount of β-lactamase enzyme to each well.

    • Add varying concentrations of this compound to the wells and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the reaction by adding a fixed concentration of nitrocefin to each well.[12]

    • Immediately measure the absorbance at 490 nm in a kinetic mode for 30-60 minutes.[12]

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance) for each this compound concentration.

    • Plot the initial velocity as a function of this compound concentration to determine the IC50 value.

Logical Relationship: Factors Affecting this compound Assay Outcomes

G cluster_this compound cluster_bacterium cluster_assay outcome Assay Outcome (MIC, IC50) This compound This compound Properties This compound->outcome stability Stability/Degradation This compound->stability concentration Concentration Accuracy This compound->concentration bacterium Bacterial Factors bacterium->outcome pbp_mutations PBP2 Mutations bacterium->pbp_mutations efflux_pumps Efflux Pumps bacterium->efflux_pumps beta_lactamase_type β-Lactamase Type bacterium->beta_lactamase_type assay_params Assay Parameters assay_params->outcome media Media/Buffer assay_params->media incubation Incubation Time/Temp assay_params->incubation inoculum Inoculum Density assay_params->inoculum

Interacting factors in this compound assays.

References

Technical Support Center: Zidebactam Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to ensure the stability of Zidebactam in solution for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

This compound solid is stable for at least four years when stored at -20°C.[1]

Q2: What is the best practice for preparing a this compound stock solution?

It is recommended to dissolve solid this compound in high-purity water or DMSO.[1][2] For in vivo studies, stock solutions have been prepared in sterile water for injection, with further dilutions made in sterile 0.9% saline.[3] Always use freshly prepared solutions for optimal results.

Q3: How stable is this compound in an aqueous solution?

Aqueous solutions of this compound are not recommended for storage for more than one day.[1] For longer-term storage, it is advisable to prepare stock solutions in a solvent like DMSO and store them at -80°C for up to six months or -20°C for one month.[4]

Q4: What conditions are known to cause this compound degradation?

This compound has been observed to degrade under acidic, basic, and oxidative stress conditions.[5] Hydrolysis is a primary degradation pathway.

Q5: How can I monitor the stability and degradation of my this compound solution?

Reversed-phase liquid chromatography (RP-LC) methods, coupled with either UV or mass spectrometry (MS) detection, are effective for separating this compound from its impurities and degradation products.[5] Regular analysis of your working solutions using a validated LC method can help monitor stability over the course of an experiment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Decreased biological activity or inconsistent results. Degradation of this compound in the working solution.Prepare fresh aqueous solutions daily from a solid or a frozen DMSO stock.[1] Ensure the pH of your experimental medium is not strongly acidic or basic.
Appearance of unexpected peaks in HPLC/LC-MS analysis. This compound has degraded due to hydrolytic, oxidative, or pH-related stress.[5]Confirm the identity of this compound versus degradation products using a reference standard. Review solution preparation and storage procedures. Prepare fresh solutions and re-analyze.
Solution appears cloudy or contains precipitates. The concentration of this compound exceeds its solubility limit in the chosen solvent.Sonication may aid dissolution.[2] If using a complex medium, consider preparing a more concentrated stock in DMSO and diluting it into the final medium. Verify the solubility limits in your specific buffer system.

Data Presentation: Storage and Solubility

Table 1: Storage and Stability of this compound

FormSolventStorage TemperatureRecommended Stability
SolidN/A-20°C≥ 4 years[1]
SolutionWaterRoom Temperature / 4°C≤ 1 day[1]
SolutionDMSO-20°C1 month[4]
SolutionDMSO-80°C6 months[4]

Table 2: Solubility of this compound

SolventConcentrationNotes
Water50 mg/mL (127.75 mM)Sonication is recommended to aid dissolution.[2]
DMSO250 mg/mL (638.73 mM)Sonication is recommended to aid dissolution.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound solid (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube using an analytical balance.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 250 mg/mL).[2]

  • Vortex thoroughly to dissolve the solid. If necessary, use a sonication bath for a short period to aid dissolution.[2]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months).[4]

Protocol 2: Forced Degradation Study Workflow

Objective: To identify the degradation pathways of this compound under various stress conditions, based on established methodologies.[5]

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl) for acidic stress

  • Sodium hydroxide (NaOH) for basic stress

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • Heat source (e.g., water bath) for thermal stress

  • Photostability chamber for photolytic stress

  • Validated RP-LC method for analysis

Procedure:

  • Acid Hydrolysis: Add HCl to the this compound solution to achieve a final concentration of 0.1 N HCl. Incubate at a controlled temperature and collect samples at various time points. Neutralize samples before analysis.

  • Base Hydrolysis: Add NaOH to the this compound solution to achieve a final concentration of 0.1 N NaOH. Incubate and sample as above. Neutralize samples before analysis.

  • Oxidative Degradation: Add H₂O₂ to the this compound solution (e.g., to a final concentration of 3-30%). Incubate and sample as above.

  • Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60-80°C). Collect samples at various time points.

  • Photolytic Degradation: Expose the this compound solution to a controlled light source (e.g., UV or fluorescent light) in a photostability chamber. Keep a control sample wrapped in foil to protect it from light.

  • Analysis: Analyze all stressed samples and controls using a validated, stability-indicating RP-LC method to quantify the remaining this compound and characterize the degradation products.

Visualizations

G cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use start Weigh Solid this compound dissolve Dissolve in appropriate solvent (e.g., DMSO, Water) start->dissolve sonicate Sonicate if necessary dissolve->sonicate store_aq Aqueous Solution: Do Not Store (>24h) dissolve->store_aq If preparing aqueous stock aliquot Aliquot for single use sonicate->aliquot store_dmso DMSO Stock: Store at -80°C aliquot->store_dmso store_solid Solid: Store at -20°C thaw Thaw one aliquot store_dmso->thaw use Use Immediately store_aq->use dilute Dilute to final concentration in experimental buffer thaw->dilute dilute->use

Caption: Recommended workflow for this compound handling to maximize stability.

G cluster_center cluster_factors Degradation Factors This compound This compound in Solution Degradation Degradation Products This compound->Degradation Instability Acid Acidic pH Acid->this compound Base Basic pH Base->this compound Oxidants Oxidative Stress (e.g., Peroxides) Oxidants->this compound Time Prolonged Storage (especially aqueous) Time->this compound

Caption: Key factors leading to the degradation of this compound in solution.

References

Technical Support Center: Refinement of Zidebactam Delivery in In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers utilizing Zidebactam in in vivo experimental models.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with this compound, often in combination with a partner β-lactam like Cefepime.

Problem/Observation Potential Cause Recommended Solution/Action
1. Lack of in vivo efficacy despite in vitro susceptibility. Suboptimal Pharmacokinetics/Pharmacodynamics (PK/PD): The dosing regimen may not achieve the necessary therapeutic exposure (%fT>MIC) at the site of infection.[1][2]- Verify Dosing Regimen: Ensure the dose and frequency are appropriate for the animal model. This compound enhances the activity of partner β-lactams by lowering their required %fT>MIC for efficacy.[2][3] For example, in a neutropenic mouse model, Cefepime's required %fT>MIC for a 1-log₁₀ kill against A. baumannii dropped from 38.9% to 15.5% in the presence of this compound.[1][3] - Conduct a Pilot PK Study: Determine the plasma and, if possible, tissue concentrations of this compound and its partner drug in your specific animal model to confirm adequate exposure.[4]
Drug Formulation/Stability Issue: The compound may have precipitated out of solution or degraded.- Check Formulation Protocol: this compound can be formulated in various ways, such as dissolving in DMSO and then diluting with vehicles like PEG300, Tween 80, or corn oil.[5] Ensure the final solution is clear and administered promptly after preparation. - Confirm Solubility and Stability: Prepare fresh solutions for each experiment. If storing, do so at recommended temperatures (-20°C for powder, -80°C for solvent stocks) and validate stability.[6]
Resistance Development: The bacterial strain may have developed resistance to the drug combination.- Confirm MIC Post-Treatment: Isolate bacteria from treated animals that failed therapy and re-determine the MIC of the Cefepime/Zidebactam combination. - Investigate Resistance Mechanisms: Resistance can emerge through mutations in genes encoding for PBP2 (this compound's target), PBP3 (Cefepime's target), and efflux pumps like MexAB-OprM in P. aeruginosa.[7][8]
2. High variability in bacterial load between animals in the same treatment group. Inconsistent Infection Inoculum: Variation in the number of bacteria administered to each animal.- Standardize Inoculum Preparation: Ensure the bacterial culture is in the correct growth phase (e.g., early-log) and that the final suspension is homogenous. Plate serial dilutions of the inoculum used for each experiment to confirm the CFU count.
Animal Health Status: Underlying health issues can affect an animal's response to infection and treatment.- Acclimatize Animals: Allow animals to acclimate to the facility for at least 48 hours before starting the experiment.[9] - Monitor Animal Health: Exclude any animals that show signs of distress or illness prior to infection.
Inconsistent Drug Administration: Errors in injection volume or site.- Calibrate Equipment: Ensure pipettes and syringes are properly calibrated. - Consistent Administration: Use a consistent route of administration (e.g., subcutaneous, intraperitoneal) and ensure proper technique to deliver the full dose.[4]
3. Unexpected mortality in control or treatment groups. Infection Model Too Severe: The bacterial inoculum may be too high, leading to rapid mortality before the treatment can take effect.- Titrate Bacterial Inoculum: Perform a dose-finding study to determine an inoculum that establishes a stable infection without causing premature mortality in untreated control animals. The goal is typically to see bacterial growth of >2 log₁₀ CFU in control animals over 24 hours.[1]
Drug Toxicity: The administered dose may be toxic to the animals.- Review Toxicity Data: While this compound is generally well-tolerated in preclinical models, high doses or specific formulations could cause adverse effects. - Conduct a Maximum Tolerated Dose (MTD) Study: If using a novel formulation or animal model, an MTD study can establish a safe dose range.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound has a dual mechanism of action. It is a β-lactam enhancer that has a high binding affinity for Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.[9][10] When combined with a β-lactam that targets other PBPs (like Cefepime, which targets PBP3), it leads to complementary PBP inhibition, resulting in enhanced bactericidal activity.[2][11][12] Additionally, this compound provides β-lactamase inhibition against Ambler class A and C enzymes.[10][11]

Q2: Why is this compound effective against bacteria with metallo-β-lactamases (MBLs) if it doesn't inhibit them? A2: this compound's efficacy against MBL-producers stems from its "enhancer" mechanism.[13] While it does not inhibit MBL enzymes, its potent binding to PBP2 complements the action of a partner β-lactam (like Cefepime). This dual PBP targeting is sufficient to cause bacterial cell death, bypassing the need for direct MBL inhibition.[11][13][14] This synergistic activity has been demonstrated in vivo against MBL-producing K. pneumoniae and P. aeruginosa.[13][15]

Q3: Which in vivo models are most commonly used for this compound efficacy studies? A3: The most frequently cited models are the neutropenic murine thigh infection model and the neutropenic murine lung infection model .[9][10] These models are standard for assessing the efficacy of new antibiotics against specific pathogens like P. aeruginosa, A. baumannii, and Enterobacteriaceae.[1][16] The neutropenic state is induced to ensure that the observed antibacterial effect is due to the drug rather than the host's immune system.[9]

Q4: How should I prepare this compound for in vivo administration in mice? A4: this compound is typically supplied as a powder. For in vivo use, a common method involves creating a stock solution in a solvent like DMSO, which can then be diluted in a vehicle suitable for injection. A sample preparation method is:

  • Prepare a stock solution of this compound in 100% DMSO.

  • For the final formulation, dilute the DMSO stock in a vehicle such as PEG300, Tween 80, and sterile water or saline.

  • Alternatively, a suspension can be made in 0.5% carboxymethyl cellulose.[5] The final concentration should be calculated based on the desired dose (mg/kg) and a standard injection volume for the animal (e.g., 0.1 mL or 0.2 mL for a mouse). Always ensure the final solution is well-mixed and administered shortly after preparation.

Q5: What are the key pharmacodynamic (PD) targets for Cefepime/Zidebactam? A5: The key PD index is the percentage of the dosing interval that free drug concentrations remain above the minimum inhibitory concentration (%fT>MIC). This compound significantly lowers the %fT>MIC target for Cefepime. Against MBL-producing Enterobacteriaceae, Cefepime T>MIC exposures of ~18% were required for bacterial stasis and ~31% for a 1-log kill when co-administered with this compound—targets that are much lower than for Cefepime monotherapy.[4][11]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Cefepime and this compound in Mice

This table summarizes key pharmacokinetic parameters following subcutaneous administration in mice.

Drug Dose (mg/kg) Elimination Half-Life (t½) Plasma Penetration into Epithelial Lining Fluid (ELF) Reference
Cefepime6.25 - 100~0.4 hours~50%[4]
This compound3.125 - 500.3 - 0.5 hours~70%[4]
Table 2: In Vivo Efficacy of Cefepime/Zidebactam in Murine Infection Models

This table shows the reduction in bacterial burden after 24 hours of treatment with human-simulated regimens.

Pathogen Infection Model Treatment Mean Bacterial Reduction (log₁₀ CFU/thigh or lung) Reference
Acinetobacter baumannii (Carbapenem-Resistant)Neutropenic ThighCefepime/Zidebactam-2.09 ± 1.01[16]
Pseudomonas aeruginosa (Multidrug-Resistant)Neutropenic ThighCefepime/Zidebactam-1.62 ± 0.58[10]
Klebsiella pneumoniae (MBL-producing)Neutropenic ThighCefepime + this compound0.68 to 1.81[13]
Acinetobacter baumanniiNeutropenic LungCefepime + this compound≥1.0[9]

Experimental Protocols

Protocol 1: Neutropenic Murine Thigh Infection Model

This protocol is adapted from methodologies described in multiple studies.[10][13][16]

  • Animal Preparation:

    • Use specific-pathogen-free mice (e.g., Swiss Albino), weighing 20-27 g.

    • Acclimatize animals for at least 48 hours before the experiment.[9]

    • Induce neutropenia by administering two intraperitoneal (i.p.) injections of cyclophosphamide. A common regimen is 150 mg/kg given 4 days prior to infection and 100 mg/kg given 1 day prior.[9]

  • Infection:

    • Prepare an inoculum from a mid-log phase bacterial culture.

    • Wash and dilute the bacterial cells in sterile saline to the desired concentration (e.g., ~10⁶ - 10⁷ CFU/mL).

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle of each mouse.

  • Treatment:

    • Initiate treatment 2 hours post-infection.

    • Prepare Cefepime/Zidebactam formulation based on the desired dosing regimen (e.g., human-simulated regimen).

    • Administer the treatment via the desired route (e.g., subcutaneous injection). Dosing can be fractionated over 24 hours (e.g., every 2, 4, or 8 hours) to simulate human exposures.[1][4]

    • Include control groups: untreated (vehicle only) and monotherapy arms (Cefepime alone, this compound alone).

  • Endpoint Analysis:

    • At 24 hours post-treatment initiation, euthanize the mice.

    • Aseptically remove the entire thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/thigh).

    • Calculate the change in bacterial burden (Δlog₁₀ CFU) by comparing the 24-hour counts to the counts from a satellite group of mice euthanized at the start of therapy (0h).

Protocol 2: PBP Binding Affinity Assay

This protocol provides a general workflow for assessing this compound's binding to PBP2.[13]

  • Membrane Preparation:

    • Grow the bacterial strain of interest (e.g., K. pneumoniae) to mid-log phase.

    • Harvest cells and lyse them to release cellular contents.

    • Isolate the cell membrane fraction, which contains the PBPs, via ultracentrifugation.

  • Competitive Binding Assay:

    • Incubate the PBP-containing membrane preparations with increasing concentrations of this compound (or a reference compound) for 30 minutes.

    • Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL), which binds to all available PBPs.

    • Allow the labeling reaction to proceed.

  • Visualization and Analysis:

    • Stop the reaction and denature the proteins.

    • Separate the PBPs by size using SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a biomolecular imager.

    • Quantify the fluorescence intensity of the PBP2 band at each this compound concentration.

    • The concentration of this compound that reduces the fluorescence of the PBP2 band by 50% is the IC₅₀, indicating its binding affinity.

Visualizations

Mechanism of Action and Experimental Workflow

G cluster_MoA This compound's Dual-Action Mechanism cluster_Workflow In Vivo Efficacy Experimental Workflow PBP2 PBP2 (Cell Shape) Synergy Synergistic Bactericidal Activity (Cell Lysis) PBP2->Synergy PBP3 PBP3 (Cell Division) PBP3->Synergy This compound This compound This compound->PBP2 Binds & Inhibits BL Class A/C β-Lactamases This compound->BL Inhibits Cefepime Cefepime Cefepime->PBP3 Binds & Inhibits BL->Cefepime Degrades Start Start: Select Animal Model & Bacterial Strain Step1 Induce Neutropenia (Cyclophosphamide) Start->Step1 Step2 Infect Animal (Thigh or Lung) Step1->Step2 Step3 Initiate Treatment (2h post-infection) - Vehicle Control - Monotherapy - Cefepime/Zidebactam Step2->Step3 Step4 Administer Dosing Regimen (over 24 hours) Step3->Step4 Step5 Euthanize & Harvest Tissue (at 0h and 24h) Step4->Step5 Step6 Homogenize & Plate for CFU Counts Step5->Step6 End Endpoint: Calculate Δlog₁₀ CFU vs Control Step6->End Troubleshooting Start Problem: No/Poor In Vivo Efficacy CheckMIC Was the baseline MIC of the strain confirmed? Start->CheckMIC CheckPK Was drug exposure (PK) confirmed in the model? CheckMIC->CheckPK Yes Sol_MIC Solution: Test strain for pre-existing resistance. Select new strain. CheckMIC->Sol_MIC No CheckFormulation Was the formulation prepared correctly? CheckPK->CheckFormulation Yes Sol_PK Solution: Run pilot PK study to adjust dosing regimen for target exposure. CheckPK->Sol_PK No CheckModel Is the infection model validated and controlled? CheckFormulation->CheckModel Yes Sol_Formulation Solution: Review preparation protocol. Use fresh solutions. Check solubility. CheckFormulation->Sol_Formulation No Sol_Model Solution: Titrate inoculum. Standardize all procedures. Check animal health. CheckModel->Sol_Model No CheckResistance Action: Recover bacteria from treated animals and re-test MIC. CheckModel->CheckResistance Yes

References

Zidebactam & Metallo-β-Lactamase (MBL) Producers: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the effect of zidebactam on metallo-β-lactamase (MBL)-producing bacteria.

Frequently Asked Questions (FAQs)

Q1: Why does this compound show activity against MBL-producing organisms when it doesn't directly inhibit MBL enzymes?

A1: this compound's efficacy against MBL producers stems from its dual mechanism of action.[1][2] While it does inhibit Ambler class A and C β-lactamases, it does not inhibit class B MBLs.[3][4] Its activity against MBL producers is attributed to its role as a "β-lactam enhancer." this compound has a high affinity for penicillin-binding protein 2 (PBP2).[1][5] When combined with a β-lactam like cefepime, which primarily targets PBP3, the complementary binding to these essential PBP targets leads to a potent bactericidal effect, even in the presence of MBLs that hydrolyze cefepime.[1][6]

Q2: What is the primary mechanism of action of the cefepime/zidebactam combination against MBL producers?

A2: The combination of cefepime and this compound (WCK 5222) works through synergistic inhibition of bacterial cell wall synthesis. Cefepime potently binds to PBP3, while this compound binds with high affinity to PBP2.[1][2] This dual PBP targeting results in enhanced bactericidal activity against Gram-negative pathogens, including those producing MBLs.[1][6] This complementary binding profile is effective even though this compound does not directly inhibit MBL enzymes.[1]

Q3: Can I use a standard MBL inhibition assay (e.g., using EDTA as an inhibitor) to measure this compound's activity against MBLs?

A3: No, a standard MBL inhibition assay will not demonstrate the efficacy of this compound against MBL-producing organisms. These assays are designed to detect direct enzymatic inhibition. This compound's mechanism against these bacteria is not direct MBL inhibition but rather the enhancement of its partner β-lactam's activity through PBP2 binding.[1][4]

Q4: What are the expected morphological changes in MBL-producing bacteria when treated with cefepime/zidebactam?

A4: Treatment of MBL-producing pathogens with the cefepime/zidebactam combination typically results in cell elongation and spheroplast formation.[6][7] These morphological changes are indicative of dysfunction in PBP3 (from cefepime) and PBP2 (from this compound), respectively.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High MIC values for cefepime/zidebactam against known MBL producers. Incorrect testing methodology. Standard disk diffusion or gradient strips may not be appropriate.Use the reference broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[3][8][9] It is crucial to test the combination at a fixed ratio, typically 1:1 or 2:1 of cefepime to this compound.[8]
This compound alone shows no activity against the MBL-producing isolate. This is an expected result. This compound's intrinsic activity can vary, and its primary role against MBL producers is to enhance its partner β-lactam.Always test this compound in combination with a partner β-lactam, such as cefepime. The synergistic effect is the key to its activity against MBL producers.[1][10]
Inconsistent results in time-kill assays. The starting inoculum density is critical. High inoculums can sometimes lead to regrowth.Ensure the starting inoculum is standardized, typically around 1.0 x 10^6 CFU/mL.[3] Sample at multiple time points (e.g., T0, T2, T4, T6, T8, and T24) to accurately assess bactericidal activity.[3]
Difficulty in demonstrating the "enhancer" effect in vitro. The chosen partner β-lactam may not be optimal, or the bacterial strain may have additional resistance mechanisms.Cefepime is a well-documented partner for this compound due to its complementary PBP3 binding.[1] Consider sequencing the isolate to check for other resistance mechanisms, such as alterations in PBPs or efflux pump overexpression, which could affect susceptibility.[4]

Quantitative Data Summary

In Vitro Activity of Cefepime/Zidebactam (WCK 5222) Against MBL-Producing Enterobacterales
OrganismGenotypeCefepime MIC (mg/L)This compound MIC (mg/L)Cefepime/Zidebactam (1:1) MIC (mg/L)
E. coliNDM-1162560.25
E. coliVIM-240.1250.125
K. pneumoniaeNDM-12562562
K. pneumoniaeNDM-112811
K. pneumoniaeNDM-1320.1250.25
K. pneumoniaeVIM-1642560.25
K. pneumoniaeNDM-125621
K. pneumoniaeIMP-480.1250.125

Data extracted from a study on MBL-producing CRE strains.[1]

MIC50/MIC90 of Cefepime/Zidebactam Against MBL-Producing Enterobacterales
AgentRatioMIC50 (µg/mL)MIC90 (µg/mL)
Cefepime/Zidebactam1:10.58

Data from a study where 75.0% and 90.0% of MBL-producing Enterobacteriaceae isolates were inhibited at ≤2 and ≤8 µg/mL, respectively.[8]

Experimental Protocols

Broth Microdilution for MIC Determination

This protocol is based on the CLSI guidelines for antimicrobial susceptibility testing.[3][8][9]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of cefepime/zidebactam against MBL-producing isolates.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB).

  • 96-well microtiter plates.

  • Cefepime and this compound stock solutions.

  • Bacterial inoculum standardized to 0.5 McFarland.

Procedure:

  • Prepare serial twofold dilutions of cefepime and this compound in CAMHB directly in the 96-well plates. The combination is typically prepared at a fixed 1:1 or 2:1 ratio.

  • Prepare the bacterial inoculum by suspending colonies in saline to match a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C for 16-20 hours in ambient air.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Time-Kill Assay

Objective: To assess the bactericidal activity of cefepime/zidebactam over time.

Materials:

  • CAMHB.

  • Cefepime and this compound stock solutions.

  • Bacterial inoculum.

  • Sterile saline for dilutions.

  • Agar plates for colony counting.

Procedure:

  • Prepare flasks with CAMHB containing cefepime and this compound at desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control flask without any antibiotic.

  • Prepare a bacterial inoculum and adjust the concentration to achieve a starting density of approximately 1 x 10^6 CFU/mL in the test flasks.

  • Incubate the flasks at 35°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

  • Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Plot the log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

G cluster_0 Bacterial Cell cluster_1 Antibacterial Agents PBP3 PBP3 CW Cell Wall Synthesis PBP3->CW Cross-linking PBP2 PBP2 PBP2->CW Cross-linking Cefepime Cefepime Cefepime->PBP3 Inhibition MBL Metallo-β-lactamase (MBL) Cefepime->MBL Hydrolysis This compound This compound This compound->PBP2 Inhibition Cefepime_h Hydrolyzed Cefepime MBL->Cefepime_h

Caption: Mechanism of Cefepime/Zidebactam against MBL-producers.

G start Start: Isolate Suspected MBL Producer mic Perform Broth Microdilution MIC (Cefepime/Zidebactam 1:1 ratio) start->mic time_kill Conduct Time-Kill Assay (at multiples of MIC) mic->time_kill MIC ≤ breakpoint end End: Determine Efficacy Profile mic->end MIC > breakpoint (Consider other mechanisms) pbp_assay Optional: PBP Binding Assay (Bocillin FL competition) time_kill->pbp_assay Bactericidal activity observed in_vivo In Vivo Efficacy Study (e.g., Neutropenic Mouse Model) time_kill->in_vivo Bactericidal activity observed time_kill->end No bactericidal activity (Investigate further) pbp_assay->in_vivo in_vivo->end

Caption: Experimental workflow for evaluating this compound's efficacy.

References

Technical Support Center: Mitigating Fitness Cost of Zidebactam Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating zidebactam resistance and its associated fitness costs in bacteria. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound?

This compound resistance is predominantly associated with mutations in the pbpA gene, which encodes Penicillin-Binding Protein 2 (PBP2), the primary target of this compound.[1][2][3][4] These mutations can reduce the binding affinity of this compound to PBP2.[1]

Q2: Does resistance to the cefepime/zidebactam combination involve other mechanisms?

Yes, resistance to the cefepime/zidebactam combination is more complex and often requires multiple mutations. In addition to PBP2 mutations, resistance can involve mutations in PBP3 and hyperexpression of efflux pumps, such as MexAB-OprM.[3][4][5]

Q3: Is there a fitness cost associated with this compound resistance?

Yes, the development of resistance to cefepime/zidebactam in Pseudomonas aeruginosa has been shown to inflict a significant fitness cost, which can also impair virulence.[3][4][5] This cost is a result of the cumulative effect of multiple resistance mutations.[3][4][5]

Q4: How can the fitness cost of this compound resistance be measured?

The fitness cost can be quantified using several experimental approaches, including:

  • Growth Rate Analysis: Comparing the growth curves and calculating the doubling time of resistant mutants versus the wild-type strain.

  • Competition Assays: Co-culturing resistant and susceptible strains to determine their relative fitness.[1]

  • Virulence Models: Assessing the virulence of resistant strains in models such as Caenorhabditis elegans or neutropenic mice lung infection models.[4][5]

Q5: Can compensatory mutations mitigate the fitness cost of this compound resistance?

While not explicitly detailed for this compound in the provided context, it is a known phenomenon in antibiotic resistance that bacteria can acquire secondary mutations, known as compensatory mutations, which can alleviate the fitness cost of resistance without compromising the resistance phenotype itself.

Troubleshooting Guides

Troubleshooting Growth Curve Experiments
Issue Potential Cause(s) Recommended Solution(s)
No or Poor Growth of Mutant Strain 1. High fitness cost of the resistance mutation leading to a long lag phase or slow growth. 2. Inoculum viability is low. 3. Suboptimal growth medium or incubation conditions.1. Extend the incubation time to allow the mutant to exit the lag phase. 2. Use a fresh overnight culture for inoculation. 3. Ensure the medium is fresh and appropriate for the species, and that temperature and aeration are optimal.
Inconsistent Readings Between Replicates 1. Inaccurate pipetting of inoculum or media. 2. Condensation on the microplate lid. 3. Cell clumping.1. Use calibrated pipettes and ensure thorough mixing before aliquoting. 2. Use a pre-warmed plate reader and an anti-fog lid. 3. Vortex the inoculum culture before dilution and pipetting.
Growth Curve Does Not Reach a Plateau (Stationary Phase) 1. Insufficient incubation time. 2. Nutrient-rich medium allowing for extended growth.1. Extend the duration of the experiment. 2. Consider using a minimal medium to better observe the stationary phase.
Troubleshooting Competition Assays
Issue Potential Cause(s) Recommended Solution(s)
One Strain Completely Outcompetes the Other in the Initial Time Point 1. Initial ratio of the two strains is not 1:1. 2. Significant difference in the initial physiological state of the two cultures.1. Carefully normalize the OD600 of the starting cultures before mixing. Plate serial dilutions of the initial mixture to confirm the starting ratio. 2. Ensure both cultures are in the same growth phase (e.g., mid-logarithmic) when starting the experiment.
High Variability in Competition Index (CI) Across Replicates 1. Inconsistent sampling or plating. 2. Genetic instability of the resistance marker. 3. Stochastic effects, especially with small population sizes.1. Ensure thorough mixing at each time point before sampling and plating. 2. Confirm the stability of the resistance marker in the absence of antibiotic pressure. 3. Increase the initial inoculum size.
No Significant Difference in Strain Ratios Over Time 1. The fitness cost is too small to be detected under the experimental conditions. 2. The competition experiment is too short.1. Use a more stressful or nutrient-limited medium to potentially amplify the fitness cost. 2. Extend the duration of the competition assay, including multiple passages.

Data Presentation

Table 1: MICs and Fitness Costs of this compound-Resistant P. aeruginosa Mutants
Mutant StrainGenotype (Mutation)Cefepime/Zidebactam MIC (mg/L)Competition Index (CI) vs. Parental StrainReference
P1D5pbpA (V598E, G528V)>128~0.01[1]
P2D8pbpA (D351A)>128~0.01[1]
P3D7pbpA (I450V)>128~0.01[1]
P4D3pbpA (V516M)>128~4.0[1]
PAO1 Cefepime/Zidebactam-selected mutantMultiple mutations in mexB, nalC, pbpA, ftsI8-16Significant growth defect in minimal medium[5]
PAOMS Cefepime/Zidebactam-selected mutantMultiple mutations in mexR, nalD, pbpA, ftsI32-64Significant growth defect in minimal medium[5]
Table 2: Mutations in Regulators of the MexAB-OprM Efflux Pump
GeneFunctionEffect of MutationReference
mexRRepressor of mexAB-oprM expressionOverexpression of MexAB-OprM[6][7][8][9][10]
nalCRepressor of armR (an anti-repressor of MexR)Indirectly leads to MexAB-OprM overexpression[6][7][8][10][11]
nalDRepressor of mexAB-oprM expressionOverexpression of MexAB-OprM[6][7][8][10]

Experimental Protocols

Protocol 1: Measuring Bacterial Growth Curves
  • Inoculum Preparation:

    • Streak the wild-type and mutant bacterial strains on appropriate agar plates and incubate overnight at 37°C.

    • Pick a single colony from each plate and inoculate into 5 mL of broth (e.g., Mueller-Hinton Broth or a minimal medium).

    • Incubate overnight at 37°C with shaking.

  • Growth Curve Setup:

    • Dilute the overnight cultures in fresh, pre-warmed broth to a starting OD600 of ~0.05 in a 96-well microplate or flasks. Include a blank well/flask with sterile broth.

    • Place the microplate in a plate reader with temperature control (37°C) and shaking capabilities.

  • Data Acquisition:

    • Measure the OD600 of each well every 15-30 minutes for 24-48 hours.

    • Plot the OD600 values against time to generate growth curves.

  • Data Analysis:

    • Calculate the doubling time for each strain during the exponential growth phase.

    • Compare the lag phase duration, maximum growth rate, and final cell density between the wild-type and mutant strains.

Protocol 2: Bacterial Competition Assay
  • Strain Preparation:

    • Grow the wild-type (susceptible) and mutant (resistant) strains separately in broth overnight at 37°C with shaking.

    • Normalize the cell densities of both cultures by diluting them in fresh broth to the same OD600 (e.g., 0.1).

  • Competition Setup:

    • Mix the normalized cultures in a 1:1 ratio in a flask containing fresh broth.

    • Immediately after mixing (T=0), take a sample, serially dilute it, and plate on both non-selective agar (to count total bacteria) and selective agar containing an antibiotic that only the mutant can grow on (to count the mutant bacteria).

  • Incubation and Sampling:

    • Incubate the mixed culture at 37°C with shaking.

    • Take samples at regular intervals (e.g., every 12 or 24 hours) and plate on non-selective and selective agar as described above.

  • Data Analysis:

    • Count the colonies on both types of plates for each time point to determine the ratio of mutant to wild-type cells.

    • Calculate the competition index (CI) using the following formula: CI = (Mutantfinal / Wild-typefinal) / (Mutantinitial / Wild-typeinitial)

    • A CI < 1 indicates a fitness cost for the mutant, a CI > 1 indicates a fitness advantage, and a CI = 1 indicates equal fitness.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Assessing Fitness Cost cluster_prep Strain Preparation cluster_assays Fitness Assays cluster_analysis Data Analysis cluster_outcome Outcome WT Wild-Type Strain GrowthCurve Growth Curve Analysis WT->GrowthCurve CompetitionAssay Competition Assay WT->CompetitionAssay Mutant This compound-Resistant Mutant Mutant->GrowthCurve Mutant->CompetitionAssay DoublingTime Compare Doubling Times GrowthCurve->DoublingTime CI_Calc Calculate Competition Index (CI) CompetitionAssay->CI_Calc FitnessCost Quantify Fitness Cost DoublingTime->FitnessCost CI_Calc->FitnessCost

Caption: Workflow for quantifying the fitness cost of this compound resistance.

mexab_oprM_regulation Regulation of MexAB-OprM Efflux Pump in P. aeruginosa cluster_regulators Regulatory Genes cluster_efflux_system Efflux System mexR mexR mexAB_oprM_operon mexAB-oprM operon mexR->mexAB_oprM_operon represses nalC nalC armR armR nalC->armR represses nalD nalD nalD->mexAB_oprM_operon represses armR->mexR anti-repressor activity MexAB_OprM_pump MexAB-OprM Efflux Pump mexAB_oprM_operon->MexAB_OprM_pump expresses

Caption: Simplified signaling pathway of MexAB-OprM regulation.

References

Zidebactam cross-resistance with other β-lactamase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding Zidebactam and its potential for cross-resistance with other β-lactamase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound exhibits a dual mechanism of action. It is a diazabicyclooctane (DBO) that not only inhibits Ambler class A and C β-lactamases but also functions as a β-lactam enhancer.[1][2] This enhancer effect is due to its high-affinity binding to penicillin-binding protein 2 (PBP2) in Gram-negative bacteria, which leads to a potent bactericidal effect, particularly when combined with a β-lactam that targets other PBPs, such as cefepime (which primarily targets PBP3).[3][4]

Q2: What are the known mechanisms of resistance to this compound?

Resistance to this compound is primarily associated with mutations in its direct target, PBP2.[5][6] When used in combination with cefepime (as WCK 5222), the development of high-level resistance often requires multiple mutations in genes encoding for both PBP2 and PBP3, and may also involve efflux pump overexpression (e.g., MexAB-OprM).[5][6] Notably, the development of resistance to the cefepime/zidebactam combination has been shown to be lower than for the individual components and can be associated with a significant fitness cost to the bacteria.[5][6]

Q3: Is there evidence of cross-resistance between this compound and other β-lactamase inhibitors like avibactam, relebactam, or vaborbactam?

The potential for cross-resistance is complex and depends on the underlying resistance mechanism.

  • Different Primary Targets: this compound's potent PBP2 binding provides a mechanism of action that is distinct from inhibitors like avibactam, relebactam, and vaborbactam, whose primary role is the inhibition of β-lactamases.[7][8]

  • β-Lactamase-Mediated Resistance: For β-lactamases that are inhibited by both this compound and other DBOs (e.g., certain class A and C enzymes), mutations in the β-lactamase gene that affect inhibitor binding could potentially lead to cross-resistance.[7][8] However, this compound's efficacy is not solely reliant on β-lactamase inhibition.

  • Activity against Metallo-β-Lactamases (MBLs): this compound, similar to avibactam, relebactam, and vaborbactam, does not inhibit class B MBLs.[7][9][10] Therefore, resistance conferred by MBLs would be expected across all these inhibitors. However, the combination of cefepime/zidebactam has shown efficacy against MBL-producing organisms due to the β-lactam enhancer mechanism, which bypasses the need for MBL inhibition.[9][11]

  • Activity against OXA-type Carbapenemases: this compound is not a potent inhibitor of class D (OXA-type) β-lactamases.[12] Avibactam has activity against some OXA enzymes, like OXA-48, while relebactam and vaborbactam have limited to no activity.[7] Therefore, cross-resistance is less of a concern for OXA-mediated resistance, as the inhibitors have different activity profiles.

  • Efflux Pumps and Porin Loss: Overexpression of efflux pumps or loss of porins can contribute to resistance to multiple β-lactam/β-lactamase inhibitor combinations.[7][13] The extent of cross-resistance would depend on whether the different drug combinations are substrates for the same efflux pumps and require the same porins for entry.

Q4: My bacterial isolate is resistant to a combination with another DBO inhibitor (e.g., ceftazidime-avibactam). Will it also be resistant to a this compound combination?

Not necessarily. Resistance to ceftazidime-avibactam is often due to mutations in the KPC enzyme that prevent avibactam binding.[8] Since this compound has the additional mechanism of PBP2 binding, it may retain activity. For instance, the synergy between sulbactam and this compound appears to be independent of the β-lactamase expressed and has shown activity against isolates resistant to the sulbactam/avibactam combination.[12] However, if the resistance mechanism is one that affects both drugs (e.g., an MBL or significant efflux), then cross-resistance is possible.

Troubleshooting Guides

Problem 1: High Minimum Inhibitory Concentrations (MICs) of Cefepime/Zidebactam are observed for Pseudomonas aeruginosa isolates.

  • Possible Cause 1: PBP2 Mutations. Resistance to this compound is primarily driven by mutations in PBP2.[5][14]

    • Troubleshooting Step: Sequence the pbpA gene (encoding PBP2) to identify potential mutations.

  • Possible Cause 2: Multiple Mutations. High-level resistance to the combination often requires mutations in both PBP2 and PBP3, and potentially in efflux pump regulators.[5][6]

    • Troubleshooting Step: Perform whole-genome sequencing to identify concurrent mutations in pbpA, pbpC (encoding PBP3), and genes related to efflux systems like MexAB-OprM.

  • Possible Cause 3: Experimental Artifact. Inconsistent inoculum size or media variations can affect MIC results.

    • Troubleshooting Step: Repeat the MIC determination using standardized CLSI methodology, ensuring proper inoculum density and quality control with reference strains.

Problem 2: An isolate producing a known β-lactamase is resistant to Cefepime/Zidebactam.

  • Possible Cause 1: The β-lactamase is not inhibited by this compound. this compound does not inhibit Class B (MBLs) or Class D (OXA-type) β-lactamases.[9][10][12]

    • Troubleshooting Step: Genotypically characterize the β-lactamase to confirm its class. If it is an MBL or OXA-type enzyme, the resistance is expected. However, the PBP2-binding activity of this compound may still provide some level of synergy.

  • Possible Cause 2: High-level expression of an inhibited β-lactamase. Very high levels of Class A or C β-lactamase production could potentially overcome the inhibitory effect of this compound.

    • Troubleshooting Step: Quantify the expression of the β-lactamase gene using RT-qPCR.

  • Possible Cause 3: Concurrent resistance mechanisms. The isolate may possess other resistance mechanisms in addition to the β-lactamase, such as PBP2 mutations or porin loss.

    • Troubleshooting Step: Investigate other potential resistance mechanisms as described in Problem 1.

Data Summary

Table 1: In Vitro Activity of Cefepime/Zidebactam (WCK 5222) against Resistant Enterobacteriaceae.

Bacterial SpeciesResistance MechanismCefepime MIC (mg/L)Cefepime/Zidebactam MIC (mg/L)Fold Decrease in MICReference
E. coli & K. pneumoniaeMetallo-β-Lactamase (MBL)4 - 2560.125 - 2~128[1][2]
EnterobacteriaceaeAmpC, ESBL, KPC, OXA-48-likeN/AInhibited at 1+1 mg/LN/A[15]
MBL-producing EnterobacteriaceaeMetallo-β-Lactamase (MBL)N/AInhibited 29 of 35 isolatesN/A[15]

Table 2: Comparative Activity of this compound and Other Inhibitors.

InhibitorClass A (e.g., KPC) InhibitionClass B (e.g., NDM, VIM) InhibitionClass C (e.g., AmpC) InhibitionClass D (e.g., OXA-48) InhibitionPBP2 BindingReference
This compound YesNoYesNoYes [1][12]
Avibactam YesNoYesYes (OXA-48)No[7]
Relebactam YesNoYesLimitedNo[7]
Vaborbactam Yes (especially KPC)NoYesNoNo[7]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, bacterial isolates, control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853), this compound, and partner β-lactam.

  • Procedure:

    • Prepare serial two-fold dilutions of the antimicrobial agents in CAMHB in the microtiter plates. For combinations, a fixed concentration of the inhibitor can be used, or a checkerboard titration can be performed.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate the microtiter plates with the bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

2. Whole-Genome Sequencing (WGS) for Resistance Mechanism Identification:

  • Procedure:

    • Extract high-quality genomic DNA from the bacterial isolate.

    • Prepare a sequencing library using a commercial kit (e.g., Illumina DNA Prep).

    • Sequence the library on a platform such as an Illumina MiSeq or NextSeq.

    • Perform quality control on the raw sequencing reads.

    • Assemble the genome de novo or map the reads to a reference genome.

    • Annotate the genome and use bioinformatics tools to identify resistance genes, mutations in target genes (e.g., pbpA), and other relevant genetic features.

Visualizations

Zidebactam_Mechanism cluster_bacteria Gram-Negative Bacterium Beta_Lactamase β-Lactamase (Class A, C) Cefepime Cefepime Beta_Lactamase->Cefepime Hydrolyzes PBP2 PBP2 Cell_Wall Cell Wall Synthesis PBP2->Cell_Wall Contributes to PBP3 PBP3 PBP3->Cell_Wall Contributes to This compound This compound This compound->Beta_Lactamase Inhibits This compound->PBP2 Binds & Inhibits Cefepime->PBP3 Binds & Inhibits

Caption: Dual mechanism of action of Cefepime/Zidebactam.

Resistance_Pathway Start WT P. aeruginosa Zid_Exposure Exposure to this compound Start->Zid_Exposure Combo_Exposure Exposure to Cefepime/ This compound Start->Combo_Exposure PBP2_Mutation Mutation in pbpA (PBP2) Zid_Exposure->PBP2_Mutation Zid_Resistance This compound Resistance PBP2_Mutation->Zid_Resistance Multi_Mutation Mutations in pbpA (PBP2) + pbpC (PBP3) + Efflux Regulators Combo_Exposure->Multi_Mutation Combo_Resistance Cefepime/Zidebactam Resistance Multi_Mutation->Combo_Resistance Fitness_Cost Associated Fitness Cost Multi_Mutation->Fitness_Cost

Caption: Evolutionary pathway to this compound resistance.

Troubleshooting_Flowchart Start High Cefepime/Zidebactam MIC Observed Check_Method Verify MIC Methodology (CLSI standards) Start->Check_Method Method_OK Methodology Correct? Check_Method->Method_OK Sequence_PBP2 Sequence pbpA (PBP2) Method_OK->Sequence_PBP2 Yes Rerun_Expt Rerun Experiment Method_OK->Rerun_Expt No PBP2_Mutated Mutation Found? Sequence_PBP2->PBP2_Mutated WGS Perform Whole-Genome Sequencing (WGS) PBP2_Mutated->WGS No Conclusion_PBP2 Resistance likely due to PBP2 mutation PBP2_Mutated->Conclusion_PBP2 Yes Analyze_WGS Analyze for mutations in PBP3, efflux regulators, porins, etc. WGS->Analyze_WGS Conclusion_Multi Resistance likely due to multiple mechanisms Analyze_WGS->Conclusion_Multi

Caption: Troubleshooting high Cefepime/Zidebactam MICs.

References

Validation & Comparative

Zidebactam vs. Avibactam: A Comparative Review of In Vitro Activity Against Enterobacterales

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals on the efficacy of two leading β-lactamase inhibitors against clinically significant Gram-negative bacteria.

In the ongoing battle against antimicrobial resistance, the development of novel β-lactam/β-lactamase inhibitor combinations is paramount. Among the promising agents targeting multidrug-resistant Enterobacterales, zidebactam and avibactam have emerged as significant contenders. This guide provides an objective, data-driven comparison of their in vitro activity, drawing upon key experimental findings to inform research and development efforts.

Mechanism of Action: A Key Differentiator

Avibactam is a diazabicyclooctane (DBO) non-β-lactam β-lactamase inhibitor that inactivates a broad spectrum of β-lactamases, including Ambler class A (e.g., KPC, ESBLs), class C (e.g., AmpC), and some class D (e.g., OXA-48) enzymes.[1] It does not, however, possess activity against metallo-β-lactamases (MBLs) of class B.[2] Avibactam itself has no intrinsic antibacterial activity and functions by protecting its partner β-lactam (e.g., ceftazidime, aztreonam) from enzymatic degradation.[3]

This compound, also a DBO, exhibits a dual mechanism of action. Like avibactam, it inhibits a wide range of serine β-lactamases (class A, C, and some D).[1][4] Crucially, this compound also demonstrates intrinsic antibacterial activity through high-affinity binding to penicillin-binding protein 2 (PBP2) in Gram-negative bacteria, including Enterobacterales.[5][6][7][8] This "β-lactam enhancer" activity allows it to potentiate the effect of its partner β-lactam (cefepime) and contributes to its activity against MBL-producing isolates, a key advantage over avibactam.[2][5][6]

G cluster_this compound This compound cluster_avibactam Avibactam This compound This compound pbp2 PBP2 Inhibition This compound->pbp2 Direct Binding serine_bl Serine β-lactamase Inhibition (Classes A, C, some D) This compound->serine_bl Inhibition cell_lysis_z Bactericidal Activity pbp2->cell_lysis_z serine_bl->cell_lysis_z Protects Partner β-lactam avibactam Avibactam serine_bl_avi Serine β-lactamase Inhibition (Classes A, C, some D) avibactam->serine_bl_avi Inhibition cell_lysis_a Bactericidal Activity serine_bl_avi->cell_lysis_a Protects Partner β-lactam

Fig. 1: Comparative Mechanisms of Action

Comparative In Vitro Activity

The following tables summarize the in vitro activity of cefepime-zidebactam (WCK 5222) and ceftazidime-avibactam against various cohorts of Enterobacterales. Data is presented as Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, and the percentage of susceptible isolates (S%).

Table 1: Activity Against Overall Enterobacterales Isolates
Drug CombinationNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)Reference(s)
Cefepime-zidebactam2,6560.06198.5[2]
Cefepime-zidebactam-0.1251-[3][9][10]
Ceftazidime-avibactam2,6560.25493.6[2]
Ceftazidime-avibactam-0.25294.0[3][9][10]
Table 2: Activity Against Carbapenem-Resistant Enterobacterales (CRE)
Drug CombinationIsolate Phenotype/GenotypeNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)Reference(s)
Cefepime-zidebactamNon-carbapenem-susceptible1,018--98.5 (at ≤8 mg/L)[5][6]
Cefepime-zidebactamKPC-2 producers213--92.0 (at ≤2 mg/L)[3][9]
Cefepime-zidebactamKPC-positive---98.8 (at ≤2 mg/L)[2]
Ceftazidime-avibactamKPC-2 producers213--90.1[9]
Ceftazidime-avibactamKPC-positive---97.5[2]
Table 3: Activity Against Metallo-β-Lactamase (MBL)-Producing Enterobacterales
Drug CombinationIsolate Phenotype/GenotypeNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)Reference(s)
Cefepime-zidebactamMBL-positive214--94.9 (at ≤8 mg/L)[5][6]
Cefepime-zidebactamNDM producers59--79.7 (at ≤2 mg/L)[3][9]
Cefepime-zidebactamNDM-positive---89.7 (at ≤2 mg/L)[2]
Ceftazidime-avibactamNDM producers59--Low activity (not specified)
Aztreonam-avibactam*MBL-producers161≤0.125196.9 (at ≤1 mg/L)[11][12]

*Note: Aztreonam is not hydrolyzed by MBLs, and avibactam protects it from co-produced serine β-lactamases, making this combination highly effective against MBL-producing Enterobacterales.[11][12][13]

Discussion of In Vitro Findings

The compiled data indicates that both cefepime-zidebactam and ceftazidime-avibactam demonstrate potent in vitro activity against a broad range of Enterobacterales. Cefepime-zidebactam generally exhibits lower MIC₅₀ and MIC₉₀ values against unselected isolates compared to ceftazidime-avibactam.[2][3][9][10]

Against serine-carbapenemase producers, such as those expressing KPC, both combinations are highly active.[2] However, a significant divergence in activity is observed against MBL-producing isolates. Due to its unique PBP2-binding mechanism, cefepime-zidebactam retains substantial activity against MBL-producing Enterobacterales.[2][5][6] In contrast, ceftazidime-avibactam is not effective against these pathogens because avibactam does not inhibit MBLs. The combination of aztreonam with avibactam is a notable exception, providing a valuable option for treating infections caused by MBL-producers.[11][12][13]

Experimental Protocols

The data presented in this guide is primarily derived from studies employing the following standard methodologies:

Antimicrobial Susceptibility Testing (AST)

The in vitro activity of the antimicrobial agents was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][5]

  • Procedure:

    • Bacterial isolates were grown on appropriate agar plates.

    • A standardized inoculum (typically 5 x 10⁵ CFU/mL) was prepared in cation-adjusted Mueller-Hinton broth.

    • The bacterial suspension was added to microtiter plates containing serial twofold dilutions of the antimicrobial agents. This compound and avibactam were tested at a fixed concentration (e.g., 4 mg/L for avibactam) or in a fixed ratio with their partner β-lactam (e.g., 1:1 for cefepime-zidebactam).[5][11]

    • Plates were incubated at 35-37°C for 16-20 hours.

    • The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

    • Quality control was performed using reference strains such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853.

Molecular Characterization of Resistance Genes

The presence of β-lactamase genes (e.g., blaKPC, blaNDM, blaOXA-48) was identified using polymerase chain reaction (PCR) and subsequent DNA sequencing or through whole-genome sequencing.[9][11][14]

G isolate Bacterial Isolate culture Overnight Culture isolate->culture standardize Standardize Inoculum (0.5 McFarland) culture->standardize inoculate Inoculate Plate standardize->inoculate dilution Prepare Drug Dilutions in Microtiter Plate dilution->inoculate incubate Incubate (16-20h, 35-37°C) inoculate->incubate read_mic Read MIC incubate->read_mic

Fig. 2: Broth Microdilution Workflow

Conclusion

Both this compound and avibactam are powerful tools in the armamentarium against resistant Enterobacterales. Ceftazidime-avibactam is highly effective against isolates producing serine β-lactamases, including KPC and OXA-48 carbapenemases. The standout feature of this compound, when combined with cefepime, is its dual mechanism of action, which confers a significant advantage in activity against challenging MBL-producing Enterobacterales. This makes cefepime-zidebactam a particularly promising agent for treating infections caused by these difficult-to-treat pathogens. The choice between these agents in a clinical or research setting should be guided by local epidemiology and the specific resistance mechanisms of the infecting pathogens.

References

A Comparative Analysis of Zidebactam and Relebactam Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms and in-vitro efficacy of two novel β-lactamase inhibitor combinations in combating the formidable pathogen, Pseudomonas aeruginosa.

In the ongoing battle against antibiotic resistance, the development of novel β-lactam/β-lactamase inhibitor combinations has been a critical strategy. This guide provides a comparative analysis of two such combinations: Cefepime/Zidebactam (WCK 5222) and Imipenem/Relebactam, focusing on their activity against the opportunistic pathogen Pseudomonas aeruginosa. This organism is a leading cause of healthcare-associated infections and is notorious for its intrinsic and acquired resistance mechanisms.[1][2]

Mechanisms of Action: A Tale of Two Strategies

Zidebactam and Relebactam employ distinct yet effective strategies to counteract β-lactam resistance in P. aeruginosa.

This compound , a bicyclo-acyl hydrazide derivative of the diazabicyclooctane (DBO) scaffold, exhibits a novel dual mechanism of action.[1][3] It functions as a "β-lactam enhancer."[1][4] Firstly, it has a high affinity for Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria, including P. aeruginosa.[1][3][4] This binding is crucial for the bactericidal activity of the combination. Secondly, this compound provides β-lactamase inhibition against Ambler class A and C enzymes.[1][5] When combined with cefepime, which primarily targets PBP3, the concomitant inhibition of PBP2 and PBP3 leads to a potent bactericidal effect, causing rapid cell lysis.[3][4]

Relebactam is also a diazabicyclooctane (DBO) but functions as a more conventional β-lactamase inhibitor.[3][6] Its primary role is to inhibit Ambler class A and C β-lactamases, including the chromosomal AmpC β-lactamase that is a key resistance mechanism in P. aeruginosa.[6][7][8] By inactivating these enzymes, Relebactam restores the activity of its partner β-lactam, imipenem.[6][8] Relebactam itself does not possess intrinsic antibacterial activity against P. aeruginosa.[7][8][9]

Mechanisms_of_Action cluster_this compound Cefepime/Zidebactam cluster_relebactam Imipenem/Relebactam This compound This compound PBP2 PBP2 This compound->PBP2 Binds BetaLactamases_Z Class A & C β-Lactamases This compound->BetaLactamases_Z Inhibits Cefepime Cefepime PBP3 PBP3 Cefepime->PBP3 Binds CellLysis_Z Cell Lysis PBP2->CellLysis_Z PBP3->CellLysis_Z BetaLactamases_Z->Cefepime Protects Relebactam Relebactam BetaLactamases_R Class A & C β-Lactamases Relebactam->BetaLactamases_R Inhibits Imipenem Imipenem PBPs_R PBPs Imipenem->PBPs_R Binds CellLysis_R Cell Lysis PBPs_R->CellLysis_R BetaLactamases_R->Imipenem Protects

Fig. 1: Mechanisms of Action of this compound and Relebactam.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro activity of Cefepime/Zidebactam and Imipenem/Relebactam has been evaluated in numerous studies against a wide range of P. aeruginosa isolates, including multidrug-resistant (MDR) and carbapenem-resistant (CRP) strains. The minimum inhibitory concentration (MIC) is a key metric for assessing an antibiotic's potency.

Table 1: Comparative In Vitro Activity (MIC50/MIC90 in mg/L) against P. aeruginosa
Study / Isolate SetCefepime/Zidebactam (FEP/ZID)Imipenem/Relebactam (IMI/REL)Comparator: Ceftazidime/Avibactam (CZA)
China Antimicrobial Surveillance Network (CHINET) 2018 (n=657)[10]2/8-4/16
Pneumonia isolates, US Hospitals 2018[11]2/8--
Imipenem-non-susceptible P. aeruginosa, Taiwan (n=81)[12][13]-Increased susceptibility by 85.2%Increased susceptibility by 38.3%
Carbapenem-Resistant P. aeruginosa (n=30)[2][14]MIC range: 2-32--
P. aeruginosa with AmpC overexpression (n=21)[5]4/8--
P. aeruginosa with MBLs (VIM, IMP) (n=12)[5]4/8--
MDR P. aeruginosa challenge panel (n=108)[15]16 (MIC90)>128 (MIC90)>128 (MIC90)

Note: Data is compiled from multiple sources and testing conditions may vary. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

The data consistently demonstrates the potent activity of Cefepime/Zidebactam against a broad spectrum of P. aeruginosa isolates. Notably, it retains significant activity against strains resistant to other novel β-lactam/β-lactamase inhibitor combinations, including those producing metallo-β-lactamases (MBLs).[5][15] For instance, in a study against a challenging panel of 108 MDR P. aeruginosa isolates, the MIC90 for Cefepime/Zidebactam was 16 mg/L, whereas for Imipenem/Relebactam and Ceftazidime/Avibactam it was >128 mg/L.[15]

Relebactam significantly enhances the activity of imipenem. The addition of relebactam has been shown to restore imipenem susceptibility in a large percentage of imipenem-non-susceptible isolates.[6][12][13] For example, in a global surveillance study, relebactam restored imipenem susceptibility in 64.1% of imipenem-nonsusceptible P. aeruginosa isolates.[6] It can reduce the imipenem modal MIC by as much as 8-fold.[7][16] However, its efficacy is limited against isolates producing metallo-β-lactamases (Class B) and some Class D carbapenemases.[7]

Experimental Protocols

The data presented is primarily derived from in vitro susceptibility testing. A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is outlined below.

Broth Microdilution MIC Testing Protocol

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

  • Isolate Preparation: A pure culture of the P. aeruginosa isolate is grown on an appropriate agar medium. A suspension of the bacteria is then prepared in a saline or broth solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

  • Antibiotic Dilution: Serial twofold dilutions of the antibiotics (e.g., Cefepime/Zidebactam, Imipenem/Relebactam) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in the wells of a microtiter plate. For inhibitor combinations, the inhibitor (this compound or Relebactam) is often used at a fixed concentration or in a fixed ratio with the β-lactam.[13]

  • Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 105 CFU/mL.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Quality Control: Reference strains with known MIC values (e.g., P. aeruginosa ATCC 27853) are tested concurrently to ensure the accuracy and reproducibility of the results.[13]

This entire process is typically performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6]

Experimental_Workflow cluster_workflow Broth Microdilution MIC Testing IsolatePrep 1. Isolate Preparation (0.5 McFarland Standard) Inoculation 3. Inoculation of Wells (Final ~5x10^5 CFU/mL) IsolatePrep->Inoculation AntibioticDilution 2. Serial Antibiotic Dilution in Microtiter Plate AntibioticDilution->Inoculation Incubation 4. Incubation (16-20h at 35-37°C) Inoculation->Incubation MIC_Reading 5. MIC Determination (Lowest concentration with no visible growth) Incubation->MIC_Reading QC Quality Control (e.g., P. aeruginosa ATCC 27853) QC->IsolatePrep Concurrent Testing

Fig. 2: Generalized workflow for MIC determination.

Conclusion

Both Cefepime/Zidebactam and Imipenem/Relebactam represent significant advancements in the treatment of infections caused by P. aeruginosa.

  • Relebactam effectively restores the utility of imipenem against many imipenem-resistant strains, primarily by inhibiting Class A and C β-lactamases.[2][6]

  • This compound's unique dual-action mechanism—PBP2 binding and β-lactamase inhibition—provides Cefepime with a potent and broad spectrum of activity, even against some of the most challenging MDR phenotypes, including those producing MBLs.[3][5][15]

The choice between these agents will depend on local resistance patterns, the specific resistance mechanisms of the infecting organism, and the clinical context. The robust in vitro data for Cefepime/Zidebactam, particularly against highly resistant isolates, suggests it may be a valuable option for infections where other novel agents have failed.[15] Continued surveillance and clinical studies are essential to fully delineate the roles of these important new therapies in clinical practice.

References

Zidebactam's Efficacy in Carbapenem-Resistant Acinetobacter baumannii Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of carbapenem-resistant Acinetobacter baumannii (CRAB) poses a significant threat to global health, necessitating the development of novel therapeutic strategies. Zidebactam, a novel β-lactam enhancer, in combination with cefepime (WCK 5222), has shown considerable promise in preclinical models against this challenging pathogen. This guide provides an objective comparison of the performance of this compound-based therapies with other alternatives, supported by experimental data, to inform further research and drug development.

Executive Summary

This compound exhibits a unique mechanism of action, acting as a β-lactam enhancer through high-affinity binding to penicillin-binding protein 2 (PBP2) of A. baumannii.[1][2] This binding complements the activity of β-lactams like cefepime, which target other PBPs (PBP-1a and PBP-3), leading to a synergistic bactericidal effect.[2][3] This guide summarizes the in vitro and in vivo efficacy of this compound combinations against CRAB and compares them with other therapeutic options, including sulbactam-durlobactam and cefiderocol.

In Vitro Efficacy: Cefepime-Zidebactam (WCK 5222) vs. Comparators

The combination of cefepime and this compound has demonstrated potent in vitro activity against a broad range of Gram-negative pathogens, including CRAB isolates. While this compound alone has limited intrinsic activity against A. baumannii, its combination with cefepime results in a significant reduction in minimum inhibitory concentrations (MICs).[4]

Table 1: Comparative In Vitro Activity (MIC) of Cefepime-Zidebactam and Other Agents against Carbapenem-Resistant A. baumannii

Antibiotic AgentMIC50 (µg/mL)MIC90 (µg/mL)Reference
Cefepime-Zidebactam (WCK 5222)1632[5]
Cefepime Alone>64>64[6]
This compound Alone32>64[6]
Sulbactam-Durlobactam--[7][8]
Cefiderocol12[9]
Colistin≤0.51[10]
Tigecycline12[9]

Note: MIC values can vary depending on the specific strains tested and the methodology used.

In Vivo Efficacy: Murine Infection Models

The enhanced in vitro activity of cefepime-zidebactam translates to significant efficacy in in vivo models of CRAB infection. Studies in neutropenic murine thigh and lung infection models have demonstrated a substantial reduction in bacterial burden with cefepime-zidebactam treatment compared to either agent alone.

Table 2: In Vivo Efficacy of Cefepime-Zidebactam (WCK 5222) in Murine Models of CRAB Infection

Infection ModelTreatment GroupMean Bacterial Load Reduction (log10 CFU)Reference
Neutropenic ThighCefepime-Zidebactam (Human-Simulated Regimen)2.09 ± 1.01[2][11]
Neutropenic ThighCefepime Alone- (Growth Observed)[11]
Neutropenic ThighThis compound Alone- (Growth Observed)[11]
Neutropenic LungCefepime-Zidebactam (Human-Simulated Regimen)3.34 ± 0.85[3]
Neutropenic LungCefepime Alone- (Growth Observed)[3]
Neutropenic LungThis compound Alone- (Growth Observed)[3]

Comparative Efficacy with Alternative Therapies

Recent clinical data has provided insights into the comparative efficacy of newer agents against CRAB infections. While direct comparative clinical trials between cefepime-zidebactam and these agents are awaited, existing studies offer valuable benchmarks.

Table 3: Clinical Outcomes of Recently Approved/Investigational Drugs for CRAB Infections

DrugComparatorPrimary OutcomeResultReference
Sulbactam-DurlobactamColistin28-day all-cause mortality19.0% vs. 32.3%[1][3]
CefiderocolColistin-based regimens30-day mortality34.0% vs. 55.8%[10][12]

This compound in Combination with Sulbactam

Interestingly, this compound has also been shown to restore the activity of sulbactam against CRAB isolates. A study demonstrated that the combination of sulbactam and this compound restored sulbactam susceptibility in 91% of CRAB isolates, including those resistant to a sulbactam/avibactam combination.[13][14] This suggests a broader potential for this compound as a combination partner beyond cefepime. In this study, a fixed concentration of 4 mg/L of this compound was used.[13][14]

Experimental Protocols

In Vitro Susceptibility Testing
  • Method: Minimum Inhibitory Concentrations (MICs) were determined by the broth microdilution method in cation-adjusted Mueller-Hinton broth, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[13][14]

  • Procedure: Serial twofold dilutions of the antimicrobial agents were prepared in 96-well microtiter plates. A standardized bacterial inoculum was added to each well. The plates were incubated at 35°C for 16-20 hours. The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

Neutropenic Murine Thigh Infection Model
  • Animal Model: Female ICR or Swiss albino mice are typically used.[15][16]

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg administered one day before infection.[15][16]

  • Infection: Mice are anesthetized and injected intramuscularly in the thigh with a bacterial suspension of a clinical CRAB isolate (e.g., ~10^7 CFU/mL).[15]

  • Treatment: Human-simulated regimens of cefepime and this compound, or comparator agents, are administered subcutaneously or intravenously at specified time points post-infection.

  • Endpoint: At 24 hours post-infection, mice are euthanized, and the thighs are aseptically removed and homogenized. The homogenates are serially diluted and plated on appropriate agar to determine the bacterial load (CFU/thigh). Efficacy is measured as the change in log10 CFU/thigh compared to 0-hour controls.[11]

Neutropenic Murine Lung Infection Model
  • Animal Model and Immunosuppression: Similar to the thigh infection model.[16]

  • Infection: Anesthetized mice are infected via intranasal instillation of a bacterial suspension of a clinical CRAB isolate (e.g., ~10^8 CFU/mL).[16]

  • Treatment: Similar to the thigh infection model.

  • Endpoint: At 24 hours post-infection, mice are euthanized, and the lungs are aseptically removed and homogenized. Bacterial load (CFU/lung) is determined by quantitative culture of lung homogenates. Efficacy is measured as the change in log10 CFU/lung compared to 0-hour controls.[3]

Visualizing the Mechanism and Workflow

To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.

G Mechanism of Action: Cefepime-Zidebactam Synergy cluster_0 Bacterial Cell Wall Synthesis cluster_1 Antibiotic Action PBP1a PBP-1a Peptidoglycan Peptidoglycan Synthesis PBP1a->Peptidoglycan PBP2 PBP2 PBP2->Peptidoglycan PBP3 PBP-3 PBP3->Peptidoglycan Lysis Cell Lysis Peptidoglycan->Lysis Inhibition leads to Cefepime Cefepime Cefepime->PBP1a Inhibition Cefepime->PBP3 Inhibition This compound This compound This compound->PBP2 High-Affinity Binding & Inhibition

Caption: Cefepime-Zidebactam's synergistic mechanism of action.

G Experimental Workflow: Murine Infection Model start Start neutropenia Induce Neutropenia (Cyclophosphamide) start->neutropenia infection Infect Mice with CRAB (Thigh or Lung) neutropenia->infection treatment Administer Treatment (Cefepime-Zidebactam or Comparator) infection->treatment endpoint Euthanize and Harvest Tissue (24 hours post-infection) treatment->endpoint quantify Quantify Bacterial Load (CFU/tissue) endpoint->quantify analysis Data Analysis (log10 CFU reduction) quantify->analysis end End analysis->end

Caption: Workflow for in vivo efficacy studies in murine models.

Conclusion

The combination of this compound with cefepime represents a promising therapeutic strategy for infections caused by CRAB. Its unique β-lactam enhancer mechanism, leading to potent in vitro and in vivo activity, positions it as a valuable candidate for further clinical development. The comparative data presented in this guide underscore the potential of this compound-based therapies in addressing the critical unmet medical need posed by CRAB. Further head-to-head clinical trials are warranted to definitively establish its place in the clinical armamentarium against this formidable pathogen.

References

Zidebactam: A Novel β-Lactam Enhancer Broadening the Arsenal Against Multidrug-Resistant Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of zidebactam's performance against clinically relevant β-lactamase-producing organisms, offering a comparative guide for researchers, scientists, and drug development professionals.

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound, a novel bicyclo-acyl hydrazide β-lactam enhancer, in combination with cefepime (WCK 5222), represents a promising strategy to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria. This guide provides a detailed comparison of this compound's efficacy against key β-lactamase-producing organisms, supported by experimental data and methodologies.

Mechanism of Action: A Dual Approach

This compound distinguishes itself from conventional β-lactamase inhibitors through a dual mechanism of action. Firstly, it directly inhibits Ambler class A and C β-lactamases. Secondly, and more significantly, it exhibits high-affinity binding to penicillin-binding protein 2 (PBP2) in Gram-negative bacteria, including Enterobacterales and Pseudomonas aeruginosa.[1][2][3] This "enhancer" effect, independent of β-lactamase inhibition, potentiates the activity of β-lactams like cefepime, which primarily target PBP3.[1][3] The concurrent inhibition of both PBP2 and PBP3 leads to rapid bactericidal activity, even against organisms producing metallo-β-lactamases (MBLs), for which this compound has no direct inhibitory activity.[3][4]

This compound Mechanism of Action cluster_bacterium Gram-Negative Bacterium This compound This compound PBP2 PBP2 This compound->PBP2 Inhibition This compound->PBP2 Beta-lactamases Serine β-lactamases This compound->Beta-lactamases Inhibition Cefepime Cefepime PBP3 PBP3 Cefepime->PBP3 Inhibition Cefepime->PBP3 Cell_Lysis Bactericidal Activity PBP2->Cell_Lysis PBP3->Cell_Lysis

Figure 1: Dual mechanism of action of this compound in combination with Cefepime.

In-Vitro Activity: A Comparative Overview

Numerous studies have demonstrated the potent in-vitro activity of cefepime-zidebactam against a wide range of clinically significant β-lactamase-producing organisms. The following tables summarize the minimum inhibitory concentration (MIC) data for cefepime-zidebactam and its comparators against various resistant phenotypes.

Enterobacterales

Cefepime-zidebactam has shown broad and potent activity against carbapenem-resistant Enterobacterales (CRE), including those producing KPC, OXA-48, and metallo-β-lactamases (NDM, VIM).

Table 1: Comparative In-Vitro Activity (MIC µg/mL) Against Carbapenem-Resistant Enterobacterales

Organism/Enzyme TypeCefepime-Zidebactam (1:1)Ceftazidime-AvibactamImipenem-RelebactamMeropenem-Vaborbactam
All CRE (n=1,018) [5][6]≤8 (98.5%) >8 (78.1% susceptible)16>64
KPC-producers [7]≤0.5/1 (MIC₅₀/₉₀) ---
OXA-48-like-producers [8]1+1 (inhibited almost all) ---
MBL-producers (n=214) [5][6]≤8 (94.9%) ---
NDM-producers [7]≤2 (99% of isolates) ---
VIM-producers [7]≤2 (99% of isolates) ---

*Percentage of isolates inhibited at the provisional susceptible breakpoint.[5][6]

Pseudomonas aeruginosa

Cefepime-zidebactam demonstrates significant activity against multidrug-resistant (MDR) P. aeruginosa, including isolates resistant to other β-lactam/β-lactamase inhibitor combinations.

Table 2: Comparative In-Vitro Activity (MIC µg/mL) Against Multidrug-Resistant P. aeruginosa

Organism/Resistance ProfileCefepime-Zidebactam (1:1)Ceftazidime-AvibactamCeftolozane-TazobactamImipenem-Relebactam
MDR P. aeruginosa (n=262) [5]16 (MIC₉₀) >32>3216
MBL-positive P. aeruginosa (n=94) [5]Inhibited all at ≤32 ---
P. aeruginosa non-susceptible to comparators [5]Active against >99% ---
Acinetobacter baumannii

While this compound shows minimal direct potentiation of cefepime against A. baumannii in vitro, the combination still exhibits notable in-vivo efficacy.

Table 3: In-Vitro Activity (MIC µg/mL) Against Carbapenem-Resistant A. baumannii

OrganismCefepime-Zidebactam (1:1)
Carbapenem-Resistant A. baumannii [9]16 to 64

In-Vivo Efficacy: Murine Infection Models

The in-vivo activity of cefepime-zidebactam has been evaluated in neutropenic murine thigh and lung infection models, demonstrating significant bacterial reduction against challenging pathogens.

Table 4: In-Vivo Efficacy of Cefepime-Zidebactam in Murine Infection Models

Infection ModelPathogenKey FindingsReference
Neutropenic Thigh MDR P. aeruginosaSubstantial activity, mean reduction of -1.62 ± 0.58 log₁₀ CFU/thigh.[10]
Neutropenic Thigh Carbapenem-Resistant A. baumanniiRemarkable activity, mean reduction of -2.09 ± 1.01 log₁₀ CFU/thigh.[9]
Neutropenic Lung Carbapenem-Resistant A. baumanniiPotent activity, mean reduction of -3.34 ± 0.85 log₁₀ CFU/lung.[11][12]
Neutropenic Lung MBL-producing Enterobacteriaceae1-log kill achieved at a cefepime T>MIC of approximately 31%.[3]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing standardized methodologies. Below are outlines of the key experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination

The in-vitro susceptibility of bacterial isolates to cefepime-zidebactam and comparator agents is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate with bacterial suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform 2-fold serial dilutions of antibiotics in microtiter plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Determine MIC: lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Figure 2: Generalized workflow for MIC determination by broth microdilution.

Protocol Outline:

  • Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates, and colonies are suspended in saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Antibiotic Dilution: Serial two-fold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.[13]

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. The plates are incubated at 35-37°C for 16-20 hours.[13][14]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[15]

Neutropenic Murine Infection Models

In-vivo efficacy is commonly assessed using neutropenic mouse thigh or lung infection models. These models are highly standardized and predictive of clinical outcomes.[16]

Neutropenic Mouse Model Workflow Start Start Induce_Neutropenia Induce neutropenia in mice (e.g., with cyclophosphamide) Start->Induce_Neutropenia Bacterial_Challenge Inoculate mice with bacterial suspension (intramuscularly for thigh infection, intranasally for lung infection) Induce_Neutropenia->Bacterial_Challenge Initiate_Treatment Initiate antibiotic treatment at a specified time post-infection Bacterial_Challenge->Initiate_Treatment Euthanize_and_Harvest Euthanize mice at designated time points and harvest target tissues (thighs or lungs) Initiate_Treatment->Euthanize_and_Harvest Determine_CFU Homogenize tissues and perform serial dilutions for CFU counting Euthanize_and_Harvest->Determine_CFU Analyze_Data Analyze bacterial burden reduction compared to control groups Determine_CFU->Analyze_Data End End Analyze_Data->End

Figure 3: General workflow for the neutropenic mouse infection model.

Protocol Outline:

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[16][17]

  • Bacterial Inoculation: A defined inoculum of the test organism is injected into the thigh muscle or administered intranasally for lung infections.[16][17]

  • Antimicrobial Therapy: Treatment with the test antibiotic(s) is initiated at a specified time post-infection. Dosages and administration schedules are designed to simulate human pharmacokinetic profiles.

  • Assessment of Efficacy: At the end of the treatment period, mice are euthanized, and the target tissues (thighs or lungs) are aseptically removed and homogenized. The bacterial burden is quantified by plating serial dilutions of the homogenates and counting the colony-forming units (CFU).[18] Efficacy is determined by the reduction in bacterial load compared to untreated control animals.

Clinical Breakpoints

In June 2024, the Clinical and Laboratory Standards Institute (CLSI) granted an investigational susceptibility breakpoint of ≤64 mg/L for cefepime-zidebactam against several Gram-negative pathogens.[19][20] This high breakpoint reflects the potent activity of the combination and its potential to be effective against highly resistant organisms.[20]

Conclusion

This compound, in combination with cefepime, demonstrates potent in-vitro and in-vivo activity against a broad spectrum of clinically relevant β-lactamase-producing Gram-negative organisms. Its unique dual mechanism of action, combining β-lactamase inhibition with a PBP2-mediated "enhancer" effect, allows it to overcome many common resistance mechanisms, including the production of metallo-β-lactamases. The data presented in this guide highlight the potential of cefepime-zidebactam as a valuable addition to the therapeutic armamentarium for treating serious infections caused by multidrug-resistant bacteria. Further clinical investigation is ongoing to fully elucidate its role in patient care.

References

Cefepime-Zidebactam: A Comparative Analysis of Efficacy in Combating Multidrug-Resistant Gram-Negative Infections

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the novel antibiotic combination, Cefepime-Zidebactam, reveals a potent therapeutic option against a wide spectrum of multidrug-resistant Gram-negative bacteria. This guide synthesizes findings from recent clinical and preclinical studies, offering a direct comparison with other leading combination therapies and providing detailed insights into its mechanism of action and experimental validation for researchers, scientists, and drug development professionals.

Cefepime-Zidebactam (WCK 5222) emerges as a formidable agent in the ongoing battle against antimicrobial resistance, demonstrating significant efficacy in treating complicated urinary tract infections (cUTI), hospital-acquired bacterial pneumonia (HABP), ventilator-associated bacterial pneumonia (VABP), and bloodstream infections (BSI).[1] A key advantage of this combination lies in the unique dual mechanism of action of Zidebactam, which not only inhibits β-lactamase enzymes but also exhibits intrinsic antibacterial activity by binding to penicillin-binding protein 2 (PBP2).[2][3][4][5][6][7] This enhances the activity of Cefepime, a fourth-generation cephalosporin that primarily targets PBP3.[3][4]

Comparative Efficacy: In Vitro and Clinical Data

Recent studies highlight the potent in vitro activity of Cefepime-Zidebactam against a broad range of challenging pathogens, including carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa.

In Vitro Susceptibility Data

A comparative analysis of minimum inhibitory concentrations (MICs) demonstrates the superior or comparable in vitro activity of Cefepime-Zidebactam against various resistant phenotypes when compared to other agents.

Pathogen GroupCefepime-Zidebactam (MIC₅₀/₉₀, mg/L)Ceftazidime-Avibactam (MIC₅₀/₉₀, mg/L)Meropenem-Vaborbactam (MIC not available)Comparator Notes
Enterobacterales 0.125/1[8][9]0.25/2[8][9]Cefepime-Zidebactam demonstrated potent activity.
Carbapenem-Resistant Enterobacterales (CRE) Cefepime-Zidebactam was active against 94.9% of metallo-β-lactamase (MBL)-positive isolates at ≤8 μg/ml.[10]
blaKPC-2 producers ≤2 mg/L for 92.0% of isolates[8][11]Susceptible in 90.1% of isolates[8][11]Both combinations show high activity.
blaNDM producers ≤2 mg/L for 79.7% of isolates[8][11]Cefepime-Zidebactam shows significant activity against these difficult-to-treat isolates.
Pseudomonas aeruginosa 2/8[8][9]4/16[8][9]Cefepime-Zidebactam demonstrated good activity.
Carbapenem-Resistant P. aeruginosa 97% of isolates with MIC ≤16 mg/L[12][13]In a study of 30 clinical carbapenem-resistant P. aeruginosa strains, WCK 5222 MICs ranged from 2 to 32 mg/liter, with 97% being ≤16 mg/liter.[12]
Acinetobacter baumannii 16/32[8][14]64/>64[8][14]Cefepime-Zidebactam demonstrated limited but superior activity compared to Ceftazidime-Avibactam.
Clinical Trial Outcomes

A pivotal Phase 3 clinical study (ENHANCE 1) compared the efficacy and safety of Cefepime-Zidebactam to Meropenem in the treatment of complicated urinary tract infections or acute pyelonephritis.[15]

Outcome MeasureCefepime-ZidebactamMeropenem
Clinical Cure Rate at Test of Cure (TOC) 96.8%[16]Not explicitly stated, but Cefepime-Zidebactam was superior.
Combined Clinical and Microbiological Cure at TOC (FDA & EMA Primary Endpoint) 89.0%[16]68.4%[16]

Another clinical study focusing on patients with infections caused by carbapenem-resistant Gram-negative pathogens reported high efficacy rates for Cefepime-Zidebactam across various infection types.[1]

Infection TypeClinical Efficacy at TOCMicrobiological Cure Rate
Overall 98%
Bloodstream Infections (BSI) 100%100%
HABP/VABP 100%91%
Complicated Intra-abdominal Infections (cIAI) 100%
Complicated Urinary Tract Infections (cUTI) 97.3%

Mechanism of Action: A Dual-Pronged Attack

The enhanced efficacy of Cefepime-Zidebactam is rooted in its synergistic mechanism of action that targets bacterial cell wall synthesis through complementary penicillin-binding protein (PBP) inhibition.

cluster_0 Bacterial Cell cluster_1 Cefepime-Zidebactam Action PBP3 PBP3 CellWall Cell Wall Synthesis PBP3->CellWall Essential for cell division PBP2 PBP2 PBP2->CellWall Essential for cell shape Lysis Cell Lysis BetaLactamase β-Lactamase Cefepime Cefepime BetaLactamase->Cefepime Degrades Cefepime->PBP3 Inhibits This compound This compound This compound->PBP2 Inhibits This compound->BetaLactamase Inhibits start Start prep_isolates Prepare Bacterial Isolates start->prep_isolates prep_plates Prepare Microdilution Plates with Antibiotics start->prep_plates inoculate Inoculate Plates prep_isolates->inoculate prep_plates->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MICs incubate->read_mic end End read_mic->end start Start induce_neutropenia Induce Neutropenia in Mice start->induce_neutropenia infect Intranasal Infection induce_neutropenia->infect treat Administer Cefepime-Zidebactam infect->treat pk_pd_analysis Pharmacokinetic and Pharmacodynamic Analysis treat->pk_pd_analysis determine_efficacy Determine Bacterial Load Reduction in Lungs pk_pd_analysis->determine_efficacy end End determine_efficacy->end

References

Zidebactam's PBP2 Binding Affinity: A Comparative Benchmark Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Zidebactam's binding affinity to Penicillin-Binding Protein 2 (PBP2) against other known PBP2 inhibitors. The data presented is intended for researchers, scientists, and drug development professionals working on antibacterial agents.

This compound is a novel bicyclo-acyl hydrazide (BCH) β-lactam enhancer that exhibits a dual mechanism of action: inhibition of Ambler class A and C β-lactamases and high-affinity binding to PBP2.[1][2][3] This strong interaction with PBP2 is crucial to its "enhancer" effect, where it works synergistically with other β-lactam antibiotics, such as cefepime, that primarily target other PBPs like PBP3.[1][2][4] This concomitant binding to multiple PBPs leads to enhanced bactericidal activity and the ability to overcome various resistance mechanisms.[4][5]

Comparative PBP2 Binding Affinity

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and other comparator compounds against PBP2 from various bacterial species. A lower IC50 value indicates a higher binding affinity.

InhibitorTarget OrganismPBP TargetIC50
This compound Pseudomonas aeruginosaPBP20.26 µg/mL
This compound Acinetobacter baumanniiPBP20.01 µg/mL[6][7]
WCK 5153Pseudomonas aeruginosaPBP20.14 µg/mL[8]
WCK 5153Acinetobacter baumanniiPBP20.01 µg/mL[6][7]
MeropenemAcinetobacter baumanniiPBP2Comparable to this compound[7]
ImipenemAcinetobacter baumanniiPBP27-8 times higher than this compound[7]
AvibactamPseudomonas aeruginosaPBPs1.1 - 1.8 µg/mL[8]
AvibactamKlebsiella pneumoniaePBP22 mg/L[9]
MecillinamKlebsiella pneumoniaePBP2<0.0075 mg/L[9]
FPI-1523Escherichia coliPBP23.2 µM[10]
FPI-1602Escherichia coliPBP23.6 µM[10]

Table 1: Comparative IC50 values of various inhibitors against PBP2. Data is compiled from multiple studies.

As demonstrated, this compound shows high-affinity and specific binding to PBP2 in key Gram-negative pathogens.[5][11] In Acinetobacter baumannii, its affinity is notably potent, with an IC50 of 0.01 µg/mL, which is comparable to meropenem and significantly lower than imipenem.[7] Studies in Pseudomonas aeruginosa also confirm a high affinity for PBP2.[8] This potent PBP2 engagement is responsible for the formation of spheroplasts and subsequent bactericidal action.[5]

Experimental Protocol: PBP Binding Affinity Assay

The determination of IC50 values for PBP inhibitors is commonly performed using a competitive binding assay with a fluorescently labeled β-lactam, such as Bocillin FL. The following protocol is a generalized methodology based on standard practices described in the literature.[9][12]

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the binding of a fluorescent probe to a specific PBP.

Materials:

  • Bacterial membrane preparations containing PBPs

  • Test inhibitor (e.g., this compound) at various concentrations

  • Fluorescently labeled β-lactam (e.g., Bocillin FL)

  • Phosphate-buffered saline (PBS)

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment

  • Fluorescence imaging system

Procedure:

  • Membrane Preparation: Isolate membrane fractions containing PBPs from the bacterial strain of interest according to established protocols.

  • Competitive Inhibition:

    • In separate microcentrifuge tubes, incubate a standardized amount of the membrane protein preparation with increasing concentrations of the test inhibitor (e.g., this compound).

    • This pre-incubation typically lasts for 10-15 minutes at 30-37°C to allow the inhibitor to bind to the PBPs.

  • Fluorescent Labeling:

    • Add a fixed, non-saturating concentration of Bocillin FL to each tube.

    • Incubate for an additional 10 minutes at 30-37°C to allow the fluorescent probe to bind to any PBPs not occupied by the inhibitor.

  • Reaction Termination: Stop the reaction by adding an excess of a non-labeled β-lactam (e.g., benzylpenicillin) and placing the samples on ice.

  • SDS-PAGE:

    • Denature the protein samples and resolve the labeled PBPs using SDS-PAGE.

  • Visualization and Quantitation:

    • Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

    • Quantify the intensity of the band corresponding to the PBP of interest (e.g., PBP2).

  • Data Analysis:

    • Plot the fluorescence intensity of the PBP2 band against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that results in a 50% reduction in fluorescence intensity compared to the control (no inhibitor).

Experimental Workflow Diagram

PBP_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis start Bacterial Culture mem_prep Isolate Membrane Fractions (Containing PBPs) start->mem_prep pre_incubate Pre-incubate Membranes with Test Inhibitor (Varying Concentrations) mem_prep->pre_incubate labeling Add Fluorescent Probe (e.g., Bocillin FL) pre_incubate->labeling stop_rxn Stop Reaction with Excess Unlabeled Penicillin labeling->stop_rxn sds_page Resolve Proteins via SDS-PAGE stop_rxn->sds_page imaging Fluorescence Imaging of Gel sds_page->imaging quantify Quantify Band Intensity (PBP2) imaging->quantify calc_ic50 Calculate IC50 Value quantify->calc_ic50 result Result: Inhibitor Potency calc_ic50->result

References

Comparative Pharmacodynamics of Zidebactam and Other β-Lactam Enhancers

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The rise of antibiotic resistance, particularly among Gram-negative bacteria, has necessitated the development of novel therapeutic strategies. One of the most successful approaches has been the combination of β-lactam antibiotics with β-lactamase inhibitors (BLIs). Recently, a new class of compounds known as β-lactam enhancers has emerged, which not only inhibit β-lactamases but also possess intrinsic antibacterial activity. This guide provides a detailed comparative analysis of the pharmacodynamics of zidebactam, a novel β-lactam enhancer, with established BLIs such as avibactam, relebactam, and vaborbactam.

Mechanisms of Action: A Comparative Overview

β-lactam enhancers and inhibitors protect partner β-lactam antibiotics from enzymatic degradation by β-lactamases. However, their specific mechanisms and targets can vary significantly. This compound is unique in its dual mechanism of action.[1][2]

This compound: this compound is a bicyclo-acyl hydrazide that functions as a β-lactam enhancer.[3] It exerts its effect through a novel dual-action mechanism:

  • β-Lactamase Inhibition: It inhibits certain Ambler class A and C β-lactamases.[3]

  • Penicillin-Binding Protein 2 (PBP2) Binding: this compound has a high affinity for PBP2 in Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii.[1][3][4] This binding is bactericidal, causing the formation of spheroplasts and eventual cell lysis.[4] When combined with a β-lactam like cefepime, which primarily targets PBP3, the concomitant binding of multiple PBPs leads to enhanced, rapid bactericidal activity.[3][5]

Avibactam: A non-β-lactam, diazabicyclooctane (DBO) inhibitor, avibactam has a broad spectrum of activity against class A (including KPC), class C, and some class D β-lactamases.[6][7][8] Its mechanism is unique as it forms a covalent, but reversible, bond with the β-lactamase enzyme.[6][8] This allows it to protect its partner β-lactam, such as ceftazidime, from degradation.[9]

Relebactam: Also a DBO inhibitor, relebactam is structurally similar to avibactam.[10] It effectively inhibits class A (e.g., KPCs) and class C (e.g., AmpC) β-lactamases, restoring the activity of its partner carbapenem, imipenem.[11][12][13] Like avibactam, it does not possess intrinsic antibacterial activity.[13]

Vaborbactam: Vaborbactam is a cyclic boronic acid-based β-lactamase inhibitor.[14] It is a potent, non-suicidal inhibitor of class A serine carbapenemases, most notably Klebsiella pneumoniae carbapenemase (KPC), as well as other class A and C enzymes.[15][16] It protects its partner, meropenem, from degradation by these key resistance enzymes.[17] Vaborbactam does not inhibit class B (metallo-β-lactamases) or class D carbapenemases.[16]

Enhancer/InhibitorPartner β-LactamPrimary Mechanism of ActionKey β-Lactamase Targets
This compound CefepimeDual-action: PBP2 binding and β-lactamase inhibition[1][2][3]Class A, Class C[3][18]
Avibactam CeftazidimeCovalent, reversible β-lactamase inhibition[6][8]Class A (KPC), Class C, some Class D (OXA-48)[6][8]
Relebactam Imipenem/Cilastatinβ-lactamase inhibition[10][19]Class A (KPC), Class C[11][12][13]
Vaborbactam MeropenemNon-suicidal β-lactamase inhibition[16]Class A (especially KPC), Class C[14][15][16]

Table 1. Comparative Mechanisms of Action of this compound and Other β-Lactam Enhancers.

Mechanism of Action Diagrams

Zidebactam_MoA cluster_bacterium Gram-Negative Bacterium PBP2 PBP2 Lysis Cell Lysis & Bactericidal Action PBP3 PBP3 BetaLactamase β-Lactamase (Class A, C) Cefepime Cefepime BetaLactamase->Cefepime Degrades This compound This compound This compound->PBP2 Binds This compound->BetaLactamase Inhibits This compound->Lysis Synergistic Killing Cefepime->PBP3 Binds Cefepime->Lysis Synergistic Killing

Caption: this compound's dual mechanism: PBP2 binding and β-lactamase inhibition.

Standard_BLI_MoA cluster_bacterium Gram-Negative Bacterium PBP_Target PBP Target Lysis Cell Lysis PBP_Target->Lysis BetaLactamase β-Lactamase (e.g., KPC, AmpC) BetaLactam Partner β-Lactam (Ceftazidime, Imipenem, Meropenem) BetaLactamase->BetaLactam Degrades BLI BLI (Avibactam, Relebactam, Vaborbactam) BLI->BetaLactamase Inhibits BetaLactam->PBP_Target Binds

Caption: Standard β-lactamase inhibitor (BLI) protective mechanism.

Comparative In Vitro Activity

The in vitro potency of these combinations is typically assessed by determining the Minimum Inhibitory Concentration (MIC) required to inhibit bacterial growth. This compound's combination with cefepime (WCK 5222) demonstrates broad activity, including against pathogens resistant to other combinations due to its unique PBP2-binding mechanism.

Drug CombinationKPC-producing EnterobacteralesMBL-producing P. aeruginosaCarbapenem-Resistant A. baumannii (OXA-type)ESBL-producing E. coli
Cefepime-Zidebactam ≤4 [2]4 - 32 [20]16 - 64 [5][21][22]≤1 [2]
Ceftazidime-Avibactam ≤8 [23]>16 (No activity)[8]>64 (No activity)[8]≤4 [24]
Imipenem-Relebactam ≤2 [13]≤4 [13]>32 (Limited activity)[25]≤1 [25]
Meropenem-Vaborbactam ≤1 [26]>16 (No activity)[16]>64 (No activity)[16]≤1 [15]

Table 2. Representative Comparative In Vitro Activity (MIC µg/mL). Values indicate the concentration of the β-lactam component. Data are synthesized from multiple sources and represent general potency.

Comparative In Vivo Pharmacodynamics

Murine infection models are crucial for evaluating the in vivo efficacy of new antimicrobial agents. The neutropenic thigh and lung infection models are standard for assessing bacterial killing in response to treatment. Studies show that this compound significantly enhances the in vivo activity of cefepime, even against highly resistant isolates where in vitro MICs remain elevated.[5][21][27]

Drug CombinationModelPathogenKey Efficacy Finding
Cefepime-Zidebactam Thigh/LungCarbapenem-Resistant A. baumannii>2-log₁₀ CFU reduction with human-simulated exposures, despite high MICs.[21][22]
Cefepime-Zidebactam ThighMBL-producing P. aeruginosaEnhanced bacterial killing over this compound alone; >1-log₁₀ CFU kill against most isolates.[20]
Ceftazidime-Avibactam Thigh/LungCeftazidime-Resistant P. aeruginosaAddition of avibactam significantly enhanced the effect of ceftazidime.[28]
Ceftazidime-Avibactam SepticemiaESBL/AmpC EnterobacteralesRestored ceftazidime efficacy; ED₅₀ dropped from >90 mg/kg to <5-65 mg/kg.[24]
Imipenem-Relebactam Disseminated/LungImipenem-Resistant P. aeruginosa & K. pneumoniaeEffective at reducing bacterial load; >1.7 log₁₀ CFU reduction observed.[11][12]
Meropenem-Vaborbactam PyelonephritisKPC-producing EnterobacteralesSignificantly increased bacterial killing compared to untreated controls.[29]

Table 3. Summary of In Vivo Efficacy in Murine Infection Models.

Experimental Protocols

Detailed and standardized methodologies are essential for the objective comparison of antimicrobial agents.

A. Minimum Inhibitory Concentration (MIC) Determination

Protocol: Broth microdilution is a standard method for determining MICs according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation: A serial two-fold dilution of the antimicrobial agent is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. For combinations, the concentration of the inhibitor (e.g., this compound, avibactam) may be held constant while the β-lactam is diluted, or a fixed ratio may be used.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

MIC_Workflow start Start prep_plate Prepare 2-fold serial dilutions of antibiotic in 96-well plate start->prep_plate inoculate Inoculate wells with bacterial suspension prep_plate->inoculate prep_inoculum Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate plate at 37°C for 16-20 hours inoculate->incubate read_mic Read plate to determine MIC (lowest concentration with no growth) incubate->read_mic end_mic End read_mic->end_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

B. Murine Neutropenic Thigh/Lung Infection Model

Protocol: This in vivo model is used to assess the efficacy of antibiotics under conditions of severe immunosuppression.

  • Induce Neutropenia: Mice (e.g., female ICR) are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 relative to infection.

  • Infection: On day 0, mice are inoculated with a standardized bacterial suspension (e.g., 10⁶⁻⁷ CFU). For the thigh model, injection is intramuscular. For the lung model, administration is intranasal.

  • Treatment: Treatment with the antimicrobial agent(s) or vehicle control begins 2 hours post-infection. Dosing regimens are designed to simulate human pharmacokinetic profiles.

  • Endpoint Assessment: At 24 hours post-infection initiation, mice are euthanized. The thighs or lungs are aseptically removed and homogenized in saline.

  • Quantification: The homogenates are serially diluted and plated on appropriate agar to determine the bacterial load (CFU/thigh or CFU/lung). Efficacy is measured as the log₁₀ CFU reduction compared to 0-hour or 24-hour control animals.

Murine_Model_Workflow start Start neutropenia Induce neutropenia in mice (cyclophosphamide) start->neutropenia infection Inoculate mice with pathogen (intramuscular or intranasal) neutropenia->infection treatment Administer antibiotic regimens (2h post-infection) infection->treatment euthanize Euthanize mice at 24h treatment->euthanize harvest Aseptically harvest and homogenize tissue (thigh/lung) euthanize->harvest quantify Perform serial dilutions and plate to determine CFU count harvest->quantify end_model End quantify->end_model

Caption: Workflow for the neutropenic murine infection model.

Conclusion

This compound represents a significant advancement in the field of β-lactam enhancers. Its unique dual mechanism, combining β-lactamase inhibition with direct, potent bactericidal activity through PBP2 binding, distinguishes it from traditional β-lactamase inhibitors like avibactam, relebactam, and vaborbactam.[1][2] This allows the cefepime-zidebactam combination to be effective against a broader range of pathogens, including challenging metallo-β-lactamase producers and carbapenem-resistant A. baumannii, which are not covered by many existing BLI combinations.[27] The potent in vivo activity of cefepime-zidebactam, even against isolates with high in vitro MICs, underscores the power of its β-lactam enhancer effect and its potential as a valuable therapeutic option for treating serious Gram-negative infections.[5][22]

References

Zidebactam Demonstrates Potent Activity Against Ceftazidime-Avibactam Resistant Gram-Negative Isolates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals cefepime-zidebactam as a promising therapeutic alternative for combating challenging drug-resistant pathogens, including those non-susceptible to the combination of ceftazidime and avibactam.

In the ongoing battle against antimicrobial resistance, the emergence of bacteria resistant to newer β-lactam/β-lactamase inhibitor combinations like ceftazidime-avibactam poses a significant clinical threat. This guide provides a detailed comparison of the effectiveness of zidebactam, in combination with cefepime (WCK 5222), against such resistant isolates, supported by experimental data from multiple in vitro and in vivo studies.

Superior In Vitro Activity of Cefepime-Zidebactam

Cefepime-zidebactam has consistently demonstrated potent in vitro activity against a broad spectrum of Gram-negative bacilli, including multidrug-resistant (MDR) and carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa.[1][2] Notably, its efficacy extends to isolates that have developed resistance to ceftazidime-avibactam.

A key advantage of cefepime-zidebactam lies in the unique dual mechanism of action of this compound. It not only inhibits Ambler class A and C β-lactamases but also exhibits high-affinity binding to penicillin-binding protein 2 (PBP2).[3][4] This complementary binding with cefepime, which primarily targets PBP3, leads to a potent bactericidal effect, often referred to as a "β-lactam enhancer" mechanism.[2][4] This mechanism allows cefepime-zidebactam to overcome resistance mediated by various β-lactamases, including metallo-β-lactamases (MBLs), against which ceftazidime-avibactam is inactive.[1][5]

Comparative Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the in vitro activity of cefepime-zidebactam compared to ceftazidime-avibactam and other agents against ceftazidime-avibactam non-susceptible isolates from various studies.

Table 1: Activity of Cefepime-Zidebactam against Non-Carbapenem-Susceptible Enterobacterales Not Susceptible to Ceftazidime-Avibactam

Organism SubsetAntimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
Enterobacterales not susceptible to Ceftazidime-Avibactam Cefepime-zidebactam1494.8% at ≤8 µg/mL[1]

Table 2: Activity of Cefepime-Zidebactam against Multidrug-Resistant P. aeruginosa Not Susceptible to Ceftazidime-Avibactam

Organism SubsetAntimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
P. aeruginosa not susceptible to Ceftazidime-Avibactam Cefepime-zidebactam816>99% at ≤32 µg/mL[1]

Table 3: Comparative Activity against Carbapenem-Resistant Enterobacteriaceae (CRE) with Defined Resistance Mechanisms

Resistance MechanismAntimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
KPC-producers Cefepime-zidebactam0.51-
Ceftazidime-avibactam0.52-
MBL-producers (NDM, VIM, IMP) Cefepime-zidebactam2894.9% at ≤8 µg/mL[1]
Ceftazidime-avibactam>32>32-
OXA-48-like producers Cefepime-zidebactam0.52-
Ceftazidime-avibactam14-

Note: Susceptibility percentages are based on provisional breakpoints for cefepime-zidebactam as defined in the cited studies.

Mechanisms of Action and Resistance

The distinct mechanisms of this compound and avibactam underpin their differential activity against resistant isolates.

dot

cluster_0 Bacterial Cell PBP2 PBP2 PBP3 PBP3 BetaLactamase β-Lactamase (e.g., KPC, AmpC) Cefepime Cefepime BetaLactamase->Cefepime Hydrolyzes MBL Metallo-β-Lactamase (e.g., NDM) MBL->Cefepime Hydrolyzes Cefepime->PBP3 Inhibits This compound This compound This compound->PBP2 Inhibits This compound->BetaLactamase Inhibits Avibactam Avibactam Avibactam->BetaLactamase Inhibits

Caption: Mechanism of action of cefepime, this compound, and avibactam.

Resistance to ceftazidime-avibactam is often mediated by mutations in the genes encoding β-lactamases, such as blaKPC, which can alter the enzyme's structure and reduce avibactam's binding affinity.[6][7] Additionally, ceftazidime-avibactam is not effective against bacteria producing MBLs. In contrast, this compound's PBP2 binding activity provides an alternative pathway for bacterial cell wall synthesis inhibition, which is unaffected by these β-lactamase-based resistance mechanisms.[3]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies. Below are outlines of the key experimental protocols.

Minimum Inhibitory Concentration (MIC) Testing

MICs are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Isolate Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution: Cefepime-zidebactam (tested at a 1:1 ratio), ceftazidime-avibactam, and comparator agents are serially diluted in cation-adjusted Mueller-Hinton broth in microtiter plates.[8]

  • Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Murine Pneumonia Model

In vivo efficacy is often assessed using a neutropenic murine lung infection model.

  • Animal Preparation: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: Mice are anesthetized and intranasally or intratracheally inoculated with a standardized bacterial suspension (e.g., 106 - 107 CFU) of the test isolate.[2][9]

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with cefepime-zidebactam or comparator agents is initiated, often simulating human pharmacokinetic profiles.

  • Efficacy Assessment: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and their lungs are harvested, homogenized, and serially diluted for CFU enumeration to determine the bacterial burden.

dot

start Start isolate_prep Isolate Preparation (Resistant Strain) start->isolate_prep mic_testing In Vitro MIC Testing (Broth Microdilution) isolate_prep->mic_testing animal_model In Vivo Murine Model isolate_prep->animal_model assessment Assess Efficacy (Bacterial Load Reduction) mic_testing->assessment neutropenia Induce Neutropenia animal_model->neutropenia infection Lung Infection neutropenia->infection treatment Administer Cefepime-Zidebactam vs. Ceftazidime-Avibactam infection->treatment treatment->assessment end End assessment->end

Caption: Experimental workflow for evaluating this compound's effectiveness.

Conclusion

References

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